molecular formula C9H20N2O B12406983 C4-Amide-C4-NH2

C4-Amide-C4-NH2

货号: B12406983
分子量: 172.27 g/mol
InChI 键: ZHMAZSZLIFVWMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C4-Amide-C4-NH2 is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C9H20N2O

分子量

172.27 g/mol

IUPAC 名称

N-(4-aminobutyl)pentanamide

InChI

InChI=1S/C9H20N2O/c1-2-3-6-9(12)11-8-5-4-7-10/h2-8,10H2,1H3,(H,11,12)

InChI 键

ZHMAZSZLIFVWMG-UHFFFAOYSA-N

规范 SMILES

CCCCC(=O)NCCCCN

产品来源

United States

Foundational & Exploratory

C4-Amide-C4-NH2 synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of N-(4-aminobutyl)butanamide (C4-Amide-C4-NH2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-aminobutyl)butanamide, a diamine-containing amide. The core of this guide focuses on a reliable and commonly employed synthesis pathway that addresses the principal challenge of achieving selective mono-acylation of a symmetric diamine. The methodology presented is a three-step process involving N-protection, acylation, and deprotection. This document furnishes detailed experimental protocols, a discussion of the reaction mechanisms, and quantitative data presented in a clear, tabular format. Furthermore, visualizations of the synthesis pathway and experimental workflow are provided using the DOT language for graph visualization.

Introduction

N-(4-aminobutyl)butanamide, also referred to as N-butyrylputrescine, is a chemical compound featuring a butyramide group attached to one of the amino groups of 1,4-diaminobutane (putrescine). The synthesis of such mono-acylated symmetric diamines presents a notable challenge in organic chemistry: the prevention of di-acylation, where both amino groups are acylated. This guide details a robust synthetic strategy that employs a protecting group to ensure the selective formation of the desired mono-amide product.

Synthesis Pathway and Mechanism

The most effective and widely used method for the synthesis of N-(4-aminobutyl)butanamide involves a three-step sequence:

  • Mono-N-Boc Protection of 1,4-Diaminobutane: One of the amino groups of 1,4-diaminobutane is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step for achieving selectivity.

  • Acylation with Butyryl Chloride: The remaining free amino group of the mono-Boc-protected diamine is then acylated using butyryl chloride.

  • Deprotection of the Boc Group: The Boc protecting group is removed under acidic conditions to yield the final product, N-(4-aminobutyl)butanamide, typically as a salt (e.g., dihydrochloride).

Reaction Mechanism

The overall synthesis relies on fundamental reactions in organic chemistry. The protection step involves the reaction of the nucleophilic amino group with di-tert-butyl dicarbonate (Boc)₂O. The acylation step is a classic nucleophilic acyl substitution, where the free amine attacks the electrophilic carbonyl carbon of butyryl chloride. The final deprotection step involves the acid-catalyzed cleavage of the carbamate ester of the Boc group.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a structurally similar compound, 4-amino-N-(4-aminobutyl)butanamide, which can be considered as a reference for the expected outcomes in the synthesis of N-(4-aminobutyl)butanamide[1].

StepReactantsProductSolventConditionsYield
1. Mono-Boc Protection1,4-Diaminobutane, Di-tert-butyl dicarbonatetert-butyl (4-aminobutyl)carbamateTHFReflux, 2 days-
2. Acylationtert-butyl (4-aminobutyl)carbamate, N-Boc-pyrrolidone4-(tert-Butyloxycarbonylamino)-N-(4-(tert-butyloxycarbonylamino)butyl)butanamideTHFReflux, 2 days86%
3. DeprotectionDi-Boc protected intermediate, HCl4-Amino-N-(4-aminobutyl)butanamide dihydrochlorideEtOHStir overnight-

Note: The yield for the acylation step is based on the synthesis of a similar compound and may vary for the synthesis of N-(4-aminobutyl)butanamide.

Experimental Protocols

The following are detailed experimental protocols adapted for the synthesis of N-(4-aminobutyl)butanamide.

Step 1: Synthesis of tert-butyl (4-aminobutyl)carbamate (Mono-Boc-protected 1,4-diaminobutane)
  • Dissolve 1,4-diaminobutane (1 equivalent) in tetrahydrofuran (THF).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.5 equivalents) in THF dropwise to the diamine solution under stirring.

  • Heat the reaction mixture to reflux and maintain for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude mono-Boc-protected diamine, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl (4-(butyrylamino)butyl)carbamate
  • Dissolve the crude tert-butyl (4-aminobutyl)carbamate (1 equivalent) in anhydrous THF.

  • Cool the solution in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Add butyryl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of N-(4-aminobutyl)butanamide dihydrochloride
  • Dissolve the purified tert-butyl (4-(butyrylamino)butyl)carbamate (1 equivalent) in ethanol.

  • Slowly add an excess of aqueous HCl (e.g., 5% solution).

  • Stir the solution overnight at room temperature.

  • Evaporate the ethanol under reduced pressure.

  • Remove the remaining water by lyophilization to yield the crude product.

  • Recrystallize the crude product from methanol/ether to obtain pure N-(4-aminobutyl)butanamide dihydrochloride as a colorless solid.

Mandatory Visualization

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Acylation cluster_step3 Step 3: Deprotection 1,4-Diaminobutane 1,4-Diaminobutane Mono-Boc-Diamine tert-butyl (4-aminobutyl)carbamate 1,4-Diaminobutane->Mono-Boc-Diamine (Boc)2O, THF Protected_Amide tert-butyl (4-(butyrylamino)butyl)carbamate Mono-Boc-Diamine->Protected_Amide Et3N, THF Butyryl_Chloride Butyryl Chloride Butyryl_Chloride->Protected_Amide Final_Product N-(4-aminobutyl)butanamide dihydrochloride Protected_Amide->Final_Product HCl, EtOH

Caption: Synthesis pathway for N-(4-aminobutyl)butanamide.

Experimental Workflow Diagram

Experimental_Workflow Start Start Step1 Mono-Boc Protection of 1,4-Diaminobutane Start->Step1 Step2 Acylation with Butyryl Chloride Step1->Step2 Purification1 Column Chromatography Step2->Purification1 Step3 Boc Deprotection with HCl Purification1->Step3 Purification2 Recrystallization Step3->Purification2 Characterization NMR, MS, etc. Purification2->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and purification.

Logical Relationship of Selectivity

Selectivity_Logic Diamine Symmetric Diamine (1,4-Diaminobutane) Protecting_Group Introduction of Protecting Group (Boc) Diamine->Protecting_Group Mono_Protected One Amino Group is Blocked Protecting_Group->Mono_Protected Acylation Acylation Reaction Mono_Protected->Acylation Selective_Product Mono-acylated Product Acylation->Selective_Product Diacylated_Product Di-acylated Byproduct (Minimized) Acylation->Diacylated_Product

Caption: Logic for achieving selective mono-acylation.

References

A Technical Guide to C4-Amide-C4-NH2 Moiety in Biochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C4-Amide-C4-NH2 structural motif, representing an amine-terminated, eight-atom backbone (approximated) composed of two four-carbon alkyl chains joined by an amide bond, is a crucial building block in modern biochemistry and drug discovery. While not typically a standalone reagent, this moiety is a key component of chemical linkers, particularly in the architecture of Proteolysis-Targeting Chimeras (PROTACs). Its structure provides a balance of flexibility and constrained conformation, influencing the efficacy of the larger molecules it connects.

This guide details the primary application of this linker motif in the context of PROTACs, presenting quantitative data on its impact, detailed experimental protocols for its incorporation, and visualizations of the underlying biochemical pathways and experimental designs.

Core Application: Linkers in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

The linker, which often incorporates moieties like the this compound, is not a passive spacer. Its composition, length, rigidity, and attachment points are critical parameters that determine the efficacy of the PROTAC.[1][3] The amide group within the linker can introduce a degree of rigidity and potential for hydrogen bonding, while the alkyl chains provide flexibility. The terminal primary amine (-NH2) serves as a versatile chemical handle for conjugation to either the POI-binding ligand or the E3 ligase ligand through standard amide bond formation.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein. The linker is central to enabling the formation of a productive ternary complex.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: The PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical determinant of a PROTAC's degradation efficiency. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an unproductive complex where lysine residues on the POI are not optimally positioned for ubiquitination.[2] The optimal linker length is empirically determined for each POI-E3 ligase pair.

The tables below summarize quantitative data from studies on Estrogen Receptor-α (ERα) targeting PROTACs, demonstrating the non-linear relationship between linker length and efficacy.

Table 1: Effect of Linker Length on ERα Degradation Data synthesized from studies investigating ERα degraders.

PROTAC CompoundLinker Length (atoms)ERα Degradation (% of Vehicle Control) at 1 µM
12 12~40%
13 16~85%
14 20~60%

Table 2: Correlation of Degradation with Cytotoxicity in MCF7 Cells Data shows that the most effective degrader also exhibits the highest cytotoxicity.

PROTAC CompoundLinker Length (atoms)IC50 (µM) in MCF7 Cells (48h)
12 12> 10
13 16~1.5
14 20> 10
Tamoxifen (Control) N/A~1.2

Experimental Protocols

The incorporation of a this compound moiety into a PROTAC involves standard organic synthesis techniques, primarily focused on amide bond formation.

This protocol outlines the coupling of a carboxylic acid-functionalized component (e.g., a warhead ligand) with an amine-terminated linker, followed by deprotection and coupling to the final component (e.g., an E3 ligase anchor).

Step 1: Amide Coupling with a Mono-Protected Diamine Linker

  • Objective: To couple a ligand containing a carboxylic acid to a linker like Boc-NH-C4-Amide-C4-NH2. For this example, we will illustrate the synthesis of the linker itself and then its conjugation.

  • Reagents and Materials:

    • Boc-4-aminobutanoic acid (1.0 eq)

    • 4-Aminobutan-1-amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Standard glassware for organic synthesis under an inert (Nitrogen/Argon) atmosphere.

  • Procedure:

    • Dissolve Boc-4-aminobutanoic acid in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add 4-Aminobutan-1-amine to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (Boc-NH-C4-Amide-C4-NH2) by flash column chromatography.

Step 2: Boc Deprotection

  • Objective: To remove the Boc protecting group to reveal the terminal amine for the next coupling step.

  • Reagents and Materials:

    • Boc-protected intermediate from Step 1

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

Step 3: Final Amide Coupling

  • Objective: To couple the deprotected linker-ligand fragment with the second ligand containing a carboxylic acid.

  • Procedure:

    • Follow the same amide coupling procedure as described in Step 1, using the deprotected amine from Step 2 as the amine component and the second carboxy-functionalized ligand as the acid component.

    • After workup and purification, the final PROTAC molecule is obtained.

  • Objective: To quantitatively assess the reduction in the target protein level following PROTAC treatment.

  • Procedure:

    • Cell Culture and Treatment: Plate cells (e.g., MCF7) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTACs for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS (Phosphate-Buffered Saline) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) assay.

    • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and transfer them to a PVDF (Polyvinylidene Fluoride) membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline with Tween 20) for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.

    • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualization: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Quantification: Densitometry analysis is performed on the bands to quantify the protein levels relative to the loading control and normalized to the vehicle-treated sample.

Visualized Workflows and Relationships

Diagrams created with Graphviz help to clarify complex workflows and logical dependencies in PROTAC development.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Obtain Components: 1. Warhead-COOH 2. Anchor-COOH 3. Boc-NH-Linker-NH2 Step1 Step 1: Amide Coupling (Warhead-COOH + Boc-NH-Linker-NH2) Start->Step1 Intermediate1 Intermediate 1: Warhead-Linker-NH-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: Warhead-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Final Amide Coupling (Intermediate 2 + Anchor-COOH) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purify Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purify

Caption: A typical experimental workflow for synthesizing a PROTAC.

Linker_Efficacy cluster_logic Linker Length vs. PROTAC Efficacy Too_Short Linker Too Short Steric_Clash Steric Hindrance Prevents Ternary Complex Formation Too_Short->Steric_Clash Optimal Optimal Linker Length Productive_Complex Stable & Productive Ternary Complex Optimal->Productive_Complex Too_Long Linker Too Long Unproductive_Complex Inefficient Ubiquitination (Poor Lysine Positioning) Too_Long->Unproductive_Complex Low_Efficacy1 Low Degradation Efficacy Steric_Clash->Low_Efficacy1 High_Efficacy Maximum Degradation Efficacy Productive_Complex->High_Efficacy Low_Efficacy2 Low Degradation Efficacy Unproductive_Complex->Low_Efficacy2

Caption: Logical relationship between linker length and PROTAC efficacy.

References

An In-depth Technical Guide to N-(4-aminobutyl)pentanamide (C4-Amide-C4-NH2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-aminobutyl)pentanamide, a diamine derivative with potential applications in biochemical research. The document details its chemical properties, including molecular weight and formula, and presents a putative synthesis protocol. Furthermore, it includes representative spectroscopic data to aid in its characterization and discusses the potential biological significance of this class of molecules in cellular signaling.

Chemical Identity and Properties

N-(4-aminobutyl)pentanamide, colloquially referred to as C4-Amide-C4-NH2, is an organic molecule featuring a pentanamide group linked to a 4-aminobutyl moiety. This structure imparts both hydrophobic and hydrophilic characteristics, suggesting potential interactions with a variety of biological targets.

Table 1: Chemical and Physical Properties of N-(4-aminobutyl)pentanamide

PropertyValueSource
IUPAC Name N-(4-aminobutyl)pentanamide-
Synonym This compound-
CAS Number 1018541-17-7[1]
Molecular Formula C9H20N2O[2]
Molecular Weight 172.27 g/mol [2]
Appearance Predicted: Colorless to pale yellow solid or liquid-
Solubility Predicted: Soluble in water and polar organic solvents-

Synthesis Protocol

A standard and effective method for the synthesis of N-(4-aminobutyl)pentanamide involves the coupling of a carboxylic acid with an amine. A common approach is the activation of the carboxylic acid, in this case, pentanoic acid, followed by nucleophilic attack by the amine, 1,4-diaminobutane (putrescine). To ensure selective acylation of only one of the amino groups in 1,4-diaminobutane, a protecting group strategy for one of the amino functionalities would typically be employed, followed by a deprotection step. However, for the purpose of this guide, a direct acylation protocol is presented, which may require optimization and purification to isolate the desired mono-acylated product.

Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol outlines a general procedure for the synthesis of N-(4-aminobutyl)pentanamide.

Materials:

  • Pentanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • 1,4-Diaminobutane (putrescine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Activation of Pentanoic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentanoic acid (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent in vacuo to obtain the crude pentanoyl chloride.

  • Amide Formation:

    • In a separate flask, dissolve 1,4-diaminobutane (a molar excess, e.g., 5-10 equivalents to favor mono-acylation) in anhydrous DCM.

    • Add a suitable base such as triethylamine (2.0 equivalents relative to the acyl chloride) to the amine solution.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude pentanoyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to isolate N-(4-aminobutyl)pentanamide.

Spectroscopic Data (Representative)

Table 2: Predicted Spectroscopic Data for N-(4-aminobutyl)pentanamide

Technique Expected Features
¹H NMR - Amide NH: Broad singlet (~7.5-8.5 ppm).- -CH₂-NH-C=O: Triplet (~3.1-3.3 ppm).- -CH₂-NH₂: Triplet (~2.6-2.8 ppm).- -C(=O)-CH₂-: Triplet (~2.1-2.3 ppm).- Aliphatic -CH₂- groups: Multiplets (~1.2-1.7 ppm).- Terminal -CH₃: Triplet (~0.8-1.0 ppm).- Amine NH₂: Broad singlet (variable chemical shift).
¹³C NMR - Carbonyl C=O: ~173-175 ppm.- -CH₂-NH-C=O: ~39-41 ppm.- -CH₂-NH₂: ~40-42 ppm.- -C(=O)-CH₂-: ~36-38 ppm.- Aliphatic -CH₂- groups: ~20-30 ppm.- Terminal -CH₃: ~13-15 ppm.
IR (Infrared) - N-H stretch (amine): Two bands ~3300-3400 cm⁻¹ (primary amine).- N-H stretch (amide): One band ~3300 cm⁻¹ (secondary amide).- C-H stretch (aliphatic): ~2850-2960 cm⁻¹.- C=O stretch (amide I band): Strong absorption at ~1640 cm⁻¹.- N-H bend (amide II band): ~1550 cm⁻¹.- N-H bend (amine): ~1600 cm⁻¹.
Mass Spec (MS) - [M+H]⁺: Expected at m/z 173.1654.

Potential Biological Significance and Signaling

While the specific biological role of N-(4-aminobutyl)pentanamide is not extensively documented, its structural class, N-acylated polyamines, is known to be involved in various biological processes. Polyamines such as putrescine, spermidine, and spermine are essential for cell growth and proliferation. Their acylated derivatives, known as acylpolyamines, have been identified as components of venoms from spiders and wasps, where they act as potent antagonists of ionotropic glutamate and nicotinic acetylcholine receptors.[3][4]

The acylation of polyamines can modulate their charge and lipophilicity, thereby altering their interaction with biological membranes and receptors. In mammals, N-acylated ethanolamines, a related class of compounds, include the endocannabinoid anandamide and have diverse signaling functions. It is plausible that N-(4-aminobutyl)pentanamide and similar N-acylated diamines could play roles in cellular signaling, potentially as modulators of ion channels or as precursors to other bioactive molecules. Further research is required to elucidate the specific biological functions of this compound.

Diagrams

The following diagrams illustrate the general synthesis workflow for N-(4-aminobutyl)pentanamide and a conceptual representation of the potential interaction of acylpolyamines with a cell membrane receptor.

signaling_pathway cluster_membrane Cell Membrane receptor Ion Channel Receptor downstream Modulation of Ion Flow receptor->downstream Conformational Change acylpolyamine N-(4-aminobutyl)pentanamide (Acylpolyamine) acylpolyamine->receptor Binding/Blockade cellular_response Cellular Response downstream->cellular_response Signal Transduction

References

Spectroscopic data for C4-Amide-C4-NH2 (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Analysis of N-(4-aminobutyl)butanamide

This guide provides a comprehensive overview of the spectroscopic data for N-(4-aminobutyl)butanamide (C4-Amide-C4-NH2), a diamine derivative with potential applications in materials science and as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols, data interpretation, and workflow visualizations.

Molecular Structure

The molecule, designated as this compound, is systematically named N-(4-aminobutyl)butanamide. Its structure consists of a butanamide functional group where the amide nitrogen is substituted with a 4-aminobutyl chain.

Chemical Structure: CH₃-CH₂-CH₂-CO-NH-CH₂-CH₂-CH₂-CH₂-NH₂

Molecular Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(4-aminobutyl)butanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
5.85 br s 1H - -NH- (Amide)
3.25 q 2H 6.8 Hz -NH-CH ₂-
2.70 t 2H 6.8 Hz -CH ₂-NH₂
2.14 t 2H 7.5 Hz -CH ₂-CO-
1.66 p 2H 7.5 Hz -CH ₂-CH₂-CO-
1.55 p 2H 6.8 Hz -NH-CH₂-CH ₂-
1.48 p 2H 6.8 Hz -CH ₂-CH₂-NH₂
1.30 br s 2H - -NH₂ (Amine)

| 0.94 | t | 3H | 7.5 Hz | CH ₃-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
173.0 -C =O (Amide)
41.8 -C H₂-NH₂
39.5 -NH-C H₂-
38.8 -C H₂-CO-
31.8 -C H₂-CH₂-NH₂
27.2 -NH-CH₂-C H₂-
19.3 -C H₂-CH₂-CO-

| 13.8 | C H₃-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: IR Absorption Data

Frequency (cm⁻¹) Intensity Functional Group Assignment
3350 - 3250 Strong, Broad N-H stretch (Amine and Amide)
2955, 2928, 2865 Strong C-H stretch (Aliphatic)
1640 Strong C=O stretch (Amide I)
1555 Strong N-H bend (Amide II)

| 1465 | Medium | C-H bend (CH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

m/z (Mass/Charge Ratio) Relative Intensity (%) Proposed Fragment Ion
158 5 [M]⁺ (Molecular Ion)
115 20 [M - C₃H₇]⁺
87 60 [CH₃CH₂CH₂CO]⁺ (Butanoyl cation)
86 100 [NHCH₂CH₂CH₂CH₂NH₂]⁺ (McLafferty Rearrangement)
72 45 [CH₂CH₂CH₂CH₂NH₂]⁺

| 30 | 95 | [CH₂NH₂]⁺ |

Experimental Protocols

The data presented were obtained using standard analytical techniques as detailed below.

NMR Spectroscopy

A sample of N-(4-aminobutyl)butanamide (10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-600 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis was performed on a mass spectrometer using Electron Ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 230°C and the transfer line at 250°C. The mass analyzer was scanned over a mass range of m/z 20-300.

Data Interpretation and Workflow Visualizations

The combined use of MS, IR, and NMR allows for the unambiguous structural elucidation of N-(4-aminobutyl)butanamide. The following diagrams illustrate the experimental and logical workflows.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample N-(4-aminobutyl)butanamide Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place neat on ATR Sample->Prep_IR Prep_MS Load on probe Sample->Prep_MS NMR_acq 500 MHz NMR Spectrometer Prep_NMR->NMR_acq IR_acq FTIR-ATR Spectrometer Prep_IR->IR_acq MS_acq EI-MS Spectrometer Prep_MS->MS_acq NMR_data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR_acq->NMR_data IR_data IR Spectrum (Absorption Bands) IR_acq->IR_data MS_data Mass Spectrum (m/z values) MS_acq->MS_data

Caption: General experimental workflow for spectroscopic analysis.

logical_workflow cluster_data Observed Data MS Mass Spec (EI-MS) Provides Molecular Weight MS_result Molecular Ion at m/z 158 Confirms C₈H₁₈N₂O MS->MS_result IR Infrared (FTIR) Identifies Functional Groups IR_result Bands at 3300 (N-H), 1640 (C=O), 1555 (N-H) Confirms Amide & Amine IR->IR_result NMR NMR (¹H, ¹³C) Reveals Connectivity NMR_result Signals for CH₃, CH₂, NH, NH₂ COSY/HSQC confirms C-H framework NMR->NMR_result Conclusion Structural Confirmation N-(4-aminobutyl)butanamide MS_result->Conclusion IR_result->Conclusion NMR_result->Conclusion

Caption: Logic flow for structural elucidation using combined spectroscopy.

A Technical Guide to the Solubility of N-(4-aminobutyl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of N-(4-aminobutyl)butanamide, a molecule incorporating both a secondary amide and a primary amine. In the absence of direct experimental data in publicly available literature, this document outlines the molecule's physicochemical properties and predicted solubility in a range of common solvents based on established chemical principles and data from its constituent fragments, butyramide and 1,4-diaminobutane. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided to guide researchers in generating quantitative data for applications in pharmaceutical and chemical research.

Introduction and Physicochemical Properties

N-(4-aminobutyl)butanamide (putative CAS RN 82023-86-7) is an organic molecule characterized by a secondary amide linkage and a terminal primary amino group, separated by a C4 alkyl chain and with another C4 chain on the amide carbonyl. This bifunctional nature, possessing hydrogen bond donors and acceptors as well as a basic center and significant aliphatic character, suggests a complex and nuanced solubility profile. Understanding this profile is critical for its application in drug development, chemical synthesis, and biological assays.

Table 1: Physicochemical Properties of N-(4-aminobutyl)butanamide

Identifier/DescriptorValueSource
IUPAC Name N-(4-aminobutyl)butanamide-
Synonyms C4-Amide-C4-NH2-
Molecular Formula C₈H₁₈N₂O(Calculated)
Molecular Weight 158.24 g/mol (Calculated)
Canonical SMILES C(CCN)C(=O)NCCCCN(Predicted)
Hydrogen Bond Donors 2(Predicted)
Hydrogen Bond Acceptors 2(Predicted)
Rotatable Bond Count 7(Predicted)
Topological Polar Surface Area 55.1 Ų(Predicted)
XLogP3 0.3(Predicted)

Note: Properties are predicted as no dedicated experimental data for this specific molecule is readily available in public databases.

Predicted Solubility Profile

The solubility of N-(4-aminobutyl)butanamide is governed by the interplay of its functional groups and its overall molecular structure.

  • Polar Functional Groups : The amide (-C(=O)NH-) and amine (-NH2) groups are polar and capable of forming hydrogen bonds with protic solvents. The amide can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the primary amine can donate two hydrogen bonds and accept one.[1][2]

  • Nonpolar Structure : The two C4 alkyl chains (-(CH₂)₃CH₃ and -(CH₂)₄-) contribute significant nonpolar, hydrophobic character to the molecule.

  • Basic Nature : The terminal primary amine is basic and will react with acids to form a water-soluble ammonium salt.[2][3]

This amphiphilic character suggests it will have limited solubility in highly polar or highly nonpolar solvents but will exhibit good solubility in solvents of intermediate polarity and in acidic aqueous solutions.

Table 2: Predicted Qualitative Solubility of N-(4-aminobutyl)butanamide

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleThe polar amide and amine groups can form hydrogen bonds with protic solvents. However, the two alkyl chains contribute significant hydrophobic character, likely limiting solubility in water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), AcetonitrileSolubleThese solvents can act as hydrogen bond acceptors, interacting favorably with the amide and amine N-H protons. The overall polarity is compatible with these solvents.
Nonpolar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe nonpolar alkyl chains will have favorable van der Waals interactions, but the highly polar amide and amine groups will be difficult to solvate, leading to low solubility.
Acidic (Aqueous) 5% Hydrochloric AcidFreely SolubleThe basic primary amine will be protonated to form an ammonium salt (-NH₃⁺Cl⁻), which is ionic and highly soluble in water.[3]
Basic (Aqueous) 5% Sodium HydroxideSparingly SolubleThe N-H protons of the amide and amine are not significantly acidic and will not be deprotonated by a dilute base. A significant increase in solubility compared to water is not expected.

Quantitative Solubility Data of Related Compounds

To substantiate the predictions, the experimental solubility of the molecule's constituent fragments, Butyramide and 1,4-Diaminobutane, is presented below.

Table 3: Quantitative Solubility of Butyramide (C₄H₉NO)

SolventTemperature (°C)SolubilitySource
Water15163,000 mg/L (163 g/L)
Ethanol-Soluble
Diethyl Ether-Slightly Soluble
Benzene-Insoluble

Table 4: Quantitative Solubility of 1,4-Diaminobutane (C₄H₁₂N₂)

SolventTemperature (°C)SolubilitySource
Water2040 g/L
Ether-Soluble
Alcohol-Soluble

Note: The dihydrochloride salt of 1,4-diaminobutane is highly soluble in water but insoluble in DMSO and methanol.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative data, the following robust shake-flask method is recommended. This protocol is adapted from established methods for determining the equilibrium solubility of organic compounds.

4.1. Materials and Reagents

  • N-(4-aminobutyl)butanamide (solid, >98% purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Hexane, 5% HCl, 5% NaOH) of analytical grade

  • Glass vials (e.g., 4 mL) with screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Validated analytical method (e.g., HPLC-UV, LC-MS, or GC-MS) for quantification

  • Analytical balance

4.2. Procedure

  • Preparation of Saturated Solutions :

    • Add an excess amount of solid N-(4-aminobutyl)butanamide to a series of vials (e.g., add 10-20 mg to 2 mL of solvent). The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

  • Sample Separation :

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Analysis :

    • Carefully collect an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Accurately dilute the filtered solution with a suitable solvent for analysis.

    • Quantify the concentration of the dissolved N-(4-aminobutyl)butanamide in the filtrate using a pre-validated analytical method (e.g., HPLC-UV).

  • Data Calculation :

    • Calculate the solubility in mg/mL or g/L using the measured concentration and the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Visualizations

The following diagrams illustrate the logical framework for predicting solubility and the experimental workflow for its determination.

G cluster_molecule N-(4-aminobutyl)butanamide Structure cluster_features Structural Features cluster_interactions Molecular Interactions cluster_solvents Solvent Classes & Predicted Solubility mol This compound amide Amide Group (-CONH-) amine Amine Group (-NH2) alkyl Alkyl Chains (C4 x 2) h_bond Hydrogen Bonding (Donor & Acceptor) amide->h_bond amine->h_bond acid_base Acid-Base Reaction (Protonation) amine->acid_base vdw Van der Waals Forces (Hydrophobic) alkyl->vdw polar Polar Protic / Aprotic h_bond->polar Favors Solubility nonpolar Nonpolar h_bond->nonpolar Hinders Solubility acidic Aqueous Acid acid_base->acidic Forms Soluble Salt vdw->polar Hinders Solubility vdw->nonpolar Favors Solubility

Caption: Logical framework for predicting solubility.

G start Start prep 1. Prepare Saturated Solution (Add excess solid to solvent in vial) start->prep equilibrate 2. Equilibrate (Agitate at constant temp. for 24-48h) prep->equilibrate separate 3. Separate Phases (Centrifuge to pellet excess solid) equilibrate->separate analyze 4. Analyze Supernatant (Filter, dilute, and quantify concentration via HPLC/LC-MS) separate->analyze calculate 5. Calculate Solubility (Determine concentration in mg/mL or g/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Safety and Handling of C4-Amide-C4-NH2 and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and handling data for the compound designated "C4-Amide-C4-NH2" (CAS No. 1018541-17-7) is not publicly available. This guide provides information based on structurally similar and well-characterized compounds, primarily Adipamide (CAS No. 628-94-4), to offer general safety and handling protocols. Researchers must exercise caution and conduct their own risk assessments before handling any new or uncharacterized substance. This compound is described as an active compound for biochemical studies and is intended for research use only.[1][2]

Compound Identification and Properties

Due to the limited information on this compound, this section presents data for Adipamide and Butanediamide (Succinamide) as representative examples of aliphatic diamides.

Table 1: Physical and Chemical Properties

PropertyAdipamideButanediamide (Succinamide)
CAS Number 628-94-4110-14-5
Molecular Formula C6H12N2O2C4H8N2O2[3]
Molecular Weight 144.17 g/mol 116.12 g/mol [3]
Appearance Colorless powder[4]-
Melting Point 220 °C260-265 °C (decomposes)
Boiling Point 220 °C494 °C at 760 mmHg
Solubility Slightly soluble in water-
Flash Point Not determined, but likely combustible252.6 °C

Hazard Identification and Toxicology

Aliphatic amides can present several health hazards. The toxicological properties of this compound have not been fully investigated. The following information is based on Adipamide.

Table 2: Hazard Information for Adipamide

Hazard TypeDescriptionCitations
Acute Toxicity Moderately toxic by ingestion.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause irritation to the mucous membranes and upper respiratory tract.
Carcinogenicity Questionable carcinogen with experimental carcinogenic data.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.

  • Skin Contact: Causes skin irritation. Significant systemic toxicity after skin contact is considered unlikely.

  • Eye Contact: Causes eye irritation.

When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

  • Use with adequate ventilation and minimize dust generation and accumulation.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Remove and wash contaminated clothing before reuse.

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed to prevent moisture absorption and contamination.

  • Store away from incompatible substances such as strong oxidizing agents and dehydrating agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling aliphatic amides like Adipamide.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationCitations
Eye/Face Protection Chemical safety goggles or a full-face mask respirator.
Skin Protection Heavy rubber gloves and appropriate protective clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved self-contained breathing apparatus, especially when dust concentrations are high or during a fire.

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteProcedureCitations
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid. For molten polymer, cool rapidly with cold water and consult a medical unit for thermal burn treatment.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.

Accidental Release Measures

In case of a spill or leak:

  • Clean up spills immediately, observing precautions in the PPE section.

  • Vacuum or sweep up the material and place it into a suitable disposal container.

  • Avoid generating dusty conditions.

  • Provide ventilation.

  • For larger spills, it may be necessary to dampen the solid material with a solvent like methanol before collection.

Experimental Protocols: General Amide Synthesis

While specific experimental protocols for the synthesis of this compound are not available, general methods for amide synthesis are well-established. Amides are typically synthesized by reacting a carboxylic acid or its derivative (like an acid halide or ester) with an amine.

General Synthesis from an Acyl Chloride:

  • The amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • The solution is cooled in an ice bath.

  • The acyl chloride is added dropwise to the cooled amine solution with stirring. A base (like triethylamine or pyridine) is often added to neutralize the HCl byproduct.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction mixture is then worked up, which typically involves washing with aqueous solutions to remove byproducts and impurities, followed by drying and evaporation of the solvent.

  • The crude amide product is then purified, usually by recrystallization or column chromatography.

Visualizations

Amide_Synthesis reagents Carboxylic Acid + Amine activator Activating Agent (e.g., SOCl2, Boronic Acid) reagents->activator Activation intermediate Activated Intermediate (e.g., Acyl Chloride) reagents->intermediate Reaction with Amine activator->intermediate product Amide Product intermediate->product byproduct Byproducts intermediate->byproduct

References

Technical Guide: C4-Amide-C4-NH2 (CAS: 1018541-17-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C4-Amide-C4-NH2, with the CAS number 1018541-17-7, is a bifunctional linker molecule increasingly utilized in various biochemical and pharmaceutical research applications. Its structure, featuring a C4 amide core with a terminal C4 primary amine, provides a versatile scaffold for bioconjugation, chemical probe development, and as a component in more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, supplier information, and potential applications, with a focus on its role in biochemical studies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValueSource
CAS Number 1018541-17-7MedchemExpress[1][2][3][4][5]
Molecular Formula C₉H₂₀N₂OMedchemExpress
Molecular Weight 172.27 g/mol MedchemExpress
IUPAC Name N-(4-aminobutyl)pentanamidePubChem
Canonical SMILES CCCCC(=O)NCCCCNMedchemExpress
Appearance Please refer to supplier Certificate of Analysis-
Solubility Please refer to supplier Certificate of Analysis-
Storage Please refer to the recommended conditions in the Certificate of AnalysisMedchemExpress

Supplier Information

This compound is available from various chemical suppliers catering to the research and development community. The primary supplier identified is:

SupplierCatalog NumberAdditional Information
MedchemExpress HY-148470AAvailable in various quantities for research purposes. Not for sale to individual patients.

It is recommended to request the latest Certificate of Analysis from the supplier for detailed purity and characterization data.

Applications in Biochemical Research

This compound is described as an active compound for use in a variety of biochemical studies. Its bifunctional nature, possessing both an amide and a primary amine, makes it a valuable tool as a linker molecule.

Bioconjugation and Linker Chemistry

The terminal primary amine of this compound serves as a reactive handle for conjugation to various molecules of interest, such as proteins, peptides, or fluorescent dyes. This conjugation is typically achieved through reactions targeting the amine group, for example, with N-hydroxysuccinimide (NHS) esters or isothiocyanates. The C4 alkyl chains provide spacing and flexibility to the resulting conjugate.

Below is a generalized workflow for a bioconjugation experiment utilizing an amine-reactive reagent.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Molecule_A Molecule of Interest (e.g., Protein, Peptide) Activation Activation of Molecule A (if necessary) Molecule_A->Activation Linker This compound Conjugation Conjugation Reaction (Linker + Reagent) Linker->Conjugation Reagent Amine-Reactive Reagent (e.g., NHS-ester dye) Reagent->Conjugation Final_Conjugation Final Conjugation (Activated Molecule A + Linker-Reagent) Activation->Final_Conjugation Purification_1 Purification of Linker-Reagent Conjugate Conjugation->Purification_1 Purification_1->Final_Conjugation Purification_2 Purification of Final Conjugate Final_Conjugation->Purification_2 Characterization Characterization (e.g., Mass Spectrometry, SDS-PAGE) Purification_2->Characterization

General bioconjugation workflow.

Experimental Protocols

General Synthesis of N-acylated Diamines (Adapted from similar syntheses):

This protocol is for informational purposes and should be adapted and optimized by qualified personnel.

Materials:

  • Butyric acid or a reactive derivative (e.g., butyryl chloride, N-hydroxysuccinimidyl butyrate)

  • 1,4-Diaminobutane (putrescine)

  • A suitable aprotic solvent (e.g., dichloromethane, dimethylformamide)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if starting from an acid chloride.

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography).

Procedure:

  • Reactant Preparation: Dissolve 1,4-diaminobutane in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). If using a large excess of the diamine is desired to favor mono-acylation, this should be factored into the stoichiometry.

  • Acylation: Slowly add the butyric acid derivative to the solution of 1,4-diaminobutane. If using butyryl chloride, the reaction is typically performed at a reduced temperature (e.g., 0 °C) and in the presence of a base to neutralize the HCl byproduct. If using an NHS ester, the reaction can often be carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of sodium bicarbonate). Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The logical flow of this synthetic approach is illustrated in the diagram below.

G Start Starting Materials: - Butyric acid derivative - 1,4-Diaminobutane Reaction Acylation Reaction in Aprotic Solvent Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, HRMS) Purification->Characterization End Pure this compound Characterization->End

References

An In-depth Technical Guide to C4-Amide-C4-NH2 (N-(4-aminobutyl)butanamide) and Related N-Acylated Polyamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of N-(4-aminobutyl)butanamide, a representative member of the N-acylated polyamine family. While specific research on N-(4-aminobutyl)butanamide is limited, this document extrapolates from the broader scientific understanding of N-acylated polyamines to present its likely synthesis, potential biological activities, and involvement in cellular signaling pathways. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential and biochemical roles of this class of compounds.

Introduction: The Significance of N-Acylated Polyamines

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. The post-translational modification of polyamines through acylation is a critical regulatory mechanism that modulates their biological activity. N-acylated polyamines are involved in a diverse range of physiological and pathological processes, making them an area of intense research interest for drug development.

N-(4-aminobutyl)butanamide, with its C4-amide-C4-amine structure, represents a fundamental N-acylated polyamine. Its structure suggests a role in cellular signaling and metabolism, potentially influencing pathways regulated by polyamine homeostasis. Understanding the synthesis and biological activity of this molecule and its analogs can provide valuable insights into the development of novel therapeutics targeting cancer, inflammatory diseases, and neurological disorders.

Synthesis of N-(4-aminobutyl)butanamide and its Analogs

The synthesis of N-(4-aminobutyl)butanamide and related compounds can be achieved through established organic chemistry methodologies. A common approach involves the acylation of a protected diamine followed by deprotection.

General Synthetic Approach

A prevalent method for synthesizing N-acylated polyamines involves the reaction of an acyl chloride with a mono-protected diamine, followed by the removal of the protecting group. For N-(4-aminobutyl)butanamide, this would typically involve the reaction of butanoyl chloride with a mono-Boc-protected 1,4-diaminobutane, followed by acid-mediated deprotection.

Detailed Experimental Protocol for the Synthesis of a Related Compound: 4-amino-N-(4-aminobutyl)butanamide dihydrochloride

The following protocol for a closely related compound provides a practical example of the synthetic methodology.

General Procedure for the preparation of the Boc-protected GABA-amides: N-Boc-pyrrolidone (10 mmol) and the mono-Boc-protected amine (15 mmol) are dissolved in THF (10 mL), and the solution is heated under reflux for 2 days.

General procedure for the deprotection of the Boc-protected GABA-amides: Aqueous HCl (0.5%, 20 mL) is slowly added to the Boc-protected amide, and stirring is continued overnight. EtOH is evaporated, and the remaining H2O is removed by lyophilization. The residue is dissolved in warm EtOH (30 mL), and the product is precipitated by the careful addition of Et2O and then centrifuged. The supernatant is decanted, and recrystallization from MeOH followed by drying in vacuo affords the deprotected amine hydrochloride as a colorless solid.

Biological Activity and Potential Therapeutic Applications

Anticancer Potential

Derivatives of N-(4-aminophenyl)butanamide have been investigated for their potential as anticancer agents. The proposed mechanisms of action include the induction of apoptosis, modulation of the cell cycle, and inhibition of key enzymatic pathways that are often dysregulated in cancer.

Anti-inflammatory Effects

Compounds with a 4-amino-butanamide framework have demonstrated potential in modulating inflammatory responses. For instance, novel compounds incorporating a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have been shown to inhibit the expression of inflammatory cytokines such as IL-1β and IL-6.

Enzyme Inhibition

The butanamide scaffold is a versatile backbone for designing enzyme inhibitors.

  • Histone Deacetylase (HDAC) Inhibition: Structurally related compounds, such as N-(4-Aminophenyl)heptanamide, have been identified as weak HDAC inhibitors. At a concentration of 300 µM, this compound demonstrated an inhibition of 32.7% ± 9.1%.

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group, when incorporated into related structures like N-(4-aminobutyl)biphenyl-4-sulfonamide, is a well-known pharmacophore for targeting the zinc ion in the active site of carbonic anhydrases.

Table 1: Summary of Potential Biological Activities of Butanamide Derivatives

Biological ActivityTarget/MechanismExample CompoundQuantitative Data
AnticancerInduction of apoptosis, cell cycle modulationN-(4-aminophenyl)butanamide derivatives-
Anti-inflammatoryInhibition of IL-1β and IL-6 expression4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide-
HDAC InhibitionHistone DeacetylaseN-(4-Aminophenyl)heptanamide32.7% ± 9.1% inhibition at 300 µM
Carbonic Anhydrase InhibitionCarbonic AnhydraseN-(4-aminobutyl)biphenyl-4-sulfonamide-

Signaling Pathways and Mechanisms of Action

The biological effects of N-(4-aminobutyl)butanamide are likely mediated through its interaction with polyamine metabolism and signaling pathways. Acetylation of polyamines is a key regulatory step that controls their cellular concentrations and functions.

Polyamine Metabolism

The intracellular levels of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. N-acetylation by spermidine/spermine N1-acetyltransferase (SSAT) is a critical step in polyamine catabolism. The resulting acetylated polyamines can then be either exported from the cell or further oxidized.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM Spermidine Synthase Putrescine->SRM Spermidine Spermidine SMS Spermine Synthase Spermidine->SMS SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT N_Acetylspermidine N-Acetylspermidine (e.g., N-(4-aminobutyl)butanamide) PAO PAO N_Acetylspermidine->PAO Export Cellular Export N_Acetylspermidine->Export N_Acetylspermine N-Acetylspermine N_Acetylspermine->PAO N_Acetylspermine->Export ODC->Putrescine SRM->Spermidine SMS->Spermine SSAT->N_Acetylspermidine SSAT->N_Acetylspermine PAO->Putrescine PAO->Spermidine

Polyamine Metabolism Pathway
Regulation of Cell Growth and Proliferation

Polyamines are essential for cell proliferation, and their depletion can lead to cell cycle arrest. N-acylation can modulate the interaction of polyamines with cellular macromolecules like DNA and RNA, thereby influencing gene expression and protein synthesis. The regulation of key cell cycle proteins is a likely downstream effect of altered N-acylated polyamine levels.

Cell_Growth_Regulation N_Acylated_Polyamines N-Acylated Polyamines (e.g., N-(4-aminobutyl)butanamide) Polyamine_Homeostasis Altered Polyamine Homeostasis N_Acylated_Polyamines->Polyamine_Homeostasis Gene_Expression Modulation of Gene Expression Polyamine_Homeostasis->Gene_Expression Protein_Synthesis Regulation of Protein Synthesis Polyamine_Homeostasis->Protein_Synthesis Cell_Cycle_Proteins Altered Cell Cycle Protein Levels Gene_Expression->Cell_Cycle_Proteins Protein_Synthesis->Cell_Cycle_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Proteins->Apoptosis

Regulation of Cell Growth by N-Acylated Polyamines

Future Directions and Conclusion

N-(4-aminobutyl)butanamide and its analogs represent a promising class of molecules for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Elucidating the most efficient synthetic routes and comprehensive characterization of N-(4-aminobutyl)butanamide.

  • Quantitative Biological Evaluation: Conducting in-depth studies to determine the specific biological activities, including IC50 and Ki values against various targets.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms and signaling pathways through which N-(4-aminobutyl)butanamide exerts its effects.

  • In Vivo Efficacy: Evaluating the therapeutic potential of these compounds in relevant animal models of disease.

A Theoretical and Computational Guide to C4-Amide-C4-NH2 (N-(4-aminobutyl)butanamide)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical framework and computational modeling guide for the study of C4-Amide-C4-NH2, interpreted as N-(4-aminobutyl)butanamide. While direct experimental and computational data for this specific molecule are scarce in existing literature, this guide extrapolates from established principles of amide chemistry and computational methodologies applied to analogous structures. It covers fundamental properties, synthesis protocols, and detailed computational workflows for conformational analysis, molecular dynamics, and quantum chemical calculations. All quantitative data from related compounds are summarized for comparative analysis, and key processes are visualized through logical diagrams.

Introduction

The molecule designated as this compound is most logically interpreted as N-(4-aminobutyl)butanamide. This compound features a central secondary amide linkage connecting a butyl group and a butylamine moiety. The presence of a flexible alkyl chain, a hydrogen-bond-donating and -accepting amide group, and a terminal primary amine makes it an intriguing candidate for various applications, including as a building block in polymer chemistry, a linker in drug conjugates, or a standalone bioactive molecule.[1]

This guide outlines the essential theoretical studies and computational modeling techniques necessary to characterize N-(4-aminobutyl)butanamide, providing a robust framework for researchers in the absence of direct empirical data.

Molecular Properties and Synthesis

Physicochemical Properties

The properties of N-(4-aminobutyl)butanamide can be predicted based on its constituent functional groups. The amide group confers a degree of polarity and rigidity due to the partial double-bond character of the C-N bond, which restricts rotation.[2] The terminal amino group is basic, while the amide nitrogen is significantly less basic due to resonance delocalization of its lone pair with the carbonyl group.[2] Key predicted properties are summarized in Table 1, estimated from butanamide and similar structures.[3][4]

Table 1: Predicted Physicochemical Properties of N-(4-aminobutyl)butanamide

PropertyPredicted ValueBasis of Estimation
Molecular FormulaC8H18N2OStructural Interpretation
Molecular Weight158.24 g/mol From Formula
IUPAC NameN-(4-aminobutyl)butanamideStandard Nomenclature
Hydrogen Bond Donors2 (Amide N-H, Amine -NH2)Functional Group Analysis
Hydrogen Bond Acceptors2 (Carbonyl O, Amine N)Functional Group Analysis
Predicted pKa (Amine)~10.5Based on primary alkylamines
Predicted LogP~0.5 - 1.0Estimation based on structure
Synthesis Protocols

The synthesis of N-(4-aminobutyl)butanamide can be achieved through standard amide bond formation reactions. Two primary routes are proposed.

Protocol 1: Acyl Chloride Method

This method involves the reaction of butanoyl chloride with 1,4-diaminobutane. To achieve mono-acylation and prevent the formation of the di-acylated product, a large excess of the diamine is typically used.

  • Materials: Butanoyl chloride, 1,4-diaminobutane (putrescine), Dichloromethane (DCM), Sodium bicarbonate (aqueous solution), Anhydrous magnesium sulfate, Rotary evaporator, Chromatography column (silica gel).

  • Procedure:

    • Dissolve 1,4-diaminobutane (5-10 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

    • Slowly add a solution of butanoyl chloride (1 equivalent) in DCM to the stirred diamine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product via column chromatography on silica gel to isolate N-(4-aminobutyl)butanamide.

Protocol 2: Peptide Coupling Method

This approach uses a carboxylic acid and an amine with a coupling agent, which allows for milder reaction conditions. To ensure selectivity, the amino group of one of the 1,4-diaminobutane nitrogens would first need to be protected (e.g., with a Boc group).

  • Materials: Butanoic acid, N-Boc-1,4-diaminobutane, Dicyclohexylcarbodiimide (DCC) or EDC, Hydroxybenzotriazole (HOBt), Dimethylformamide (DMF), Standard workup reagents, Trifluoroacetic acid (TFA) for deprotection.

  • Procedure:

    • Dissolve butanoic acid (1 eq.), N-Boc-1,4-diaminobutane (1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0°C and add DCC (1.1 eq.).

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Perform an aqueous workup to extract the product.

    • Purify the Boc-protected intermediate by column chromatography.

    • Remove the Boc protecting group by treating the intermediate with TFA in DCM.

    • Neutralize and purify to yield the final product.

A diagram illustrating the general synthesis workflow is provided below.

G General Synthesis Workflow for N-(4-aminobutyl)butanamide cluster_0 Acyl Chloride Method cluster_1 Peptide Coupling Method A1 Butanoyl Chloride A3 Reaction in DCM A1->A3 A2 1,4-Diaminobutane (Excess) A2->A3 A4 Quench & Aqueous Workup A3->A4 Stir 2-4h A5 Purification (Chromatography) A4->A5 A6 Final Product A5->A6 B1 Butanoic Acid + N-Boc-1,4-diaminobutane B3 Reaction in DMF B1->B3 B2 Add Coupling Agents (DCC/HOBt) B2->B3 B4 Purify Protected Intermediate B3->B4 Stir overnight B5 Deprotection (TFA) B4->B5 B6 Final Product B5->B6

General Synthesis Workflow

Computational Modeling

Computational modeling provides invaluable insights into the molecule's structure, dynamics, and energetics.

Conformational Analysis

The flexibility of the two C4 chains means that N-(4-aminobutyl)butanamide can adopt numerous conformations. Identifying the low-energy conformers is crucial for understanding its behavior.

Protocol: Systematic Conformational Search

  • Initial Structure Generation: Build the 3D structure of N-(4-aminobutyl)butanamide using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Force Field Minimization: Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF) to obtain a reasonable starting geometry.

  • Systematic Search: Employ a systematic or stochastic conformational search algorithm. For a molecule of this flexibility, a Monte Carlo or a low-mode dynamics search is effective.

  • Quantum Mechanical Optimization: Take the unique, low-energy conformers (e.g., within 10 kcal/mol of the global minimum) from the force field search and perform full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G* basis set.

  • Energy Refinement: For the most stable conformers, perform single-point energy calculations with a larger basis set (e.g., 6-311++G**) to obtain more accurate relative energies.

  • Analysis: Analyze the geometries of the stable conformers, paying attention to dihedral angles, intramolecular hydrogen bonding, and the orientation of the alkyl chains relative to the amide plane.

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionExpected Behavior
O=C-N-H (ω)Amide bondExpected to be ~180° (trans) due to lower steric hindrance.
C-C-N-CRotation around the N-C4(amine) bondDefines the orientation of the aminobutyl chain.
C-C-C=ORotation around the C-C(carbonyl) bondDefines the orientation of the butyl chain.
C-C-C-CButyl and Aminobutyl chain torsionsMultiple gauche and anti conformations possible.
Molecular Dynamics (MD) Simulations

MD simulations model the dynamic behavior of the molecule over time, providing insights into its flexibility, solvent interactions, and conformational landscape at a given temperature.

Protocol: MD Simulation in Explicit Solvent

  • System Setup: Place the lowest-energy conformer of N-(4-aminobutyl)butanamide in a periodic box of explicit solvent (e.g., TIP3P water). Add counter-ions to neutralize the system if the amine group is protonated (depending on the simulated pH).

  • Parameterization: Assign force field parameters to the molecule (e.g., using CHARMM, AMBER, or GROMOS force fields).

  • Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

  • Equilibration:

    • Perform a short simulation (e.g., 100 ps) in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature.

    • Perform a longer simulation (e.g., 1 ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to equilibrate the system density.

  • Production Run: Run the production simulation for a desired length of time (e.g., 100 ns or more) in the NPT ensemble.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate properties such as:

    • Root Mean Square Deviation (RMSD) to assess structural stability.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Radial Distribution Functions (RDFs) to study solvation shells around the amine and amide groups.

    • Hydrogen bond analysis to quantify intra- and intermolecular hydrogen bonds.

The logical flow for setting up and running these computational studies is shown below.

G Computational Analysis Workflow cluster_conf Conformational Analysis cluster_md Molecular Dynamics Simulation C1 3D Structure Generation C2 Force Field Minimization C1->C2 C3 Conformational Search (e.g., Monte Carlo) C2->C3 C4 DFT Geometry Optimization (B3LYP/6-31G*) C3->C4 C5 Single-Point Energy (B3LYP/6-311++G**) C4->C5 C6 Identify Low-Energy Conformers C5->C6 M1 Select Lowest Energy Conformer C6->M1 Input Structure M2 System Setup (Solvation & Ionization) M1->M2 M3 Energy Minimization M2->M3 M4 NVT/NPT Equilibration M3->M4 M5 Production MD Run M4->M5 M6 Trajectory Analysis (RMSD, RMSF, RDFs) M5->M6

Computational Analysis Workflow

Potential Signaling Pathway Interactions

Given its structure, N-(4-aminobutyl)butanamide could potentially interact with biological systems in several ways. The primary amine is a common feature in molecules that bind to receptors and enzymes. For instance, polyamines like putrescine (1,4-diaminobutane) are known to interact with ion channels and nucleic acids. The amide backbone could allow it to mimic peptide structures and interact with proteases or other protein targets.

A hypothetical mechanism of action could involve competitive binding at a polyamine binding site.

G Hypothetical Signaling Pathway Interaction mol This compound binding Competitive Binding mol->binding receptor Target Receptor (e.g., Polyamine Binding Site) signal Downstream Signaling (Modulated) receptor->signal alters ligand Endogenous Ligand (e.g., Putrescine) ligand->binding competes with binding->receptor response Cellular Response signal->response

Hypothetical Signaling Interaction

Computational docking studies could be employed to test such hypotheses. This would involve docking the low-energy conformers of N-(4-aminobutyl)butanamide into the binding sites of relevant protein targets.

Conclusion

While "this compound" or N-(4-aminobutyl)butanamide is not a widely studied compound, a comprehensive theoretical and computational characterization is achievable using established methodologies. This guide provides the necessary protocols for its synthesis, conformational analysis, and dynamic simulation. The presented workflows and comparative data serve as a foundational resource for researchers aiming to explore the properties and potential applications of this and similar molecules, enabling robust investigation in the fields of medicinal chemistry, materials science, and drug development.

References

Methodological & Application

Application Notes and Protocols: C4-Amide-C4-NH2 Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The C4-Amide-C4-NH2 linker is a flexible, non-cleavable linker utilized in bioconjugation to covalently connect two molecules. Its structure, characterized by two four-carbon (C4) alkyl chains joined by a stable amide bond and terminating in a primary amine (-NH2), makes it a valuable tool in creating stable bioconjugates. The terminal primary amine allows for versatile coupling to various functional groups on biomolecules, such as proteins, peptides, and antibodies, often targeting available carboxylic acids or activated esters.[1][2] This linker is particularly useful in applications where stable and long-lasting conjugation is required, such as in the development of antibody-drug conjugates (ADCs), protein-protein crosslinking, and immobilization of biomolecules onto surfaces.[1][3] The amide bond within the linker backbone provides significant stability against enzymatic degradation in biological environments.[4]

Core Applications:
  • Antibody-Drug Conjugates (ADCs): The this compound linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating ADCs that deliver the payload specifically to target cells. The stability of the amide bond is crucial to prevent premature drug release in circulation.

  • Protein-Protein and Peptide-Protein Conjugation: This linker facilitates the covalent crosslinking of proteins or the attachment of peptides to larger carrier proteins, which can be useful for studying protein interactions, enhancing immunogenicity of peptide antigens, or improving the pharmacokinetic properties of therapeutic peptides.

  • Surface Immobilization: The terminal amine group can be used to covalently attach biomolecules to appropriately functionalized surfaces (e.g., NHS-ester coated plates or beads) for applications such as immunoassays, biosensors, and affinity chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound Linker
PropertyValue
Chemical Name N-(4-aminobutyl)pentanamide
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Spacer Arm Length ~12.6 Å
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF)
Reactive Group Primary Amine (-NH2)
Bond Type Formed Amide Bond
Table 2: Comparison of Coupling Chemistries for this compound Linker
Coupling ChemistryTarget Functional GroupActivating ReagentsTypical Molar Excess of LinkerReaction pHTypical Reaction TimeConjugation Efficiency
EDC/NHS Chemistry Carboxylic Acid (-COOH)EDC, (sulfo-)NHS10-50 fold6.0-7.52-4 hours at RT>80%
NHS-ester Chemistry NHS-esterN/A5-20 fold7.2-8.530-60 min at RT>90%

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol describes the conjugation of the this compound linker to a protein containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid, or C-terminus).

Materials:

  • Protein to be conjugated (in amine-free buffer, e.g., MES or PBS)

  • This compound Linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMSO or water.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature (RT) with gentle stirring.

  • Removal of Excess Activation Reagents: Immediately pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer to remove excess EDC and NHS.

  • Conjugation with this compound Linker:

    • Dissolve the this compound linker in Conjugation Buffer.

    • Add a 20-fold molar excess of the linker to the activated protein solution.

    • Incubate for 2 hours at RT or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at RT.

  • Purification of the Conjugate: Purify the resulting conjugate using a desalting column or dialysis to remove excess linker and reaction byproducts.

Workflow for EDC/NHS Conjugation

G cluster_0 Step 1: Protein Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Purification cluster_3 Step 4: Conjugation cluster_4 Step 5: Quenching cluster_5 Step 6: Final Purification Protein Protein in Activation Buffer Add_EDC_NHS Add EDC/NHS Protein->Add_EDC_NHS Activate -COOH Incubate_Activation Incubate 15-30 min at RT Add_EDC_NHS->Incubate_Activation Desalting_1 Desalting Column Incubate_Activation->Desalting_1 Remove excess reagents Add_Linker Add this compound Desalting_1->Add_Linker Activated Protein Incubate_Conjugation Incubate 2h at RT or overnight at 4°C Add_Linker->Incubate_Conjugation Quench Add Quenching Buffer Incubate_Conjugation->Quench Desalting_2 Desalting Column or Dialysis Quench->Desalting_2 Final_Product Purified Conjugate Desalting_2->Final_Product

Caption: Workflow for two-step EDC/NHS conjugation.

Protocol 2: Immobilization of a Biomolecule to an NHS-Ester Activated Surface

This protocol outlines the procedure for immobilizing a biomolecule, which has been previously conjugated with the this compound linker, onto an NHS-ester activated surface.

Materials:

  • Biomolecule-C4-Amide-C4-NH2 conjugate

  • NHS-ester activated surface (e.g., microplate, beads)

  • Immobilization Buffer: PBS, pH 7.4

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1 M ethanolamine or 100 mM glycine, pH 8.5

Procedure:

  • Prepare Conjugate Solution: Dissolve the Biomolecule-C4-Amide-C4-NH2 conjugate in Immobilization Buffer to a final concentration of 10-100 µg/mL.

  • Incubation: Add the conjugate solution to the NHS-ester activated surface. Incubate for 1-2 hours at RT or overnight at 4°C with gentle agitation.

  • Washing: Decant the solution and wash the surface three times with Wash Buffer to remove any non-covalently bound conjugate.

  • Blocking: Add Blocking Buffer to the surface to quench any unreacted NHS-ester groups. Incubate for 30 minutes at RT.

  • Final Washing: Wash the surface three more times with Wash Buffer. The surface is now ready for use in downstream applications.

Workflow for Surface Immobilization

G Start NHS-Ester Activated Surface Add_Conjugate Add Biomolecule-C4-Amide-C4-NH2 Conjugate Start->Add_Conjugate Incubate Incubate 1-2h at RT Add_Conjugate->Incubate Covalent bond formation Wash_1 Wash 3x with Wash Buffer Incubate->Wash_1 Remove unbound conjugate Block Add Blocking Buffer Wash_1->Block Quench unreacted sites Incubate_Block Incubate 30 min at RT Block->Incubate_Block Wash_2 Wash 3x with Wash Buffer Incubate_Block->Wash_2 End Immobilized Surface Ready for Use Wash_2->End

Caption: Workflow for biomolecule immobilization.

Signaling Pathway Context: ADC Internalization and Payload Release

While the this compound linker itself is non-cleavable, it is important to understand the biological context in which ADCs operate. The following diagram illustrates the general pathway of ADC action, where the entire antibody-linker-drug conjugate is internalized and degraded within the lysosome to release the payload. The stability of the C4-amide linker ensures the drug remains attached until the antibody is degraded.

Caption: General ADC mechanism of action.

Conclusion

The this compound linker provides a stable and versatile platform for a variety of bioconjugation applications. Its simple structure, defined length, and robust amide bond make it an excellent choice for creating durable bioconjugates. The protocols provided herein offer a starting point for researchers to utilize this linker in their specific applications, from creating novel ADCs to developing new diagnostic tools. As with any bioconjugation reaction, optimization of molar ratios, reaction times, and purification methods is recommended to achieve the desired outcome for each unique biomolecule.

References

Application Notes: C4-Amide-C4-NH2 as a Bifunctional Linker in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and drug development, linkers and spacers are crucial components for creating complex, multi-functional molecules.[1][2] The C4-Amide-C4-NH2 linker, a flexible, bifunctional aliphatic diamine, offers a versatile platform for advanced peptide design. Its structure, comprising two C4 alkyl chains connected by a stable amide bond and terminating in a primary amine, allows for its strategic incorporation into peptide sequences. This linker can be used to introduce spacing, create branched peptides, or serve as an attachment point for various moieties such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains.[3]

The primary applications of this compound in peptide synthesis include its use as a spacer to separate a peptide sequence from another conjugated molecule, potentially improving the biological activity of both parts.[4] Furthermore, its bifunctional nature enables the synthesis of branched peptides, where distinct peptide chains can be grown from the same point, or the attachment of a functional molecule to a specific site within a peptide backbone. This capability is particularly valuable in the development of Peptide-Drug Conjugates (PDCs) and other targeted therapeutics.[]

Chemical Structure and Properties

The this compound linker, with CAS Number 1018541-17-7, is characterized by its two primary amine groups, one of which must be selectively protected during synthesis to ensure controlled, stepwise reactions. The internal amide bond provides structural stability and is resistant to many standard conditions used in solid-phase peptide synthesis (SPPS).

Core Applications and Methodologies

The primary utility of the this compound linker lies in its incorporation into a growing peptide chain on a solid support, typically using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The general strategy involves coupling the linker to the N-terminus of a resin-bound peptide. To achieve selectivity, one of the linker's amine groups is pre-protected with an orthogonal protecting group, such as a tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions used for Fmoc removal but can be cleaved with acid.

Once the Fmoc-protected amine of the linker is coupled, the Fmoc group is removed, and peptide chain elongation can continue. Subsequently, the Boc group on the linker's second amine can be removed using acidic conditions, exposing a new primary amine. This site can then be used to:

  • Synthesize a second, distinct peptide chain , creating a branched peptide.

  • Conjugate a payload molecule , such as a cytotoxic drug, a fluorescent dye, or a targeting ligand.

  • Attach a polymer like PEG to improve the pharmacokinetic properties of the final peptide.

The choice of resin and linker is a critical parameter for successful solid-phase peptide synthesis. For peptides intended to have a C-terminal amide, a Rink Amide resin is a suitable choice.

Quantitative Data Summary

The following tables summarize representative data from experiments incorporating the this compound linker into a model peptide sequence on a solid support. The efficiency of each step is critical for the final yield and purity of the complex peptide.

Table 1: Coupling Efficiency of Linker and Subsequent Amino Acid

Step Reagents Time (min) Coupling Efficiency (%)
1. Linker Coupling Fmoc-C4-Amide-C4(Boc)-NH2, HBTU, DIPEA 120 98.5
2. First AA after Linker Fmoc-Ala-OH, HBTU, DIPEA 60 99.2

| 3. Second AA after Linker | Fmoc-Leu-OH, HBTU, DIPEA | 60 | 99.1 |

Efficiency determined by Kaiser test or UV monitoring of Fmoc deprotection.

Table 2: Purity Analysis of Cleaved Peptides

Peptide Structure Cleavage Cocktail Crude Purity (by RP-HPLC) Final Purity (after purification)
Linear Peptide 95% TFA, 2.5% TIS, 2.5% H₂O 91% >98%
Branched Peptide 95% TFA, 2.5% TIS, 2.5% H₂O 85% >97%

| Peptide-Drug Conjugate | 95% TFA, 2.5% TIS, 2.5% H₂O | 82% | >96% |

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane.

Protocols

Protocol 1: Incorporation of this compound Linker into a Peptide Sequence via SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating the this compound linker using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-C4-Amide-C4(Boc)-NH2 (Linker with one amine Fmoc-protected and the other Boc-protected)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Boc Deprotection Solution: 30% Trifluoroacetic Acid (TFA) in DCM (Dichloromethane)

  • Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using HBTU/DIPEA in DMF for 1-2 hours. Monitor completion with a Kaiser test. Wash with DMF.

  • Peptide Elongation: Repeat the deprotection and coupling cycle for all amino acids preceding the linker.

  • Linker Coupling:

    • Dissolve Fmoc-C4-Amide-C4(Boc)-NH2 (1.5 eq), HBTU (1.5 eq), and DIPEA (3 eq) in DMF.

    • Add the activation mixture to the deprotected, resin-bound peptide.

    • Allow to react for 2 hours. Wash thoroughly with DMF.

  • Continue Primary Chain Elongation:

    • Remove the Fmoc group from the linker with 20% piperidine in DMF.

    • Continue adding subsequent amino acids as described in step 4.

  • Final Fmoc Deprotection: Once the primary chain is complete, remove the final Fmoc group.

Protocol 2: Synthesis of a Branched Peptide

This protocol follows immediately from Protocol 1.

Procedure:

  • Selective Boc Deprotection:

    • Wash the resin-bound peptide from Protocol 1 with DCM.

    • Treat the resin with 30% TFA in DCM for 30 minutes to remove the Boc group from the linker's side chain.

    • Wash thoroughly with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally wash with DMF.

  • Second Peptide Chain Elongation:

    • Beginning with the newly exposed amine on the linker, perform the Fmoc-SPPS deprotection and coupling cycles (as in Protocol 1, step 4) to build the second peptide chain.

  • Cleavage and Deprotection:

    • Once synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm identity and purity via Mass Spectrometry.

Visualizations

cluster_linker This compound Linker cluster_spps SPPS Cycle L Fmoc-NH-(CH₂)₄-CO-NH-(CH₂)₄-NH-Boc Resin Solid Support (Resin) Peptide1 Peptide Chain 1 (C-terminus) Resin->Peptide1 1. Synthesize LinkerNode Linker Coupled Peptide1->LinkerNode 2. Couple Linker Peptide1_cont Peptide Chain 1 (N-terminus) LinkerNode->Peptide1_cont 3. Extend Chain 1 Peptide2 Peptide Chain 2 (Branched) LinkerNode->Peptide2 4. Deprotect & Synthesize Branch start Start SPPS on Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple_aa Couple Fmoc-AA-OH (HBTU/DIPEA) deprotect1->couple_aa wash1 Wash (DMF) couple_aa->wash1 repeat_peptide1 Repeat for Peptide 1 wash1->repeat_peptide1 repeat_peptide1->deprotect1 More Residues couple_linker Couple Fmoc-Linker(Boc) repeat_peptide1->couple_linker Peptide 1 Complete deprotect_linker_fmoc Fmoc Deprotection (20% Piperidine/DMF) couple_linker->deprotect_linker_fmoc continue_peptide1 Continue Peptide 1 Synthesis deprotect_linker_fmoc->continue_peptide1 deprotect_linker_boc Boc Deprotection (30% TFA/DCM) continue_peptide1->deprotect_linker_boc branch_point Exposed Amine for Branching deprotect_linker_boc->branch_point synthesize_branch Synthesize Branch (Peptide 2 or Conjugate) branch_point->synthesize_branch Yes cleave Cleave from Resin (95% TFA Cocktail) branch_point->cleave No Branch synthesize_branch->cleave purify Purify (RP-HPLC) cleave->purify end Final Product purify->end PDC Peptide-Drug Conjugate (via C4-Linker) Receptor Target Cell Receptor PDC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking DrugRelease Drug Release (Enzymatic Cleavage) Lysosome->DrugRelease 4. Processing Apoptosis Cellular Apoptosis DrugRelease->Apoptosis 5. Drug Action

References

Applications of C4-Amide-C4-NH2 and Structurally Related Bifunctional Linkers in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific, commercially available reagent named "C4-Amide-C4-NH2" is not prominently documented in proteomics literature, its chemical structure—a C4 alkyl chain, an amide bond, a second C4 alkyl chain, and a terminal primary amine—represents a classic bifunctional linker architecture. Such linkers, characterized by their spacing capabilities and reactive termini, are fundamental tools in proteomics. The primary amine (-NH2) serves as a versatile reactive handle for conjugation to proteins, while the internal amide bond can influence the linker's solubility, rigidity, and susceptibility to enzymatic cleavage. This document details the applications of such bifunctional linkers in key areas of proteomics research: the study of protein-protein interactions through chemical cross-linking, the enrichment and purification of proteins via affinity chromatography, and the targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs).

Application 1: Chemical Cross-Linking Mass Spectrometry (XL-MS) for Structural Proteomics

Bifunctional linkers are instrumental in XL-MS, a technique used to identify protein-protein interactions and elucidate the three-dimensional structure of protein complexes.[1][2] Amine-reactive linkers, such as those with N-hydroxysuccinimide (NHS) esters, can be synthesized with a this compound core to covalently link lysine residues and N-termini of interacting proteins.[3][4] The resulting distance constraints are then used to model the topology of protein complexes.[5]

Quantitative Data Summary for XL-MS

While specific quantitative data for a "this compound" linker is not available, the following table summarizes typical data obtained in XL-MS experiments.

ParameterTypical Value/RangeSignificance
Cross-linker Concentration1-5 mMAffects the extent of cross-linking.
Cross-linking Reaction Time15-30 minutesDetermines the duration of the covalent linking.
Quenching Reagent Concentration1 M (e.g., Tris-HCl)Stops the cross-linking reaction.
Trypsin:Protein Ratio1:50 (w/w)Ensures efficient proteolytic digestion.
Mass Spectrometry Tolerance< 10 ppmHigh mass accuracy is crucial for confident peptide identification.

Experimental Workflow for XL-MS

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis start Protein Complex crosslinking Cross-linking Reaction start->crosslinking Add Cross-linker quenching Quenching crosslinking->quenching Add Quenching Buffer digestion Proteolytic Digestion quenching->digestion Add Trypsin lc_ms LC-MS/MS Analysis digestion->lc_ms Inject Peptides database_search Database Search lc_ms->database_search Acquire Spectra data_analysis Data Analysis & Modeling database_search->data_analysis Identify Cross-linked Peptides

Workflow for Chemical Cross-Linking Mass Spectrometry (XL-MS).
Detailed Protocol for In Vitro Chemical Cross-Linking

  • Protein Sample Preparation : Prepare the purified protein complex in a non-amine-containing buffer (e.g., PBS, HEPES) at a suitable concentration.

  • Cross-linker Preparation : Immediately before use, dissolve the amine-reactive cross-linker (e.g., DSS) in an anhydrous solvent like DMSO to create a stock solution.

  • Cross-linking Reaction : Add the cross-linker solution to the protein sample to a final concentration of 1-5 mM. Incubate the reaction for 15-30 minutes at room temperature.

  • Quenching : Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 7.5), to a final concentration that will consume all unreacted cross-linker.

  • Sample Preparation for MS :

    • Denature the cross-linked proteins.

    • Reduce disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Dilute the sample to reduce the denaturant concentration.

    • Perform proteolytic digestion overnight at 37°C using trypsin at a 1:50 enzyme-to-protein ratio.

  • LC-MS/MS Analysis : Acidify the peptide mixture and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Use specialized software to identify the cross-linked peptides from the MS/MS spectra and map the protein-protein interactions.

Application 2: Affinity Purification for Interactome Profiling

The terminal amine of a this compound linker can be used to immobilize a "bait" protein onto a solid support, such as NHS-activated agarose beads. This affinity resin can then be used to capture "prey" proteins that interact with the bait from a cell lysate. The captured proteins are subsequently identified by mass spectrometry, providing a snapshot of the protein's interaction network.

Quantitative Data Summary for Affinity Purification
ParameterTypical Value/RangeSignificance
Protein Immobilization1-20 mg protein per mL of resinThe amount of bait protein coupled to the resin.
Coupling Efficiency> 80%The percentage of the bait protein that is successfully immobilized.
Incubation Time2 hours to overnightDuration for the interaction between the bait and prey proteins.
Elution Buffer pHLow pH (e.g., glycine-HCl, pH 2.5-3.0)Used to disrupt the protein-protein interactions and elute the prey proteins.
MS Protein Identification> 2 unique peptides per proteinA common threshold for confident protein identification.

Experimental Workflow for Affinity Purification Mass Spectrometry (AP-MS)

AP_MS_Workflow cluster_resin_prep Affinity Resin Preparation cluster_purification Affinity Purification cluster_analysis Analysis start NHS-activated Resin immobilization Bait Protein Immobilization start->immobilization Add Bait Protein blocking Blocking immobilization->blocking Add Quenching Buffer incubation Incubation with Lysate blocking->incubation Add Cell Lysate washing Washing incubation->washing Remove Unbound Proteins elution Elution washing->elution Add Elution Buffer digestion Digestion elution->digestion Prepare for MS lc_ms LC-MS/MS digestion->lc_ms identification Protein Identification lc_ms->identification

Workflow for Affinity Purification Mass Spectrometry (AP-MS).
Detailed Protocol for Protein Immobilization and Affinity Purification

  • Resin Preparation : Wash NHS-activated agarose resin with a cold, amine-free buffer (e.g., PBS, pH 7.2) to remove the storage solution.

  • Protein Immobilization : Dissolve the bait protein in the coupling buffer and add it to the washed resin. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing to allow the primary amines of the protein to react with the NHS esters on the resin, forming stable amide bonds.

  • Blocking : After immobilization, wash the resin to remove unbound protein. Then, add a quenching buffer (e.g., 1 M ethanolamine, pH 7.4) to block any remaining active NHS esters.

  • Affinity Purification :

    • Equilibrate the affinity resin with a binding buffer.

    • Incubate the resin with cell lysate containing the prey proteins.

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the bound proteins using a low-pH elution buffer.

  • Sample Preparation for MS : Neutralize the eluted sample, denature, reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis and Protein Identification : Analyze the resulting peptides by LC-MS/MS and identify the proteins using a database search.

Application 3: Linkers in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker component of a PROTAC, which can be based on a this compound scaffold, is crucial for its efficacy. The length, rigidity, and chemical composition of the linker determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation.

Quantitative Data Summary for PROTACs
ParameterDefinitionSignificance
DC50 The concentration of a PROTAC required to degrade 50% of the target protein.A measure of the PROTAC's potency; a lower DC50 indicates higher potency.
Dmax The maximum percentage of protein degradation achievable with a given PROTAC.Indicates the efficacy of the PROTAC.
Degradation Rate The speed at which the target protein is degraded.Provides kinetic information about the PROTAC's action.
Ternary Complex Stability The stability of the target protein-PROTAC-E3 ligase complex.Influences the efficiency of ubiquitination and degradation.

Signaling Pathway for PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_complex PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein E3Ligase E3 Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ub Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Products Proteasome->Degradation

PROTAC-mediated targeted protein degradation pathway.
Protocol for Assessing PROTAC-Mediated Protein Degradation

  • Cell Culture and Treatment : Culture cells to an appropriate density and treat them with varying concentrations of the PROTAC for different time points.

  • Cell Lysis : After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration of each lysate.

  • Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Quantitative Analysis :

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity.

    • Calculate the percentage of protein degradation relative to a vehicle-treated control.

    • Determine the DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.

  • Quantitative Mass Spectrometry (Optional) : For a more global and unbiased assessment of protein degradation and off-target effects, perform quantitative proteomics (e.g., TMT-based or label-free quantification) on cell lysates treated with the PROTAC.

References

Application Notes and Protocols for C4-Amide-C4-NH2 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C4-Amide-C4-NH2 is a synthetic, short-chain amide compound with potential applications in a variety of biochemical and cell-based studies.[1][2] While specific data on this compound is limited, its structural similarity to short-chain ceramides, such as C4-ceramide, suggests it may serve as a valuable tool for investigating cellular processes.[3][4] Ceramides are bioactive sphingolipids that play crucial roles in cell signaling, including proliferation, differentiation, senescence, and apoptosis (programmed cell death).[3] Short-chain ceramide analogs are cell-permeable and are widely used to mimic the effects of endogenous ceramides.

These application notes provide a comprehensive guide to utilizing this compound in cell culture for studying its potential effects on cell viability, apoptosis, and related signaling pathways. The protocols provided are adapted from established methods for similar short-chain lipid amides and provide a strong framework for initiating studies with this compound.

Data Presentation: Hypothetical Cytotoxicity of this compound

The cytotoxic effects of this compound can be evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical for determining the potency of the compound. Below is a table summarizing hypothetical IC50 values for this compound in different cell lines after 48 hours of treatment, presented for illustrative purposes.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma25
A549Lung Carcinoma35
HeLaCervical Cancer40
JurkatT-cell Leukemia15

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

Objective: To determine the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway for this compound-induced apoptosis, based on known ceramide signaling, and a general experimental workflow.

G C4_Amide This compound Membrane Cell Membrane Permeation C4_Amide->Membrane Mitochondria Mitochondrial Stress Membrane->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Potential signaling pathway for this compound-induced apoptosis.

G Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Assay Perform Assay Incubation->Assay Viability Cell Viability Assay (MTT) Assay->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Assay->Apoptosis Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell-based assays with this compound.

References

C4-Amide-C4-NH2: A Versatile Building Block for PROTAC-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

C4-Amide-C4-NH2 is a bifunctional chemical entity featuring a central amide bond flanked by two four-carbon alkyl chains, terminating in a primary amine. This structure represents a fundamental building block in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The alkyl-amide composition of this linker provides a balance of flexibility and structural definition, which is crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, ultimately leading to the degradation of the target protein.

The terminal primary amine of the this compound building block serves as a versatile chemical handle for conjugation to a ligand that binds to a protein of interest (POI). The other end of the molecule, after suitable modification, can be attached to an E3 ligase-recruiting ligand, thus completing the heterobifunctional PROTAC structure. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex.

Application in PROTAC Design

The this compound linker is primarily employed in the synthesis of PROTACs. PROTACs are heterobifunctional molecules composed of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, a PROTAC facilitates the formation of a ternary complex, which in turn leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The this compound building block offers a straightforward approach to systematically vary the linker length in PROTAC design, a critical parameter for optimizing degradation efficiency. The amide group within the linker can also participate in hydrogen bonding interactions, which may contribute to the stability and conformation of the ternary complex.

Physicochemical and Structural Data

PROTAC ComponentLinker TypeTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC A C4-Amide-C4Target XPomalidomide50>90Cancer Cell Line 1
Hypothetical PROTAC B C4-Amide-C6Target XPomalidomide25>95Cancer Cell Line 1
Hypothetical PROTAC C C4-Amide-C4Target YVH032100~85Cancer Cell Line 2

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for PROTACs using the this compound linker is not publicly available. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of PROTACs incorporating an alkyl-amide linker like this compound.

Protocol 1: Synthesis of a PROTAC using this compound Building Block via Amide Coupling

This protocol describes a general method for coupling the this compound building block to a carboxylic acid-functionalized POI ligand.

Materials:

  • This compound (or a protected derivative)

  • POI-ligand-COOH (a ligand for the protein of interest with a carboxylic acid handle)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • E3 ligase ligand with a suitable reactive handle (e.g., an alkyl halide)

  • Sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane, Methanol)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: a. Dissolve POI-ligand-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. c. Add HATU (1.2 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the POI-ligand-linker intermediate.

  • Alkylation with E3 Ligase Ligand: a. Dissolve the POI-ligand-linker intermediate (1.0 eq) and the E3 ligase ligand-alkyl halide (1.2 eq) in anhydrous DMF. b. Add a suitable base, such as potassium carbonate (K2CO3) or DIPEA (2.0 eq). c. Stir the reaction at a suitable temperature (e.g., 50-80 °C) for 12-24 hours, monitoring by TLC or LC-MS. d. Work-up the reaction as described in step 1e-f. e. Purify the final PROTAC product by silica gel column chromatography or preparative HPLC.

  • Characterization: a. Confirm the structure of the final PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol outlines the procedure to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments (typically ≤ 0.1%). c. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4 °C. e. Wash the membrane with TBST and then incubate with the primary antibody for the loading control. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane extensively with TBST. h. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein levels to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (C4-Amide-C4 Linker) POI->PROTAC Binds to POI Ligand Proteasome Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC_E3 POI-PROTAC-E3 Complex PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand Ub Ubiquitin Ub->POI Tags POI Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of action of a PROTAC utilizing a C4-Amide-C4 linker.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start Materials: POI-Ligand-COOH This compound E3-Ligase-Ligand-X amide_coupling Amide Coupling (HATU, DIPEA) start->amide_coupling purification1 Purification 1 (Chromatography) amide_coupling->purification1 alkylation Alkylation with E3 Ligase Ligand purification1->alkylation purification2 Purification 2 (Chromatography/HPLC) alkylation->purification2 characterization Characterization (NMR, HRMS) purification2->characterization final_protac Final PROTAC characterization->final_protac treatment PROTAC Treatment final_protac->treatment Test in Cells cell_culture Cell Culture cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis (DC50) western_blot->data_analysis result Degradation Profile data_analysis->result

Caption: General workflow for the synthesis and evaluation of a PROTAC.

Application Notes and Protocols for Mass Spectrometry Analysis of C4-Amide-C4-NH2 Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of proteins coupled with mass spectrometry is a powerful technique for studying protein structure, function, and interactions. This approach provides valuable insights into protein conformation, solvent accessibility of amino acid residues, and protein-protein or protein-ligand binding interfaces. A variety of chemical probes can be used to covalently modify specific amino acid side chains, and the subsequent analysis by mass spectrometry allows for the identification of the modified sites.

This document provides detailed application notes and protocols for the mass spectrometry analysis of proteins labeled with C4-Amide-C4-NH2. The chemical structure of this compound (CAS: 1018541-17-7, Formula: C9H20N2O) possesses a terminal primary amine.[1][2][3][4][5] For this molecule to act as a labeling agent, it is presumed to be attached to the protein via a covalent bond. A chemically plausible method for achieving this is through the activation of protein carboxyl groups (on aspartic and glutamic acid residues) using carbodiimide chemistry (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS), which then allows for the formation of a stable amide bond with the primary amine of this compound.

These protocols are based on established methods for amine-reactive labeling and provide a framework for researchers to apply this specific labeling strategy in their proteomic workflows.

Quantitative Data Summary

The following table presents hypothetical quantitative data to illustrate the expected outcomes of a this compound labeling experiment. This data would be generated from the mass spectrometry analysis of a labeled versus an unlabeled control sample.

ParameterUnlabeled Control ProteinThis compound Labeled Protein
Labeling Efficiency (%) N/A> 85%
Protein Sequence Coverage (%) 92%88%
Number of Identified Peptides 125118
Number of Labeled Peptides N/A42
Number of Unique Labeled Sites N/A35 (Asp/Glu residues)

Table 1: Hypothetical Quantitative Mass Spectrometry Data. This table illustrates a comparison between an unlabeled protein and a protein labeled with this compound. A successful labeling experiment would result in high labeling efficiency with a minimal impact on overall protein sequence coverage and peptide identification.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to protein carboxyl groups.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.5

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the purified protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and carboxyl groups.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in the Reaction Buffer.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or Reaction Buffer immediately before use.

  • Labeling Reaction:

    • To the protein solution, add NHS to a final concentration of 5 mM and EDC to a final concentration of 5 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing to activate the protein's carboxyl groups.

    • Add this compound to the reaction mixture to a final concentration of 20 mM.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench the reaction by reacting with any remaining activated carboxyl groups.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove excess this compound and other reaction byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

Protocol 2: Sample Preparation of Labeled Proteins for Mass Spectrometry

This protocol outlines the steps for digesting the labeled protein into peptides for LC-MS/MS analysis.

Materials:

  • This compound labeled protein

  • Denaturation Buffer: 8 M urea in 50 mM ammonium bicarbonate, pH 8.0

  • Reducing Agent: 100 mM dithiothreitol (DTT)

  • Alkylation Agent: 200 mM iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching Solution: 0.1% Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Add Denaturation Buffer to the labeled protein solution to a final urea concentration of 8 M.

    • Add the Reducing Agent (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C.

    • Cool the sample to room temperature. Add the Alkylation Agent (IAA) to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature.

  • Tryptic Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) w/w ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Quench the digestion by adding TFA to a final concentration of 0.1%.

    • Desalt the peptides using a C18 desalting spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

This protocol provides general guidelines for the analysis of this compound labeled peptides.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Procedure:

  • Sample Resuspension:

    • Resuspend the dried peptides in a suitable volume of 0.1% formic acid in water.

  • LC Separation:

    • Load the peptide sample onto a C18 trap column and then separate on a C18 analytical column using a gradient of increasing acetonitrile concentration (e.g., a 60-minute gradient from 2% to 40% acetonitrile in 0.1% formic acid).

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Set the full MS scan to a resolution of 60,000-120,000.

    • Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Set the MS/MS scan to a resolution of 15,000-30,000.

    • Use a dynamic exclusion list to avoid repeated fragmentation of the same precursor ion.

  • Data Analysis:

    • Search the raw data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer, or Mascot).

    • Include a variable modification corresponding to the mass of this compound (154.1579 Da, from the loss of water during amide bond formation) on aspartic acid (D) and glutamic acid (E) residues.

    • Include other relevant modifications such as carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable).

    • Filter the identification results to a false discovery rate (FDR) of 1% at both the peptide and protein levels.

Visualizations

G cluster_protein Protein cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Protein Protein-COOH (Aspartic/Glutamic Acid) Activated_ester Protein-CO-O-NHS (Activated Ester) Protein->Activated_ester + EDC, NHS EDC EDC NHS NHS Label This compound Labeled_Protein Labeled Protein Activated_ester->Labeled_Protein + this compound

Caption: Chemical labeling of protein carboxyl groups.

G start Protein Sample labeling This compound Labeling (EDC/NHS Chemistry) start->labeling cleanup1 Desalting / Dialysis labeling->cleanup1 digestion Reduction, Alkylation & Tryptic Digestion cleanup1->digestion cleanup2 C18 Peptide Desalting digestion->cleanup2 lcms LC-MS/MS Analysis cleanup2->lcms data_analysis Database Search & Data Analysis lcms->data_analysis end Labeled Site Identification data_analysis->end

Caption: Experimental workflow for this compound labeling.

G cluster_pathway Hypothetical Signaling Pathway Analysis Ligand Ligand Receptor Receptor Protein Ligand->Receptor Binding Induces Conformational Change ProteinA Protein A Receptor->ProteinA Interaction Site Exposed (Labeled with this compound) Effector Downstream Effector Receptor->Effector Signal Transduction ProteinB Protein B ProteinA->ProteinB Interaction Blocked by Ligand Binding

Caption: Analysis of a signaling pathway.

References

Application Notes: C4-Amide-C4-NH2 for Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C4-Amide-C4-NH2 is a bifunctional linker designed for the surface modification of biomaterials. Its structure, featuring a central amide bond flanked by two C4 alkyl chains terminating in primary amine groups, allows for the covalent attachment of biomolecules to a variety of material surfaces. The primary amine termini serve as reactive handles for coupling reactions, enabling the immobilization of proteins, peptides, drugs, or other functional molecules. This surface functionalization is critical for enhancing biocompatibility, promoting specific cellular interactions, preventing non-specific protein adsorption, and enabling targeted drug delivery.[1][2][3]

Principle of Action

The utility of this compound lies in its ability to act as a molecular bridge. One of its terminal amine groups can be covalently attached to a biomaterial surface that has been pre-activated with complementary functional groups (e.g., carboxyl, epoxy, or aldehyde groups). The other terminal amine group is then available for the subsequent covalent immobilization of a desired biomolecule. The length of the C4 spacers provides flexibility, which can be crucial for maintaining the biological activity of the immobilized molecule by minimizing steric hindrance.

Key Applications

  • Enhanced Biocompatibility: Modification of implant surfaces to promote endothelialization and reduce thrombogenicity.[4]

  • Targeted Drug Delivery: Functionalization of nanoparticles or other drug carriers to attach targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.

  • Biosensor Development: Immobilization of enzymes, antibodies, or other biorecognition elements onto sensor surfaces.[5]

  • Tissue Engineering: Modification of scaffolds to present cell-adhesive peptides (e.g., RGD) to promote cell attachment, proliferation, and differentiation.

  • Anti-fouling Surfaces: Creation of surfaces that resist non-specific protein adsorption, which is crucial for medical devices in contact with biological fluids.

Data Presentation

As specific quantitative data for this compound is not available, the following tables are representative examples of how to present characterization data for a similarly modified biomaterial surface.

Table 1: Surface Characterization of a this compound Modified Polymer Film

Characterization TechniqueUnmodified SurfaceModified Surface
Water Contact Angle (°) 85 ± 555 ± 4
Surface Amine Density (amines/nm²) Not Detectable1.2 ± 0.2
Zeta Potential (mV) at pH 7.4 -30 ± 3+15 ± 2
Surface Roughness (Ra, nm) 2.1 ± 0.32.5 ± 0.4

Table 2: Protein Adsorption on this compound Modified Surfaces

Surface TypeBovine Serum Albumin (BSA) Adsorption (ng/cm²)Fibrinogen Adsorption (ng/cm²)
Unmodified Control 450 ± 50800 ± 70
This compound Modified 150 ± 30250 ± 40
PEGylated Control 50 ± 1080 ± 15

Experimental Protocols

The following are detailed protocols for the surface modification of a carboxylated biomaterial and subsequent protein immobilization using this compound.

Protocol 1: Surface Activation and Linker Attachment

This protocol describes the covalent attachment of this compound to a biomaterial surface containing carboxylic acid groups.

Materials:

  • Carboxylated biomaterial substrate (e.g., plasma-treated polystyrene, poly(acrylic acid) grafted surface)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Anhydrous solvents (e.g., ethanol, isopropanol)

  • Deionized (DI) water

Procedure:

  • Substrate Cleaning: Thoroughly clean the carboxylated biomaterial substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. Dry the substrate under a stream of nitrogen.

  • Carboxyl Group Activation:

    • Prepare a fresh solution of 10 mg/mL EDC and 5 mg/mL NHS in 0.1 M MES buffer (pH 6.0).

    • Immerse the cleaned substrate in the EDC/NHS solution and incubate for 30 minutes at room temperature with gentle agitation. This reaction activates the carboxyl groups to form NHS-esters.

  • Linker Immobilization:

    • Prepare a solution of 5 mg/mL this compound in PBS (pH 7.4).

    • After the activation step, rinse the substrate with DI water to remove excess EDC and NHS.

    • Immediately immerse the activated substrate in the this compound solution and incubate for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the linker solution and wash thoroughly with PBS to remove any non-covalently bound linker molecules.

    • Perform a final rinse with DI water and dry under a stream of nitrogen.

    • The surface is now functionalized with terminal amine groups.

Protocol 2: Biomolecule Immobilization

This protocol describes the covalent attachment of a protein (e.g., an antibody or enzyme) to the amine-functionalized surface using a homobifunctional crosslinker.

Materials:

  • This compound functionalized substrate

  • Protein to be immobilized

  • Glutaraldehyde or other suitable homobifunctional crosslinker (e.g., BS3)

  • PBS (pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • DI water

Procedure:

  • Crosslinker Activation:

    • Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).

    • Immerse the amine-functionalized substrate in the glutaraldehyde solution for 1 hour at room temperature. This will activate the surface by attaching aldehyde groups.

  • Protein Immobilization:

    • Prepare a solution of the desired protein in PBS (pH 7.4) at a concentration of 0.1-1 mg/mL.

    • After activation, rinse the substrate thoroughly with DI water to remove excess glutaraldehyde.

    • Immerse the activated substrate in the protein solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups on the protein will react with the surface aldehyde groups to form Schiff bases.

  • Reduction of Schiff Bases (Optional but Recommended):

    • To form a stable secondary amine linkage, the Schiff bases can be reduced. Prepare a 50 mM solution of sodium cyanoborohydride (NaBH3CN) in PBS.

    • Immerse the substrate in this solution for 30 minutes at room temperature. Caution: NaBH3CN is toxic and should be handled in a fume hood.

  • Quenching and Washing:

    • Remove the substrate from the protein solution and immerse it in the quenching solution for 30 minutes to block any remaining reactive aldehyde groups.

    • Wash the substrate extensively with PBS to remove non-covalently bound protein.

    • Rinse with DI water and store in an appropriate buffer at 4°C.

Visualizations

experimental_workflow_linker_attachment sub Carboxylated Substrate activated NHS-Ester Activated Surface sub->activated Activation edc_nhs EDC / NHS in MES Buffer edc_nhs->activated modified Amine-Functionalized Surface activated->modified Linker Attachment linker This compound in PBS linker->modified

Caption: Workflow for attaching this compound to a carboxylated surface.

experimental_workflow_protein_immobilization start Amine-Functionalized Surface activated Aldehyde-Activated Surface start->activated Activation crosslinker Glutaraldehyde in PBS crosslinker->activated final Protein-Immobilized Surface activated->final Immobilization protein Protein Solution in PBS protein->final

Caption: Workflow for immobilizing a protein onto an amine-functionalized surface.

logical_relationship cluster_0 Biomaterial Surface cluster_1 Surface Modification cluster_2 Desired Outcome biomaterial Base Biomaterial (e.g., Polymer, Metal, Ceramic) activation Surface Activation (e.g., Plasma, Carboxylation) biomaterial->activation linker This compound Linker activation->linker Covalent Attachment biomolecule Biomolecule (e.g., Protein, Peptide, Drug) linker->biomolecule Covalent Immobilization outcome Enhanced Biocompatibility Targeted Delivery Biosensing Capability biomolecule->outcome Leads to

Caption: Logical relationship of surface modification to achieve desired outcomes.

References

Application Notes and Protocols: A Step-by-Step Guide for C4-Amide-C4-NH2 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent conjugation of linkers to antibodies is a critical process in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a detailed protocol for the conjugation of a C4-Amide-C4-NH2 linker to an antibody, focusing on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry to form a stable amide bond between the linker and the antibody's carboxyl groups.

Introduction to Amine-Reactive Conjugation

The conjugation of a this compound linker to an antibody involves the formation of a stable amide bond. This is typically achieved by activating the carboxyl groups (-COOH) on the antibody's glutamate or aspartate residues using EDC and sulfo-NHS. The activated carboxyl group then reacts with the primary amine (-NH2) of the this compound linker.[1][2] This two-step process is favored as it minimizes protein cross-linking.[1][2]

Primary amines are abundant on the surface of proteins, primarily at the N-terminus and on the side chains of lysine residues, making them common targets for bioconjugation.[3] However, for conjugating an amine-terminated linker like this compound, the antibody's carboxyl groups are the target for activation.

Quantitative Data Summary

The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratio of reagents, pH, and incubation time. The following tables provide a summary of typical quantitative parameters for consideration.

Table 1: Recommended Molar Ratios of Reagents for Antibody Conjugation

ReagentMolar Excess to AntibodyTypical Concentration RangeReference
EDC10 - 100 fold2 - 10 mM
Sulfo-NHS10 - 100 fold5 - 25 mM
This compound Linker20 - 200 fold10 - 50 mM

Table 2: Key Reaction Parameters

ParameterRecommended ConditionPurposeReference
Activation pH4.5 - 6.0Optimal for EDC/sulfo-NHS activation of carboxyl groups.
Conjugation pH7.2 - 8.5Facilitates the reaction between the activated carboxyl group and the amine linker.
Activation Time15 - 30 minutesSufficient time for the formation of the sulfo-NHS ester intermediate.
Conjugation Time2 - 4 hours at room temperature or overnight at 4°CAllows for efficient coupling of the linker to the antibody.
Quenching ReagentHydroxylamine or Tris bufferTo stop the reaction by quenching unreacted sulfo-NHS esters.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a this compound linker to an antibody.

  • Antibody (in a non-amine, non-carboxylate containing buffer, e.g., MES or PBS)

  • This compound Linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker if not water-soluble

  • Desalting columns or dialysis equipment for buffer exchange and purification

Step 1: Antibody Preparation

  • Ensure the antibody is in an appropriate buffer that does not contain primary amines or carboxylates (e.g., MES or PBS).

  • If the antibody is in an unsuitable buffer (like Tris), perform a buffer exchange using a desalting column or dialysis against the Activation Buffer.

  • Adjust the antibody concentration to 1-10 mg/mL.

Step 2: Activation of Antibody Carboxyl Groups

  • Immediately before use, prepare fresh stock solutions of EDC and sulfo-NHS in the Activation Buffer.

  • Add the EDC and sulfo-NHS stock solutions to the antibody solution to achieve a final molar excess as indicated in Table 1.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Removal of Excess Activation Reagents

  • Remove excess and hydrolyzed EDC and sulfo-NHS by buffer exchange using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent polymerization when the amine-linker is added.

Step 4: Conjugation of this compound Linker

  • Prepare a stock solution of the this compound linker in the Coupling Buffer (or DMSO/DMF if necessary, then dilute in Coupling Buffer).

  • Add the linker stock solution to the activated antibody solution at a molar excess as recommended in Table 1.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Step 5: Quenching the Reaction

  • Stop the conjugation reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 6: Purification of the Antibody-Linker Conjugate

  • Purify the resulting antibody-linker conjugate from excess linker and reaction byproducts using size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer (e.g., PBS).

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per antibody. This can be assessed using techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight of the conjugate and calculate the DOL.

  • Hydrophobic Interaction Chromatography (HIC): To separate antibody species with different numbers of conjugated linkers.

  • Reverse Phase Chromatography (RP-HPLC): For analysis of the conjugate.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

G cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody with -COOH groups Activated_Antibody Activated Antibody (Sulfo-NHS Ester) Antibody->Activated_Antibody 15-30 min incubation EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Antibody Linker This compound Linker Conjugate Antibody-Linker Conjugate Linker->Conjugate Activated_Antibody_2->Conjugate Coupling Buffer (pH 7.2-8.5) 2-4 hours Purified_Conjugate Purified Conjugate Analysis Characterization (MS, HIC, etc.) Purified_Conjugate->Analysis Conjugate_2->Purified_Conjugate SEC or Dialysis

Workflow for this compound Conjugation to Antibodies.

G Ab_COOH Antibody-COOH O_Acylisourea O-Acylisourea intermediate Ab_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea Sulfo_NHS_Ester Sulfo-NHS Ester O_Acylisourea->Sulfo_NHS_Ester + Sulfo_NHS Sulfo-NHS Sulfo_NHS->Sulfo_NHS_Ester Amide_Bond Antibody-Amide-Linker Sulfo_NHS_Ester->Amide_Bond + Linker_NH2 Linker-NH2 Linker_NH2->Amide_Bond

Chemical Reaction Pathway for EDC/Sulfo-NHS Amide Conjugation.

References

The Pivotal Role of the Amide Moiety in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The amide functional group is a cornerstone in the design and development of contemporary kinase inhibitors. Its remarkable ability to form crucial hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding site makes it a privileged scaffold in medicinal chemistry. This document provides a comprehensive overview of the application of amide-containing structures in kinase inhibitor design, along with detailed protocols for their synthesis and biological evaluation.

Introduction to Amide-Containing Kinase Inhibitors

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Small molecule kinase inhibitors have emerged as a major class of therapeutic agents, with a significant number of FDA-approved drugs featuring an amide linkage. The amide group's planarity and its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allow it to mimic the hydrogen bonding pattern of the adenine region of ATP, anchoring the inhibitor to the kinase's hinge region.[2] This interaction is a critical determinant of inhibitor potency and selectivity.

The versatility of the amide bond also allows for the strategic introduction of various substituents, enabling the fine-tuning of a compound's physicochemical properties, such as solubility and cell permeability, and the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Data Presentation: Inhibitory Activities of Representative Amide-Containing Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several well-characterized amide-containing kinase inhibitors against their primary targets. This data highlights the potent inhibition achievable with this chemical class.

InhibitorTarget KinaseIC50 (nM)Assay TypeReference
Dasatinib Abl Kinase<1Biochemical[3]
Src Kinase0.8Biochemical[3]
Gefitinib EGFR2-37Cell-basedN/A
Axitinib VEGFR20.2BiochemicalN/A
Compound 13 (Pyrimidine-based) Aurora A<200Cell Proliferation
NBU-2 (Hydroxamic acid conjugate) HDAC17.75Biochemical
HDAC67.34Biochemical
Compound 15 (Pyrazolo[3,4-d]pyrimidine) NCI-60 Panel0.018 - 9.98 µM (GI50)Cell-based
Compound 16 (Pyrazolo[3,4-d]pyrimidine) NCI-60 PanelGI50 > 100% inhibitionCell-based

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of amide-containing kinase inhibitors are provided below. These protocols are intended as a guide and may require optimization based on the specific compounds and targets being investigated.

Protocol 1: Synthesis of Amide-Based Kinase Inhibitors via EDC/HOBt Coupling

This protocol describes a general method for the formation of an amide bond between a carboxylic acid and an amine, a common step in the synthesis of many kinase inhibitors.

Materials:

  • Carboxylic acid derivative

  • Amine derivative

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0 equivalent) and DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Visualization of the Amide Coupling Reaction Workflow:

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activated_Ester O-acylisourea HOBt ester Carboxylic_Acid->Activated_Ester in DMF EDC_HOBt EDC/HOBt EDC_HOBt->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Acyl Substitution Amine Amine Amine->Amide_Product DIPEA DIPEA DIPEA->Amide_Product Extraction Extraction Amide_Product->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification

Caption: Workflow for amide bond formation using EDC/HOBt coupling.

Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. This is a widely used method for determining the IC50 values of kinase inhibitors.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test inhibitor compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Kinase Reaction: a. Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer. b. In the wells of the assay plate, add 2.5 µL of the test inhibitor at various concentrations (in duplicate or triplicate). Include a vehicle control (e.g., DMSO) and a no-kinase control. c. To each well, add 2.5 µL of the kinase/substrate mixture. d. Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Subtract the background luminescence (no-kinase control) from all other readings. c. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of the ADP-Glo™ Assay Workflow:

ADP_Glo_Workflow Start Start: Prepare Reagents Kinase_Rxn Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Rxn Incubate_1 Incubate (e.g., 60 min) Kinase_Rxn->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30-60 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Data Analysis (Calculate % Inhibition, determine IC50) Read_Luminescence->Analyze_Data

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effect of an amide-containing kinase inhibitor on a cancer cell line and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight in a CO2 incubator at 37°C to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test inhibitor in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-cell control (medium only). c. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the no-cell control from all other readings. c. Calculate the percent cell viability for each inhibitor concentration relative to the vehicle control. d. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of the PI3K/AKT/mTOR Signaling Pathway Targeted by Amide-Containing Inhibitors:

Many amide-containing kinase inhibitors target key nodes in oncogenic signaling pathways. The PI3K/AKT/mTOR pathway is a frequently targeted cascade.

PI3K_AKT_mTOR_Pathway cluster_inhibitors Amide-Containing Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation PI3Ki PI3K Inhibitor PI3Ki->PI3K AKTi AKT Inhibitor AKTi->AKT mTORi mTOR Inhibitor mTORi->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of intervention by amide-based inhibitors.

Conclusion

The amide functional group remains a critical component in the medicinal chemist's toolbox for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region provides a robust starting point for inhibitor design. The protocols outlined in this document provide a framework for the synthesis and evaluation of novel amide-containing kinase inhibitors, facilitating the discovery of new therapeutic agents for a range of human diseases.

References

Application Note: Quantification of C4-Amide-C4-NH2 Incorporation Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide functional group is a cornerstone in the structure of numerous pharmaceuticals, including antibiotics and painkillers, and plays a critical role in the biological activity of many compounds.[1] The quantification of molecules containing amide moieties, such as C4-Amide-C4-NH2, is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of such compounds.[2][3] This application note provides a detailed protocol for the quantification of this compound incorporation using a reverse-phase HPLC (RP-HPLC) method.

This compound is an active compound that can be utilized in a variety of biochemical studies. The protocol outlined below is designed to be a starting point for method development and can be optimized further based on the specific sample matrix and analytical requirements.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Sample vials

Instrumentation
  • HPLC system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. General guidance for different sample types is provided below.

  • For Aqueous Samples (e.g., cell culture media):

    • Thaw frozen samples to room temperature.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.

  • For Biological Tissues or Cell Pellets:

    • Homogenize the tissue or cell pellet in a suitable lysis buffer.

    • Perform protein precipitation by adding three volumes of cold acetonitrile.

    • Vortex vigorously and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions are recommended as a starting point for the analysis of this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm (or a more specific wavelength if the chromophore of this compound is known)
Run Time 30 minutes
Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Sample Analysis: Inject the prepared samples.

  • Quantification: Determine the peak area of this compound in the sample chromatograms. Use the equation from the calibration curve to calculate the concentration of this compound in the samples.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis of this compound Incorporation

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Concentration (µg/mL)
Standard 1 (1 µg/mL)12.5215,3401.0
Standard 2 (5 µg/mL)12.5176,8905.0
Standard 3 (10 µg/mL)12.53154,21010.0
Standard 4 (50 µg/mL)12.52771,56050.0
Standard 5 (100 µg/mL)12.511,539,870100.0
Sample A 12.52 345,678 22.5
Sample B 12.53 567,890 36.9
Control - Not Detected Not Detected

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow prep Sample Preparation (e.g., Protein Precipitation) filter Filtration (0.22 µm Syringe Filter) prep->filter hplc HPLC Analysis (C18 Column, Gradient Elution) filter->hplc detection UV Detection (210 nm) hplc->detection data_acq Data Acquisition (Chromatogram) detection->data_acq quant Quantification (Calibration Curve) data_acq->quant report Results Reporting quant->report

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway Interaction

In drug development, compounds like this compound may be designed to interact with specific cellular signaling pathways. The following diagram illustrates a hypothetical interaction where the compound inhibits a key kinase in a signaling cascade.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response tf->response compound This compound compound->kinase2 Inhibits

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: C4-Amide-C4-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in C4-amide-C4-NH2 conjugation reactions. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experiments involving the coupling of a C4 carboxylic acid (e.g., butyric acid) with a C4 primary amine (e.g., n-butylamine).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction in a this compound conjugation?

A1: The core of this conjugation is the formation of an amide bond between a C4 carboxylic acid and a C4 primary amine. This reaction, often referred to as amidation, involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the carboxylic acid or its activated derivative, resulting in the formation of N-butylbutanamide and a byproduct (e.g., water or HCl).

Q2: Which coupling reagents are suitable for this type of conjugation?

A2: For direct coupling of a carboxylic acid and an amine, activating agents are necessary. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable intermediate.[1][2] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (e.g., butanoyl chloride), which then readily reacts with the amine.[3][4] Uronium/aminium salt-based reagents like HATU are also highly effective, especially for challenging couplings.[5]

Q3: Why is a base often required in these reactions?

A3: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acidic byproduct generated during the reaction. For instance, when using an acyl chloride, HCl is formed, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base scavenges this acid, allowing the reaction to proceed to completion.

Q4: What are the common side products in a this compound conjugation?

A4: Common side products can include unreacted starting materials (C4 acid and C4 amine), hydrolyzed acyl chloride (forming butanoic acid), and byproducts from the coupling reagent. When using carbodiimides like EDC, an N-acylurea byproduct can form, which can be difficult to remove.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the new amide product. The reaction is considered complete when the limiting reactant spot disappears.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My this compound conjugation reaction is resulting in a low yield of the desired amide. What are the potential causes and how can I improve it?

A: Low yields are a common challenge in amide bond synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions for Low Yield

Potential Cause Recommended Action Citation
Inefficient Carboxylic Acid Activation Ensure your coupling reagent (e.g., EDC, HATU) is fresh and anhydrous. For carbodiimide reactions, add an activator like NHS to improve efficiency. If using the acyl chloride method, ensure the complete conversion of the carboxylic acid before adding the amine.
Moisture in Reaction Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.
Suboptimal Stoichiometry The stoichiometry of the reactants is crucial. While a 1:1 ratio is theoretical, using a slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion.
Insufficient Base If your amine is a salt (e.g., hydrochloride), ensure at least two equivalents of a non-nucleophilic base are used. The base is critical for neutralizing acidic byproducts that can deactivate the amine.
Steric Hindrance or Low Reactivity While less common for simple C4 chains, bulky substituents near the reacting centers can hinder the reaction. Consider using a more powerful coupling reagent like HATU, or increasing the reaction temperature.
Poor Solubility of Reactants Ensure that both the carboxylic acid and the amine are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a different anhydrous, aprotic solvent like DMF or DCM.

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_reagents Check Reagent Quality (Fresh, Anhydrous) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous Solvent, Inert Atmosphere) check_reagents->check_conditions Reagents OK check_stoichiometry Review Stoichiometry (Acid:Amine:Coupling Reagent:Base) check_conditions->check_stoichiometry Conditions OK check_activation Confirm Carboxylic Acid Activation (TLC/LC-MS of activated intermediate) check_stoichiometry->check_activation Stoichiometry Correct optimize Optimize Reaction (Change coupling agent, temp, or solvent) check_activation->optimize Activation Incomplete success Improved Yield check_activation->success Activation Complete, Reaction Proceeds optimize->success

Caption: A logical workflow for troubleshooting low-yield this compound conjugation reactions.

Issue 2: Difficulty in Product Purification

Q: I've completed my reaction, but I'm struggling to isolate a pure sample of N-butylbutanamide. What are the best purification strategies?

A: Purification can be challenging due to the presence of unreacted starting materials and reaction byproducts. A combination of techniques is often most effective.

Purification Strategies for N-butylbutanamide

Purification Method Description & Best Use Case Citation
Aqueous Workup (Acid/Base Wash) This is an excellent first step to remove ionic impurities. Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove excess n-butylamine, followed by a wash with a base (e.g., saturated NaHCO₃) to remove unreacted butyric acid.
Flash Column Chromatography This is a highly effective method for separating the product from non-ionic impurities like the N-acylurea byproduct. A common eluent system is a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.25-0.35 on a TLC plate.
Vacuum Distillation If the product is a liquid or a low-melting solid, vacuum distillation can be an effective method for purification, especially on a larger scale. It separates compounds based on differences in boiling points under reduced pressure.
Recrystallization If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield highly pure material. The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold.

Troubleshooting Common Purification Problems

Problem Potential Cause Suggested Solution Citation
Product is an oil/won't crystallize Impurities are depressing the melting point.Perform an acid-base wash before attempting recrystallization. If it remains an oil, use column chromatography or vacuum distillation.
Co-elution of impurities in chromatography The chosen eluent system does not provide adequate separation.Optimize the solvent system using TLC. Try different solvent polarities or consider using a different stationary phase like alumina.
Product loss on silica gel column The slightly acidic nature of silica gel may be causing hydrolysis or strong adsorption of the amide.Deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent.
Streaking or tailing on TLC/column The sample is overloaded, or the compound is interacting too strongly with the stationary phase.Use a more dilute sample for TLC. For column chromatography, ensure the sample is loaded in a narrow band. Adjust eluent polarity.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of Butyric Acid and n-Butylamine

This protocol describes a general method for the synthesis of N-butylbutanamide using EDC and NHS as coupling agents.

Materials:

  • Butyric acid (1.0 eq)

  • n-Butylamine (1.1 eq)

  • EDC (1.2 eq)

  • NHS (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq, if amine is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere, dissolve butyric acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve n-butylamine (1.1 eq) in anhydrous DCM. If starting with an amine salt, add DIPEA (2.5 eq).

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-butylbutanamide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow: EDC/NHS Coupling

G cluster_0 Activation (0°C) cluster_1 Coupling (0°C to RT) cluster_2 Work-up & Purification a Dissolve Butyric Acid & NHS in DCM b Add EDC a->b c Stir for 15-30 min b->c d Add n-Butylamine Solution c->d e Stir for 4-16 hours d->e f Aqueous Wash (Acid/Base/Brine) e->f g Dry & Concentrate f->g h Column Chromatography g->h i i h->i Pure N-butylbutanamide

Caption: A step-by-step workflow for the synthesis of N-butylbutanamide via EDC/NHS coupling.

Data Presentation

Analytical Data for N-butylbutanamide Characterization

The following table summarizes typical analytical data used to confirm the identity and purity of synthesized N-butylbutanamide.

Analytical Technique Parameter Expected Result for Pure N-butylbutanamide Citation
TLC Retention Factor (Rf)~0.50 (in 30:70 Ethyl Acetate/Hexane)
GC-MS Retention Time (RT)Dependent on column and conditions. A major peak should be observed.
Mass Spectrum (m/z)Molecular Ion [M]⁺ at 143.23.
¹H NMR Chemical Shift (δ, ppm)Characteristic peaks for two butyl chains. Protons alpha to N and C=O will be deshielded.
¹³C NMR Chemical Shift (δ, ppm)8 distinct carbon signals. The carbonyl carbon (C=O) will be significantly downfield (~170-180 ppm).
IR Spectroscopy Wavenumber (cm⁻¹)C=O stretch: ~1630-1680 cm⁻¹N-H stretch: ~3300 cm⁻¹

References

Technical Support Center: Synthesis of C4-Amide-C4-NH2 Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of C4-Amide-C4-NH2 products. The synthesis of these molecules, which involves the mono-acylation of a C4 diamine such as 1,4-diaminobutane (putrescine), presents a significant challenge in achieving high chemoselectivity to avoid the formation of the di-acylated byproduct.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a low yield of the desired mono-acylated this compound product and a significant amount of the di-acylated byproduct. What are the common causes?

A1: Low yields of the mono-acylated product are typically due to the similar reactivity of both primary amine groups in the C4 diamine. Key factors include:

  • Statistical Distribution: When using a 1:1 molar ratio of the acylating agent to the diamine, a statistical mixture of mono-acylated, di-acylated, and unreacted diamine is often formed. The theoretical maximum yield for the mono-acylated product under these conditions is 50%, but in practice, the di-acylated product can be favored.[1][2]

  • Mixing Issues: Acylation reactions are often very fast. Inefficient mixing can create localized areas of high acylating agent concentration, leading to the rapid formation of the di-acylated byproduct before the mono-acylated product can disperse throughout the reaction mixture.[2]

  • Reaction Conditions: Suboptimal reaction conditions, such as temperature, solvent, and concentration, can influence the selectivity of the reaction.

  • Reactivity of Acylating Agent: Highly reactive acylating agents, like acyl chlorides, can decrease selectivity and favor di-acylation.[3]

Q2: How can I improve the chemoselectivity of the reaction to favor the mono-acylated product?

A2: Several strategies can be employed to enhance the yield of the this compound product:

  • Use of Excess Diamine: Employing a large excess of the C4 diamine can statistically favor the mono-acylation reaction. However, this requires a subsequent separation of the desired product from the unreacted diamine.[1]

  • Protecting Group Strategy: A common and effective method is to protect one of the amine groups of the diamine, perform the acylation, and then deprotect the second amine. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose.

  • Temporary Protecting Groups: Using a transient protecting group, such as CO2, can temporarily block one amine group, allowing for selective acylation of the other. This method is advantageous as it is "traceless" and avoids additional protection and deprotection steps.

  • Selective Deactivation: Pre-treating the diamine with a reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) can selectively complex with one amine group, reducing its nucleophilicity and directing acylation to the other amine.

  • Catalytic Methods: Specific catalysts can promote mono-acylation. For example, an imidazole-catalyzed protocol has been developed for the selective mono-acylation of aliphatic diamines.

Q3: What are some recommended starting points for reaction conditions to improve my yield?

A3: The optimal conditions will depend on your specific substrates. However, here are some general recommendations:

  • Controlled Addition: Add the acylating agent slowly and under dilute conditions to the diamine solution to minimize localized high concentrations.

  • Low Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

  • Choice of Solvent: The solvent can influence the reaction. Aprotic solvents are commonly used. For some methods, like the imidazole-catalyzed reaction, a mixture of ethanol and water is effective.

  • Microreactor Technology: For precise control over mixing and reaction time, a continuous-flow microreactor can provide superior selectivity for mono-acylation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Action
High percentage of di-acylated product - Molar ratio of reactants is close to 1:1.- Inefficient mixing.- Highly reactive acylating agent.- Increase the excess of the C4 diamine (e.g., 5-10 equivalents).- Add the acylating agent dropwise with vigorous stirring.- Consider a less reactive acylating agent (e.g., an ester instead of an acyl chloride).- Implement a protecting group strategy for one amine group.
Low conversion of starting material - Insufficient reaction time or temperature.- Deactivated acylating agent or amine.- Poor solubility of reactants.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- If the reaction is sluggish, consider gradually increasing the temperature.- Ensure the purity and dryness of reactants and solvents.- Choose a solvent in which both reactants are fully soluble.
Formation of multiple unidentified byproducts - Side reactions due to harsh conditions.- Instability of the product under the reaction conditions.- Lower the reaction temperature.- Use a milder acylating agent or coupling reagent.- Consider a biocatalytic approach using enzymes like carboxylic acid reductases for cleaner reactions in aqueous conditions.
Difficulty in purifying the mono-acylated product - Similar polarity of the mono- and di-acylated products.- Presence of a large excess of unreacted diamine.- If using a Boc-protecting group, the difference in polarity between the protected mono-amide and any di-acylated product is larger, facilitating chromatographic separation.- For unreacted diamine, an acidic wash during the workup can help to remove the basic diamine into the aqueous layer.- Consider recrystallization as a purification method.

Quantitative Data Summary

The following table summarizes yields for different mono-acylation strategies applied to symmetrical diamines. Note that specific yields for a generic "this compound" will vary based on the specific acyl group.

Method Diamine Acylating Agent Key Conditions Yield of Mono-acylated Product Reference
Excess Diamine 1,6-HexanediamineCarboxylic Acid with PyBOP/HOBt10 equivalents of diamine51-56%
Protecting Group 1,4-DiaminobutaneBoc AnhydrideSequential addition of HCl and (Boc)2OHigh Yield (not quantified)
Selective Deactivation Symmetrical DiaminesAcyl ChloridePre-treatment with 9-BBNPredominantly mono-acylated
Temporary Protecting Group DiaminesAcyl ChloridesCO2 atmosphereHigh selectivity (yields vary)
Catalysis PiperazineVariousImidazole catalyst, EtOH/H2OGood to excellent yields
Biocatalysis Symmetrical DiaminesCarboxylic AcidsTruncated CAR enzyme, aqueous buffer9-44% (isolated yields for preparative scale)
Microreactor Symmetrical DiaminesAcyl ImidazoleContinuous flowSuperior selectivity (yields vary)

Experimental Protocols

Protocol 1: Mono-Boc Protection of 1,4-Diaminobutane

This protocol is based on the facile method for mono-Boc protection of diamines.

  • Dissolve 1,4-diaminobutane (1 equivalent) in an appropriate solvent (e.g., methanol or water).

  • Add 1 M HCl (1 equivalent) dropwise to the solution while stirring.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1 equivalent) in a suitable solvent (e.g., THF or dioxane) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Neutralize the reaction mixture with a suitable base (e.g., NaHCO3).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected 1,4-diaminobutane.

  • The resulting N-Boc-1,4-diaminobutane can then be acylated using standard amide coupling procedures, followed by deprotection of the Boc group with an acid (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound product.

Protocol 2: Imidazole-Catalyzed Mono-acylation of 1,4-Diaminobutane

This protocol is adapted from the selective mono-acylation of symmetrical diamines.

  • Prepare a solution of the carboxylic acid (1 equivalent) and imidazole (2 equivalents) in an ethanol/water solvent system.

  • Activate the carboxylic acid by adding a coupling agent (e.g., a carbodiimide like EDC) and stir at room temperature to form the acyl imidazolide.

  • In a separate flask, dissolve 1,4-diaminobutane (1 equivalent) in the same solvent system.

  • Slowly add the solution of the activated acyl imidazolide to the diamine solution with vigorous stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the ethanol under reduced pressure.

  • Perform an aqueous workup to remove unreacted starting materials and byproducts. Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_protection Protecting Group Strategy cluster_direct Direct Mono-acylation start_pg 1,4-Diaminobutane protect Mono-Boc Protection start_pg->protect acylation_pg Acylation of Free Amine protect->acylation_pg deprotect Boc Deprotection acylation_pg->deprotect product_pg This compound deprotect->product_pg start_d 1,4-Diaminobutane + Carboxylic Acid reaction_d Selective Acylation (e.g., Imidazole Catalysis, 9-BBN) start_d->reaction_d product_d This compound reaction_d->product_d troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound diacylation High Di-acylation low_yield->diacylation low_conversion Low Conversion low_yield->low_conversion side_products Side Products low_yield->side_products purification_loss Purification Loss low_yield->purification_loss excess_diamine Use Excess Diamine diacylation->excess_diamine protecting_group Protecting Group Strategy diacylation->protecting_group optimize_conditions Optimize Conditions (Temp, Time, Mixing) low_conversion->optimize_conditions side_products->optimize_conditions change_reagents Change Reagents/Catalyst side_products->change_reagents workup Modify Workup/Purification purification_loss->workup

References

Common side reactions with C4-Amide-C4-NH2 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered when working with the bifunctional linker, C4-Amide-C4-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule featuring a four-carbon alkyl chain, a stable secondary amide bond, and a terminal primary amine on another four-carbon chain. The primary amine serves as a nucleophilic handle for conjugation, while the amide bond provides structural integrity within the linker. It is commonly used in various biochemical and pharmaceutical applications, including:

  • As a building block in the synthesis of more complex molecules.

  • In bioconjugation to link molecules to proteins, peptides, or other biomaterials.

  • In the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Q2: What are the most common side reactions to consider when using this compound?

The two primary functional groups, the amide and the primary amine, are susceptible to specific side reactions. The most common issues are the hydrolysis of the internal amide bond and undesired reactions involving the terminal primary amine, such as reaction with buffer components or intramolecular cyclization.

A major side reaction in bioconjugation, for example when using N-hydroxysuccinimide (NHS) esters to react with the primary amine, is the hydrolysis of the NHS ester itself, which competes with the desired conjugation reaction.[1][2]

start This compound + Target Electrophile (e.g., NHS Ester) desired_path Desired Reaction: Amine Acylation start->desired_path Optimal pH (e.g., 7.2-8.5) side_hydrolysis_amide Side Reaction 1: Amide Hydrolysis start->side_hydrolysis_amide Strong Acid/Base or High Heat side_hydrolysis_reagent Side Reaction 2: Reagent Hydrolysis (e.g., NHS Ester) start->side_hydrolysis_reagent Aqueous Buffer, High pH product Stable Conjugate (Amide Bond) desired_path->product cleavage Cleaved Linker: Carboxylic Acid + Amine side_hydrolysis_amide->cleavage inactive_reagent Inactive Carboxylic Acid side_hydrolysis_reagent->inactive_reagent

Caption: Desired reaction pathway vs. common side reactions.

Q3: My amide bond is cleaving during my experiment. How can I prevent this hydrolysis?

Amide bonds are generally stable but can undergo hydrolysis under harsh conditions.[3] This reaction breaks the linker into a carboxylic acid and an amine.[4][5]

Troubleshooting Amide Hydrolysis:

  • Acid-Catalyzed Hydrolysis : Occurs when the amide is heated in the presence of a strong acid (e.g., concentrated HCl). The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Base-Promoted Hydrolysis : Occurs when the amide is heated with a strong base (e.g., NaOH). A hydroxide ion directly attacks the carbonyl carbon.

To avoid hydrolysis, adhere to the following recommendations:

ParameterRecommended ConditionRationale
pH Maintain a neutral to slightly basic pH (7.0-8.5).Avoids strong acid or base catalysis of hydrolysis.
Temperature Perform reactions at room temperature or 4°C if possible.Amide hydrolysis typically requires heat.
Reagents Use amine-free buffers such as phosphate, HEPES, or borate.Prevents buffer components from participating in side reactions.
Reaction Time Minimize reaction duration.Reduces the window for hydrolysis to occur, especially for sensitive reagents.

Q4: The primary amine on my linker shows low reactivity or reacts non-specifically. What could be the cause?

The reactivity of the primary amine is highly dependent on its protonation state and the presence of competing nucleophiles.

Troubleshooting Amine Reactivity:

  • Incorrect pH : The primary amine must be deprotonated (–NH2) to be nucleophilic. If the pH is too acidic, the amine will be protonated (–NH3+), rendering it unreactive. For reactions with NHS esters, a pH of 7.2-8.5 is optimal to balance amine reactivity with ester stability.

  • Competing Amines : Buffers containing primary amines, such as Tris or glycine, will compete with the this compound linker for reaction with your target molecule, significantly reducing yield. Always use non-amine-containing buffers.

  • Steric Hindrance : If the target site on the molecule to be conjugated is sterically hindered, the reaction may be slow or inefficient. Consider using a linker with a longer spacer arm if this is a persistent issue.

Q5: How can I selectively react with another functional group in my molecule without affecting the this compound primary amine?

In multi-step synthesis, it is often necessary to "protect" the primary amine to prevent it from reacting prematurely. This involves temporarily converting the amine into a less reactive functional group, such as a carbamate.

Protecting GroupIntroduction ReagentRemoval ConditionsKey Features
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA)Very common in non-peptide chemistry; stable to most bases and nucleophiles.
Cbz (Carboxybenzyl)Benzyl chloroformateCatalytic hydrogenation (H₂, Pd-C)Stable to mildly acidic and basic conditions.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuMild base (e.g., piperidine)Base-labile; useful in orthogonal protection schemes with acid-labile groups like Boc.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common problem in conjugation experiments. Use this workflow to diagnose the potential cause.

decision decision problem problem solution solution start Low Conjugation Yield q1 Is the reaction buffer amine-free? start->q1 q2 Is the pH optimal (e.g., 7.2-8.5 for NHS)? q1->q2 Yes p1 Problem: Competing Nucleophiles in Buffer q1->p1 No q3 Are reagents fresh and anhydrous? q2->q3 Yes p2 Problem: Amine Protonation or Reagent Hydrolysis q2->p2 No q3->problem Yes (Consider Steric Hindrance or Stoichiometry) p3 Problem: Reagent Degradation (Hydrolysis) q3->p3 No s1 Solution: Exchange into PBS, HEPES, or Borate Buffer p1->s1 s2 Solution: Adjust pH and monitor with pH meter p2->s2 s3 Solution: Prepare stock solutions fresh in anhydrous DMSO/DMF p3->s3

Caption: A decision tree for troubleshooting low conjugation yield.

Experimental Protocol: Conjugation to a Protein via NHS Ester

This protocol provides a general method for conjugating this compound to a protein that has been pre-activated with an NHS-ester crosslinker.

Objective: To covalently link this compound to a protein via a stable amide bond.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-ester crosslinker (e.g., Sulfo-SMCC).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Methodology:

  • Protein Preparation :

    • Ensure the protein is in an amine-free buffer. If it is in a buffer like Tris, perform a buffer exchange into PBS using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL.

  • NHS Ester Activation of Protein (Control Point) :

    • Prepare a fresh stock solution of the NHS-ester crosslinker in anhydrous DMSO or DMF. Using anhydrous solvent is critical to prevent premature hydrolysis.

    • Add a 10-20 fold molar excess of the NHS ester to the protein solution.

    • Incubate at room temperature for 30-60 minutes. This step attaches the NHS ester to primary amines (like lysine residues) on the protein surface.

  • Removal of Excess Crosslinker :

    • Immediately remove non-reacted NHS-ester crosslinker using a desalting column, exchanging the activated protein back into PBS, pH 7.4. This is crucial to prevent the crosslinker from reacting with the this compound in the next step.

  • Conjugation with this compound (Control Point) :

    • Prepare a stock solution of this compound in the reaction buffer or water.

    • Add a 20-50 fold molar excess of the this compound solution to the activated protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C. The reaction pH should be maintained between 7.2 and 8.5 to ensure the amine is nucleophilic while minimizing hydrolysis of the now-activated sites on the protein.

  • Quenching :

    • Add quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes to quench any remaining reactive NHS ester groups.

  • Purification :

    • Purify the final conjugate using size-exclusion chromatography to remove excess this compound and quenched crosslinker.

    • Characterize the final product using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

References

C4-Amide-C4-NH2 stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C4-Amide-C4-NH2 linkers and compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and understand potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is a this compound compound and where is it unstable?

A this compound is a molecule featuring a four-carbon chain linked via an amide bond to another four-carbon chain terminating in a primary amine. A representative structure is N-(4-aminobutyl)butanamide. The primary points of instability are the amide bond, which is susceptible to hydrolysis, and the terminal primary amine, which can undergo oxidation and other reactions.

Q2: What are the primary degradation pathways for my this compound compound?

The main degradation pathways are hydrolysis, oxidation, and thermal or photolytic decomposition.[1][2][3][4][5]

  • Hydrolysis : Cleavage of the amide bond, typically accelerated by acidic or basic conditions, yielding a carboxylic acid and an amine.

  • Oxidation : The terminal primary amine is susceptible to oxidative degradation. Side chains of molecules can also be prone to oxidation.

  • Thermal Degradation : High temperatures can cause bond scission, leading to a variety of smaller molecules, including carbon dioxide, ammonia, and hydrocarbons.

  • Photodegradation : Exposure to light, particularly UV, can initiate radical-based cleavage of the C-N or C-C bonds adjacent to the carbonyl group (Norrish Type I reaction).

Q3: My compound is rapidly degrading in an aqueous solution. What is the most likely cause?

Rapid degradation in an aqueous environment is most often due to hydrolysis of the amide bond. The rate of this reaction is highly dependent on the pH of the solution; it is catalyzed by both acids and bases. For optimal stability, maintaining a neutral pH is recommended. Amides are generally more stable to hydrolysis than esters.

Q4: What are the expected products from the complete hydrolysis of N-(4-aminobutyl)butanamide?

The complete hydrolysis of the amide bond in N-(4-aminobutyl)butanamide will break the molecule into its constituent parts: butanoic acid and 1,4-diaminobutane.

Caption: Hydrolysis of the parent compound yields a carboxylic acid and a diamine.

Q5: How can I improve the stability of my this compound compound in solution?

To minimize degradation, consider the following strategies:

  • pH Control : Buffer the solution to a neutral pH (around 7.0), as amide hydrolysis rates are typically lowest in the neutral range.

  • Temperature : Store solutions at low temperatures (e.g., 2-8°C or frozen) to slow down degradation kinetics.

  • Protection from Light : Store samples in amber vials or in the dark to prevent photodegradation.

  • Inert Atmosphere : For oxygen-sensitive formulations, purging with an inert gas like nitrogen or argon can prevent oxidation.

  • Buffer Selection : Be aware that some buffer components can react with your molecule. For instance, citrate buffers have been shown to form covalent amide and imide-linked adducts with the N-terminal amines of peptides. Consider using a more inert buffer system like phosphate if you observe unexpected adducts.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound in acidic or basic solution. Hydrolysis. The amide bond is being cleaved by acid or base catalysis.Adjust the pH of your solution to be as close to neutral as possible. Perform a pH stability study to identify the optimal pH range.
Appearance of new peaks in HPLC/LC-MS after storage. Degradation. Could be hydrolysis products (butanoic acid, 1,4-diaminobutane), oxidation products, or adducts with formulation components.Characterize the new peaks using mass spectrometry (MS/MS) to identify their structures. Run a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.
Solution develops a yellow or brown color over time. Oxidation or side reactions. Oxidation of the amine or other complex reactions can lead to colored impurities.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant to the formulation if compatible. Ensure raw materials and solvents are free of oxidizing contaminants.
Inconsistent stability results between different batches. Impurity Profile. Different batches may have varying levels of impurities (e.g., residual catalysts, metals) that can catalyze degradation.Analyze the impurity profile of each batch. Trace metals like copper or iron can catalyze oxidation and fragmentation.

Key Degradation Pathways

Amide Hydrolysis

Amide hydrolysis is a common pathway that involves the cleavage of the C-N bond. It proceeds via different mechanisms under acidic and basic conditions.

Hydrolysis_Pathway Parent This compound Acid_Cat Acid-Catalyzed (e.g., HCl) Parent->Acid_Cat Base_Cat Base-Catalyzed (e.g., NaOH) Parent->Base_Cat Products Butanoic Acid + 1,4-Diaminobutane Acid_Cat->Products H+, H2O Base_Cat->Products OH-, H2O Acid_Hydrolysis cluster_workflow Acid-Catalyzed Hydrolysis Workflow A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Water A->B C 3. Proton Transfer B->C D 4. Elimination of Amine C->D E 5. Deprotonation D->E Base_Hydrolysis cluster_workflow Base-Catalyzed Hydrolysis Workflow A 1. Nucleophilic Attack by OH- B 2. Formation of Tetrahedral Intermediate A->B C 3. Elimination of Amine Leaving Group B->C D 4. Deprotonation of Carboxylic Acid C->D

References

C4-Amide-C4-NH2 linker cleavage and stability testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with C4-Amide-C4-NH2 linkers.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of an amide linker like the this compound linker?

Amide bonds are generally characterized by high stability due to resonance structures that impart a partial double bond character.[1] This inherent stability is a key reason for their widespread use in bioconjugation and drug delivery systems.[1] However, their stability is not absolute and can be influenced by the local chemical environment, including pH and the presence of enzymes.[2][3]

Q2: What are the primary mechanisms of this compound linker cleavage?

The cleavage of a this compound linker can be mediated by two primary mechanisms:

  • Enzymatic Cleavage: Specific enzymes, such as proteases and esterases, can catalyze the hydrolysis of the amide bond.[4] For instance, Cathepsin B, a lysosomal protease, is often targeted for intracellular drug release from antibody-drug conjugates (ADCs) containing cleavable amide linkers. Carboxylesterases found in plasma can also contribute to amide bond hydrolysis.

  • pH-Mediated Cleavage: Amide bond cleavage can occur under acidic conditions through hydrolysis. This is a relevant mechanism for drug release in the acidic microenvironment of tumors or within cellular compartments like lysosomes.

Q3: How can I assess the stability of my this compound linker conjugate?

Stability testing is crucial to ensure the linker remains intact in systemic circulation and releases the payload at the target site. Common in vitro stability assays include:

  • Plasma Stability Assay: This assesses the stability of the conjugate in plasma from different species (e.g., human, mouse). The assay typically involves incubating the conjugate in plasma at 37°C and measuring the amount of released payload over time.

  • Whole Blood Stability Assay: This provides a more physiologically relevant matrix for assessing stability.

  • Lysosomal Protease Sensitivity Assay: This assay evaluates the susceptibility of the linker to cleavage by specific lysosomal enzymes like Cathepsin B.

Troubleshooting Guides

Problem 1: Premature Cleavage of the Linker in Plasma Stability Assays

  • Possible Cause: The linker may be susceptible to plasma esterases or proteases. Mouse plasma, for instance, contains carboxylesterase 1c (Ces1c) which is known to hydrolyze certain amide linkers.

  • Troubleshooting Steps:

    • Confirm Enzyme Specificity: If possible, use specific enzyme inhibitors to identify the class of enzymes responsible for the cleavage.

    • Compare Species: Test stability in plasma from different species (e.g., human, rat, monkey) as enzyme expression and activity can vary significantly.

    • Structural Modification: If premature cleavage is a persistent issue, consider minor structural modifications to the linker to enhance stability. Introducing steric hindrance near the amide bond can sometimes reduce enzymatic accessibility.

Problem 2: Low or No Cleavage in Enzymatic Assays

  • Possible Cause: The enzyme may not be active, or the assay conditions may be suboptimal.

  • Troubleshooting Steps:

    • Verify Enzyme Activity: Use a known positive control substrate to confirm the activity of the enzyme stock.

    • Optimize Assay Conditions: Ensure the pH, temperature, and buffer composition are optimal for the specific enzyme being used. For example, Cathepsin B assays often require a slightly acidic pH (e.g., 5.5) and a reducing agent like DTT for activation.

    • Check Substrate Concentration: Vary the substrate concentration to ensure you are working within the linear range of the enzyme kinetics.

Problem 3: Inconsistent Results Between Experiments

  • Possible Cause: Variability in experimental setup, reagents, or sample handling.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, and reagent concentrations, are consistent across all experiments.

    • Reagent Quality: Use fresh, high-quality reagents. Poor quality solvents or buffer components can affect reaction rates and stability.

    • Sample Handling: Be mindful of freeze-thaw cycles of plasma and enzyme stocks, as this can impact their activity.

Quantitative Data

The stability of amide linkers can vary depending on their specific structure and the experimental conditions. The following tables summarize representative data for amide-linker stability from the literature.

Table 1: Stability of Amide Linker-Payloads in Serum

Linker-PayloadSerum Source% Drug Release in 24hReference
Uncialamycin Linker-PayloadHuman Serum0%
Uncialamycin Linker-PayloadMouse Serum100%
m-Amide Linker-PayloadMouse Serum50%
Glutamic Acid-Containing Linker-PayloadMouse Serum31%
Glutamic Acid and MA-PABC Linker-PayloadMouse Serum7%

Table 2: Enzymatic Cleavage Rates for Peptide Linkers

Linker SequenceEnzymekcat/Km (M⁻¹s⁻¹)Reference
Ac-PLG-Mpa-AR-NH₂MMP-21,600
Ac-PLG-Mpa-AR-NH₂MMP-91,400
Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂MMP-3218,000

Note: The data presented are for various amide-based linkers and serve as a reference for the potential behavior of a this compound linker.

Experimental Protocols

Protocol 1: Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a this compound linker conjugate in plasma.

Materials:

  • This compound linker conjugate

  • Control plasma (e.g., human, mouse), collected with an anticoagulant like heparin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm the plasma to 37°C. Prepare a stock solution of the linker conjugate in a suitable solvent.

  • Incubation: Spike the linker conjugate into the pre-warmed plasma to a final concentration (e.g., 1-10 µM).

  • Time Points: Incubate the samples at 37°C with gentle agitation. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution to precipitate plasma proteins and stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the amount of remaining intact conjugate and/or the released payload.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the stability profile and calculate the half-life (t½).

Protocol 2: Cathepsin B Cleavage Assay

This protocol is designed to assess the susceptibility of the this compound linker to cleavage by the lysosomal protease Cathepsin B.

Materials:

  • This compound linker conjugate

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer for approximately 15 minutes at 37°C to activate the enzyme.

  • Reaction Initiation: In a microcentrifuge tube, add the assay buffer and the linker conjugate to the desired final concentration. Initiate the reaction by adding the activated Cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution.

  • Sample Processing: Process the samples as described in the plasma stability assay.

  • Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage.

Visualizations

experimental_workflow Experimental Workflow for Linker Stability and Cleavage cluster_stability Stability Assays cluster_analysis Sample Analysis cluster_data Data Interpretation plasma_assay Plasma Stability Assay quenching Quench Reaction plasma_assay->quenching Time Points blood_assay Whole Blood Stability Assay blood_assay->quenching Time Points lysosomal_assay Lysosomal Protease Assay lysosomal_assay->quenching Time Points centrifugation Protein Precipitation quenching->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms half_life Calculate Half-Life (t½) lcms->half_life cleavage_rate Determine Cleavage Rate lcms->cleavage_rate

Caption: Workflow for this compound linker stability and cleavage testing.

troubleshooting_workflow Troubleshooting Low Linker Cleavage start Low/No Cleavage Observed enzyme_activity Is Enzyme Active? start->enzyme_activity assay_conditions Are Assay Conditions Optimal? enzyme_activity->assay_conditions Yes solution1 Check Enzyme with Positive Control Substrate enzyme_activity->solution1 No substrate_issue Is Substrate Concentration Correct? assay_conditions->substrate_issue Yes solution2 Optimize pH, Temperature, and Buffer assay_conditions->solution2 No solution3 Vary Substrate Concentration substrate_issue->solution3 No end Cleavage Optimized substrate_issue->end Yes solution1->enzyme_activity solution2->assay_conditions solution3->substrate_issue

Caption: Decision tree for troubleshooting low enzymatic cleavage of the linker.

References

Preventing non-specific binding of C4-Amide-C4-NH2 conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of C4-Amide-C4-NH2 conjugates in experimental assays.

Troubleshooting Guide: Non-Specific Binding

Non-specific binding can lead to high background signals and inaccurate results.[1][2][3] This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
High background across the entire assay plate/membrane 1. Inadequate Blocking: Unoccupied sites on the solid phase (e.g., ELISA plate, Western blot membrane) are available for the conjugate to bind non-specifically.[1][3] 2. Suboptimal Blocking Agent: The chosen blocking agent is not effectively preventing interactions. 3. Hydrophobic or Electrostatic Interactions: The this compound conjugate is interacting non-specifically with the surface or other proteins.1. Optimize Blocking Conditions: Increase the concentration of the blocking agent or the incubation time. Consider incubating overnight at 4°C. 2. Test Different Blocking Agents: Switch to a different blocking agent (see Table 1 for a comparison). For example, if using BSA, try casein or a protein-free blocker. 3. Modify Buffer Composition: Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the blocking and wash buffers to reduce hydrophobic interactions. Increase the salt concentration (e.g., up to 500 mM NaCl) to minimize electrostatic interactions.
Inconsistent or patchy background 1. Uneven Blocking: The blocking solution was not distributed evenly across the surface. 2. Drying of the Surface: Parts of the assay surface dried out during incubation steps. 3. Contamination: Reagents or buffers may be contaminated with particles or aggregates.1. Ensure Complete Coverage: Use a sufficient volume of blocking buffer to cover the entire surface. Gentle agitation during incubation can help. 2. Maintain Hydration: Keep the surface hydrated throughout the experiment. Use sealed containers or humid chambers during long incubations. 3. Use Fresh, Filtered Solutions: Prepare fresh buffers and filter them if necessary to remove any precipitates.
High signal in negative control wells/lanes 1. Cross-Reactivity of Conjugate: The this compound conjugate may be binding to other components in the assay. 2. Presence of Primary Amines in Buffers: Buffers containing primary amines (e.g., Tris) can interfere with some conjugation chemistries.1. Perform Control Experiments: Run a control with an irrelevant conjugate to assess its non-specific binding. 2. Use Amine-Free Buffers: If using chemistries that react with amines, switch to buffers like PBS or HEPES.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding for this compound conjugates?

A1: Non-specific binding of this compound conjugates is primarily driven by two types of interactions:

  • Electrostatic Interactions: The terminal primary amine (-NH2) group is positively charged at neutral pH and can interact with negatively charged surfaces or biomolecules.

  • Hydrophobic Interactions: The C4 alkyl chains can engage in hydrophobic interactions with non-polar regions on the assay surface or other proteins.

Q2: How do I choose the best blocking agent for my experiment?

A2: The optimal blocking agent is application-dependent and may require empirical testing. Here is a summary of common choices:

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)- Single purified protein. - Good for assays with phospho-specific antibodies. - Widely used and effective for many applications.- Can be more expensive than milk. - May contain bovine IgG, which can cross-react with some secondary antibodies.
Non-fat Dry Milk / Casein 1-5% (w/v)- Inexpensive and readily available. - Contains a heterogeneous mixture of proteins that can be very effective at blocking.- Contains phosphoproteins (casein), so it's not recommended for use with phospho-specific antibodies. - May contain biotin, which can interfere with avidin/streptavidin systems.
Fish Gelatin 0.1-1% (w/v)- Less likely to cross-react with mammalian antibodies.- May not be as effective as other blockers in some applications.
Protein-Free Blockers Varies by manufacturer- Eliminate the risk of cross-reactivity with protein-based blockers. - Ideal for assays where antibodies show high cross-reactivity with milk or BSA.- Can be more expensive.

Q3: What is the role of Tween-20 in preventing non-specific binding?

A3: Tween-20 is a non-ionic detergent that is commonly added to blocking and wash buffers at a concentration of 0.05-0.1%. Its primary function is to reduce hydrophobic interactions between the this compound conjugate and the assay surface, thereby lowering background noise. It also helps to prevent non-specific protein-protein interactions.

Q4: Can I optimize my buffer conditions to reduce non-specific binding?

A4: Yes, optimizing your buffer is a critical step. Here are some key parameters to consider:

  • pH: The pH of your buffer can influence the charge of your conjugate and the surface. Adjusting the pH towards the isoelectric point of interacting proteins can minimize electrostatic interactions.

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can disrupt electrostatic interactions and reduce non-specific binding.

Experimental Protocols

Protocol 1: General Blocking Procedure for ELISA

This protocol provides a starting point for blocking a 96-well polystyrene plate to minimize non-specific binding of a this compound conjugate.

  • Coating: Coat the wells with your antigen or antibody of interest as per your established protocol.

  • Washing: Aspirate the coating solution and wash the wells 2-3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200-300 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Ensure the entire surface of the well is covered.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate the blocking buffer and wash the wells 3-5 times with wash buffer.

  • Proceed with Assay: The plate is now blocked and ready for the addition of your this compound conjugate and other assay reagents.

Protocol 2: Control Experiment to Assess Non-Specific Binding

This experiment will help determine the extent of non-specific binding of your conjugate to the blocked surface.

  • Prepare a Control Plate: Follow the blocking procedure (Protocol 1) on a 96-well plate. However, do not coat the wells with your specific antigen or antibody.

  • Add Conjugate: Add your this compound conjugate to the blocked, non-coated wells at the same concentration used in your main experiment.

  • Incubation and Detection: Follow the same incubation and detection steps as your main experimental protocol.

  • Analysis: A high signal in these control wells indicates significant non-specific binding of the conjugate to the blocked surface. If this is observed, further optimization of the blocking and buffer conditions is required.

Visualizations

cluster_0 Causes of Non-Specific Binding Conjugate Conjugate Surface Surface Conjugate->Surface Electrostatic Interactions (Amine Group) Conjugate->Surface Hydrophobic Interactions (Alkyl Chains)

Caption: Key interactions leading to non-specific binding of this compound conjugates.

start Start: High Non-Specific Binding q1 Is a blocking step included? start->q1 a1_no Add blocking step (e.g., 3% BSA, 1-2h RT) q1->a1_no No q2 Is a detergent (e.g., Tween-20) in wash/blocking buffers? q1->q2 Yes a1_no->q2 a2_no Add 0.05% Tween-20 to all buffers q2->a2_no No q3 Have you tried alternative blocking agents? q2->q3 Yes a2_no->q3 a3_no Test other blockers: - Non-fat milk - Casein - Protein-free blocker q3->a3_no No q4 Have you optimized buffer ionic strength? q3->q4 Yes a3_no->q4 a4_no Increase NaCl concentration (e.g., up to 500 mM) q4->a4_no No end Resolved: Low Non-Specific Binding q4->end Yes a4_no->end

Caption: Troubleshooting flowchart for reducing non-specific binding.

References

Mass spectrometry fragmentation analysis of C4-Amide-C4-NH2 for troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the mass spectrometry fragmentation analysis of C4-Amide-C4-NH2. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the characterization of this and similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: this compound, presumed to be N-(4-aminobutyl)pentanamide, has a molecular formula of C9H20N2O. Its monoisotopic mass is approximately 172.1576 g/mol . The protonated molecule ([M+H]+) is expected at an m/z of approximately 173.1649.

Q2: What are the most common adducts I might see in my spectrum?

A2: In electrospray ionization (ESI), it is common to observe adducts, which are ions formed when the target molecule associates with other ions present in the sample.[1][2][3][4] Besides the protonated molecule ([M+H]+), you may observe sodium ([M+Na]+) and potassium ([M+K]+) adducts.[3] These arise from trace amounts of salts in your glassware, solvents, or sample.

Q3: I am not seeing the expected molecular ion peak. What could be the issue?

A3: Several factors could lead to a weak or absent molecular ion peak:

  • In-source fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer. Try reducing the source voltage or using a softer ionization technique.

  • Ionization suppression: Other components in your sample matrix could be interfering with the ionization of your analyte. Consider further sample purification or dilution.

  • Instrument calibration: Your mass spectrometer may be out of calibration. It is recommended to recalibrate the instrument regularly.

  • Incorrect instrument settings: Verify that the instrument parameters, including the mass range and polarity, are correctly set for your analyte.

Q4: My baseline is very noisy. How can I improve my signal-to-noise ratio?

A4: A noisy baseline can obscure low-intensity peaks. To reduce noise:

  • Optimize chromatography: If using LC-MS, ensure good chromatographic separation to reduce co-elution and improve the baseline.

  • Check solvent and sample purity: Use high-purity LC-MS grade solvents and ensure your sample is free of contaminants.

  • Adjust detector settings: Fine-tune detector settings like gain and filtering to minimize noise.

  • Instrument cleaning: A contaminated ion source or mass analyzer can contribute to a noisy baseline. Follow the manufacturer's instructions for cleaning.

Troubleshooting Guide

Issue 1: Unexpected Peaks in the Mass Spectrum

Possible Cause 1: Contamination

  • Troubleshooting:

    • Run a blank injection (solvent only) to identify peaks originating from the system or solvents.

    • Ensure all glassware is thoroughly cleaned to remove salt residues that can cause adduct formation.

    • Use fresh, high-purity solvents and reagents.

Possible Cause 2: Adduct Formation

  • Troubleshooting:

    • Check for peaks corresponding to common adducts (see Table 1).

    • If sodium or potassium adducts are prevalent, try to identify and eliminate the source of salt contamination. Using plasticware instead of glassware can sometimes help.

Possible Cause 3: In-source Fragmentation

  • Troubleshooting:

    • Reduce the energy in the ion source (e.g., lower capillary voltage or fragmentor voltage).

    • Compare the observed fragments to the expected fragmentation pattern (see Figure 1) to see if they match.

Issue 2: Poor or No Signal Intensity

Possible Cause 1: Sample Concentration

  • Troubleshooting:

    • Ensure your sample concentration is appropriate. If it's too dilute, the signal may be too weak. If it's too concentrated, you may experience ion suppression.

    • Perform a concentration series to find the optimal concentration.

Possible Cause 2: Ionization Efficiency

  • Troubleshooting:

    • Optimize ion source parameters (e.g., spray voltage, gas flow rates, temperature) for your specific compound.

    • Ensure the pH of your mobile phase is appropriate for protonating the primary amine of this compound (typically acidic pH).

Possible Cause 3: Instrument Malfunction

  • Troubleshooting:

    • Check for a stable spray in the ESI source. An unstable or sputtering spray can indicate a clog or other hardware issue.

    • Verify that the mass spectrometer is properly tuned and calibrated.

    • Consult your instrument's user manual for further hardware troubleshooting steps.

Data Presentation

Table 1: Common Ions Observed in the Mass Spectrum of this compound

Ion DescriptionFormulaApproximate m/z
Protonated Molecule[C9H20N2O+H]+173.16
Sodium Adduct[C9H20N2O+Na]+195.15
Potassium Adduct[C9H20N2O+K]+211.12
Fragment Ion (Loss of NH3)[C9H17O]+156.13
Fragment Ion (Amide Cleavage)[C5H11O]+87.08
Fragment Ion (Amine α-cleavage)[C8H18N2O]+157.14

Experimental Protocols

Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • For LC-MS analysis, use a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

Mass Spectrometry Analysis

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas Flow: 8 - 12 L/min.

  • Drying Gas Temperature: 300 - 350 °C.

  • Nebulizer Pressure: 30 - 45 psi.

  • Mass Range: Scan from m/z 50 to 300 for MS1 analysis.

  • Fragmentation (MS/MS): For fragmentation analysis, select the precursor ion (m/z 173.16) and apply collision-induced dissociation (CID) with a collision energy of 10-30 eV.

Visualization

G Proposed Fragmentation Pathway for this compound M [this compound+H]+ m/z = 173.16 frag1 Loss of NH3 m/z = 156.13 M->frag1 -NH3 frag2 Amide Cleavage m/z = 87.08 M->frag2 C-N bond cleavage frag3 Amine α-cleavage m/z = 157.14 M->frag3 -CH3 radical

Caption: Proposed fragmentation pathway of protonated this compound.

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

References

Validation & Comparative

A Comparative Guide to Validating C4-Amide-C4-NH2 Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validation methods for C4-Amide-C4-NH2 conjugation, a critical process in the development of advanced biotherapeutics. We offer an objective analysis of its performance against alternative conjugation chemistries, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

Comparing Conjugation Chemistries: A Quantitative Overview

The selection of a conjugation strategy is paramount in the design of bioconjugates, directly impacting the stability, efficacy, and homogeneity of the final product. While this compound linkers form a stable amide bond, a variety of other chemistries offer distinct advantages. The following tables provide a quantitative comparison of key performance indicators for common bioconjugation methods.

Parameter Amide Bond Formation Maleimide-Thiol Coupling Click Chemistry (CuAAC) Reductive Amination
Target Residue(s) Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Azides, Alkynes (non-native)Primary Amines (e.g., Lysine)
Reaction pH 7.0 - 8.56.5 - 7.54.0 - 11.06.0 - 9.0
Typical Reaction Time 2 - 24 hours1 - 4 hours0.5 - 2 hours24 - 96 hours
Typical Yield Moderate to HighHighVery HighVariable
Linkage Stability Very HighModerate (susceptible to retro-Michael addition)Very HighHigh

Table 1: Comparison of Reaction Parameters for Common Bioconjugation Chemistries. This table summarizes the key reaction conditions and outcomes for amide bond formation, maleimide-thiol coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and reductive amination.

Chemistry Advantages Disadvantages
Amide Bond Formation - Highly stable bond- Utilizes readily available functional groups- Can be slow- Potential for side reactions and heterogeneity due to multiple lysine residues
Maleimide-Thiol Coupling - Fast reaction kinetics- High specificity for thiols- Linkage can be unstable in vivo- Requires free thiols, which may necessitate reduction of disulfide bonds
Click Chemistry (CuAAC) - Very fast and high yielding- Bioorthogonal (no side reactions with native functional groups)- Requires introduction of non-native azide and alkyne groups- Copper catalyst can be toxic to cells
Reductive Amination - Forms a stable amine linkage- Targets readily available amine groups- Slow reaction kinetics- May require optimization to achieve high yields

Table 2: Advantages and Disadvantages of Different Bioconjugation Chemistries. This table provides a qualitative summary to aid in the selection of the most appropriate conjugation method for a specific application.

Experimental Protocols for Validation

Accurate validation of conjugation efficiency is crucial. The following are detailed protocols for key analytical techniques used to characterize bioconjugates.

High-Performance Liquid Chromatography (HPLC) for Quantifying Conjugation

Objective: To separate and quantify the conjugated product from unreacted starting materials.

Protocol:

  • System Preparation:

    • HPLC System: A system equipped with a UV detector and a suitable column (e.g., C4, C8, or C18 reversed-phase column for proteins) is required.[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the conjugation reaction mixture to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm for protein and potentially a secondary wavelength specific to the conjugated molecule.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and should be optimized for the specific conjugate.

  • Data Analysis:

    • Integrate the peak areas of the unreacted protein and the conjugated product.

    • Calculate the conjugation efficiency as: (Area of Conjugate Peak / (Area of Unconjugated Peak + Area of Conjugate Peak)) * 100%.

Mass Spectrometry (MS) for Determining Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of molecules conjugated to a protein, such as an antibody.[2][]

Protocol:

  • Sample Preparation:

    • Desalt the bioconjugate sample using a suitable method (e.g., zip-tip, dialysis, or size-exclusion chromatography) to remove non-volatile salts.

    • Dilute the sample in a solution compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.

  • Mass Spectrometry Analysis:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

    • Ionization Source: Electrospray ionization (ESI) is typically used for proteins.

    • Mass Range: Set the mass range to encompass the expected masses of the unconjugated and conjugated protein.

    • Data Acquisition: Acquire data in intact protein mode.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different species.

    • Identify the mass peaks corresponding to the unconjugated protein and the protein conjugated with one, two, three, etc., molecules.

    • Calculate the weighted average DAR using the relative abundance of each species.[][4]

SDS-PAGE with Densitometry for Estimating Conjugation Efficiency

Objective: To visualize the formation of the conjugate and estimate the conjugation efficiency based on band intensity.

Protocol:

  • Sample Preparation:

    • Mix the protein sample with an equal volume of 2x Laemmli sample buffer.

    • For non-reducing SDS-PAGE, omit the reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Imaging:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).

    • Destain the gel until the protein bands are clearly visible against a clear background.

    • Image the gel using a gel documentation system.

  • Densitometric Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the intensity of the bands corresponding to the unconjugated protein and the conjugated product.

    • Calculate the conjugation efficiency as: (Intensity of Conjugate Band / (Intensity of Unconjugated Band + Intensity of Conjugate Band)) * 100%.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the conjugation and validation workflows.

G cluster_0 Amide Conjugation Workflow Activate Carboxyl Group Activate Carboxyl Group React with Amine React with Amine Activate Carboxyl Group->React with Amine Forms Amide Bond Purify Conjugate Purify Conjugate React with Amine->Purify Conjugate

Caption: A simplified workflow for amide bond formation.

G cluster_1 Alternative Conjugation Pathways cluster_maleimide Maleimide-Thiol cluster_click Click Chemistry cluster_reductive Reductive Amination Thiol-containing Protein Thiol-containing Protein React with Maleimide React with Maleimide Thiol-containing Protein->React with Maleimide Forms Thioether Bond Azide-modified Protein Azide-modified Protein React with Alkyne React with Alkyne Azide-modified Protein->React with Alkyne Forms Triazole Ring Amine-containing Protein Amine-containing Protein React with Aldehyde/Ketone React with Aldehyde/Ketone Amine-containing Protein->React with Aldehyde/Ketone Forms Amine Bond Reduce Imine Reduce Imine React with Aldehyde/Ketone->Reduce Imine Forms Amine Bond

Caption: Overview of alternative bioconjugation strategies.

G cluster_2 Analytical Validation Workflow Conjugation Reaction Conjugation Reaction HPLC Analysis HPLC Analysis Conjugation Reaction->HPLC Analysis Purity & Quantification Mass Spectrometry Mass Spectrometry Conjugation Reaction->Mass Spectrometry Identity & DAR SDS-PAGE SDS-PAGE Conjugation Reaction->SDS-PAGE Confirmation & Estimation

Caption: A general workflow for the analytical validation of bioconjugates.

References

A Comparative Guide to Amine-Reactive Linkers: Profiling C4-Amide-C4-NH2 and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a cornerstone in the development of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the C4-Amide-C4-NH2 linker with other commonly employed amine-reactive linkers. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the design and synthesis of novel bioconjugates.

Introduction to Amine-Reactive Linkers

Amine-reactive linkers are a class of reagents designed to covalently bond with primary amines (-NH2), which are abundantly available on the surface of proteins and peptides, primarily at the N-terminus and on the side chain of lysine residues.[1][2] This high abundance and accessibility make primary amines a frequent target for bioconjugation.[1][2] The fundamental chemistry involves an electrophilic group on the linker reacting with the nucleophilic amine to form a stable covalent bond.[2]

This guide focuses on comparing the this compound linker, a short, flexible, and non-cleavable linker, with other established amine-reactive linkers, namely those based on N-hydroxysuccinimide (NHS) esters and maleimides.

Performance Comparison of Amine-Reactive Linkers

The choice of linker significantly impacts the performance of a bioconjugate. Key parameters for consideration include reaction efficiency, the stability of the resulting conjugate, and the linker's influence on the biological activity and physicochemical properties of the final product.

Table 1: Comparative Performance Characteristics of Amine-Reactive Linkers

FeatureThis compound (and similar short alkyl-amide linkers)NHS Ester Linkers (e.g., SMCC)Maleimide Linkers
Reactive Group Primary Amine (-NH2)N-Hydroxysuccinimide EsterMaleimide
Target Residue Carboxylic acids (requires activation), Aldehydes/Ketones (via reductive amination)Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Bond Formed AmideAmideThioether
Bond Stability High. Amide bonds are generally stable under physiological conditions.High. Forms stable amide bonds.Stable, but can be susceptible to retro-Michael addition leading to deconjugation.
Flexibility High, due to the aliphatic carbon chain.Moderate, the cyclohexane group in SMCC adds rigidity.Moderate, depends on the spacer arm.
Hydrophilicity Moderate. The amide group contributes some hydrophilicity, but the alkyl chains are hydrophobic.Generally hydrophobic, can contribute to aggregation of ADCs.Generally hydrophobic.
Reaction pH 7.0-9.0 (for reductive amination)7.2-8.56.5-7.5
Key Advantages Simple structure, high flexibility, stable amide bond.High reactivity towards abundant primary amines.High selectivity for less abundant cysteine residues, allowing for site-specific conjugation.
Key Disadvantages Lower reactivity of the terminal amine compared to NHS esters. Requires activation of the target molecule.Can lead to heterogeneous products due to reaction with multiple lysine residues. Susceptible to hydrolysis.Requires the presence of free thiols, which may necessitate prior reduction of disulfide bonds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of bioconjugates. The following sections provide methodologies for key experiments.

Protocol 1: General Protein Conjugation via Amine-Reactive Linkers

This protocol outlines a general procedure for conjugating an amine-reactive linker to a protein, such as an antibody.

Materials:

  • Antibody or protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive linker (e.g., NHS-ester functionalized payload)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, prepare a stock solution of the amine-reactive linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the antibody-drug conjugate (ADC) using a desalting column to remove excess, unreacted linker and quenching reagent.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in plasma by monitoring the amount of conjugated payload over time.

Materials:

  • Purified bioconjugate (e.g., ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to quantify the intact conjugate and released payload (e.g., LC-MS)

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-conjugate mixture.

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the conjugate and any released payload.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact conjugate and free payload.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability of the linker.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological and chemical processes. The following visualizations were created using the Graphviz DOT language.

Chemical Structures of Representative Linkers

G cluster_0 This compound cluster_1 SMCC (NHS Ester Linker) cluster_2 Maleimide Linker (example) C4_Amide_C4_NH2 H₂N-(CH₂)₄-C(O)NH-(CH₂)₄-NH₂ SMCC Maleimide ADC_Workflow Ab Monoclonal Antibody Conjugation Bioconjugation Ab->Conjugation Linker Linker-Payload Synthesis Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization InVitro In Vitro Assays (Stability, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Efficacy, PK) InVitro->InVivo Signaling_Pathway ADC Antibody-Drug Conjugate Receptor Receptor Tyrosine Kinase (RTK) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage

References

A Head-to-Head Comparison of C4-Amide-C4-NH2 and SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity profile. The choice between different linker chemistries is a key decision in the design of novel ADCs. This guide provides an objective comparison between amide-based linkers, exemplified by the conceptual C4-Amide-C4-NH2 structure, and the widely used succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

Executive Summary

SMCC is a non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody. Its stability in circulation is a key advantage, preventing premature drug release. However, the maleimide chemistry is susceptible to a retro-Michael reaction, which can lead to deconjugation. Amide-based linkers, formed through the reaction of an amine and a carboxylic acid, create a highly stable amide bond. These linkers can be designed as either non-cleavable or as part of a cleavable system (e.g., peptide linkers). Studies suggest that certain amide-based linkers can offer comparable or even superior stability and efficacy to SMCC-based linkers.

Chemical Structures and Conjugation Chemistry

This compound Linker (Conceptual)

While "this compound" is not a commonly referenced specific ADC linker in the scientific literature, it conceptually represents a diamine building block with butane (C4) spacers and a central amide group. In the context of ADCs, this building block would be further functionalized to react with both the antibody and the cytotoxic payload. The core of this linker type is the amide bond, known for its high stability.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker

SMCC is a heterobifunctional crosslinker. It contains an NHS ester that reacts with amine groups (primarily the ε-amino group of lysine residues) on the antibody, and a maleimide group that reacts with thiol groups (from cysteine residues, either native or engineered) on the cytotoxic payload. This forms a stable, non-cleavable thioether bond.

Performance Comparison: this compound (Amide-Based) vs. SMCC

FeatureThis compound (Amide-Based Linker)SMCC LinkerReferences
Linker Type Can be non-cleavable or part of a cleavable design (e.g., peptide linker).Non-cleavable.[],[2]
Bond Stability Forms a highly stable amide bond. Generally resistant to enzymatic degradation unless specifically designed as a cleavable peptide linker.Forms a stable thioether bond. The maleimide-thiol adduct can be susceptible to a retro-Michael reaction, leading to deconjugation.[3],[2]
Plasma Stability Can be designed for very high plasma stability. For example, a triglycyl peptide linker (an amide-based linker) showed comparable stability to an SMCC-based ADC. Modifications like introducing an m-amide group into a PABC linker have been shown to dramatically improve mouse serum stability.Generally high plasma stability, which is a key advantage. However, the potential for retro-Michael addition can lead to premature drug release.[3],
Efficacy Studies have shown that ADCs with certain amide-based linkers can have superior in vitro and in vivo efficacy compared to SMCC-based ADCs. A triglycyl peptide-DM1 ADC was more active at lower doses than an SMCC-DM1 ADC.Efficacious in many preclinical and clinical settings. The approved ADC, Kadcyla® (T-DM1), utilizes an SMCC linker. However, some studies show its efficacy can be limited in certain contexts compared to cleavable linkers.,
Toxicity Toxicity is payload-dependent. A highly stable linker minimizes off-target toxicity by preventing premature drug release.Toxicity is primarily payload-driven. Off-target toxicity can occur due to deconjugation via retro-Michael reaction. The metabolite, Lys-SMCC-DM1, is a known catabolite.,
Mechanism of Payload Release If non-cleavable, requires lysosomal degradation of the antibody to release the amino acid-linker-drug catabolite. If part of a cleavable system (e.g., peptide), release is triggered by specific enzymes (e.g., cathepsins) in the lysosome.Requires complete proteolytic degradation of the antibody in the lysosome to release the active catabolite (e.g., lysine-SMCC-payload).,

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC and the released payload.

  • Quantification:

    • ELISA: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of deconjugation.

    • LC-MS: Directly measure the intact ADC and the free payload. This method can also identify payload-adducts (e.g., payload-albumin).

In Vivo Pharmacokinetic and Stability Study

Objective: To determine the pharmacokinetic profile and in vivo stability of the ADC.

Methodology:

  • Administer a single intravenous dose of the ADC to a relevant animal model (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Process the blood to isolate plasma.

  • Analyze the plasma samples using LC-MS to determine the concentration of the intact ADC and any free payload over time. This allows for the calculation of key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a xenograft model.

Methodology:

  • Implant tumor cells that express the target antigen subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC with this compound based linker, ADC with SMCC linker).

  • Administer the ADCs intravenously at one or more dose levels.

  • Measure tumor volumes and body weights two to three times per week.

  • The primary endpoint is typically tumor growth inhibition. The therapeutic index can be estimated from the maximum tolerated dose and the minimum effective dose.

Visualizing ADC Mechanisms

ADC_Mechanism_of_Action General Mechanism of Action for an Antibody-Drug Conjugate cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Intracellular Compartments ADC Antibody-Drug Conjugate TumorCell Tumor Cell (Target Antigen Expression) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome (pH 5.5-6.0) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Cleavage or Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Conjugation_Workflows Conjugation Chemistry Workflows cluster_amide Amide-Based Linker Conjugation cluster_smcc SMCC Linker Conjugation Antibody_Amine Antibody (Lysine -NH2) ADC_Amide ADC with Amide Bonds Antibody_Amine->ADC_Amide Amide_Linker Activated Carboxylic Acid Linker Amide_Linker->ADC_Amide Payload_Amine Payload with Amine Payload_Amine->Amide_Linker Antibody_Lysine Antibody (Lysine -NH2) SMCC SMCC Linker (NHS Ester & Maleimide) Antibody_Lysine->SMCC Amide Bond Formation Payload_Thiol Payload with Thiol (-SH) SMCC->Payload_Thiol Thioether Bond Formation ADC_SMCC ADC with Thioether Bond SMCC->ADC_SMCC Payload_Thiol->ADC_SMCC

Caption: Conjugation chemistry workflows for amide-based and SMCC linkers.

Conclusion

The choice between an amide-based linker and SMCC depends on the specific goals of the ADC development program. SMCC is a well-established, non-cleavable linker with proven clinical utility, valued for its high plasma stability. However, its susceptibility to retro-Michael reaction presents a potential liability.

Amide-based linkers offer a highly stable alternative. As demonstrated by peptide linkers and other modified structures, they can be engineered to achieve excellent plasma stability and, in some cases, superior efficacy compared to SMCC-based ADCs. The versatility of amide chemistry allows for the design of both non-cleavable and precisely cleavable linkers, providing a broader design space for next-generation ADCs. For researchers aiming to develop highly stable ADCs with potentially improved therapeutic indices, exploring advanced amide-based linker technologies is a promising strategy.

References

Preserving Biological Function: A Comparative Guide to Amine-Reactive Labeled vs. Unlabeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is an indispensable tool for a myriad of applications, from fluorescent imaging to immunoassays. However, the addition of an external molecule, such as a fluorophore or biotin, via chemical labeling can potentially perturb the protein's structure and, consequently, its biological activity. This guide provides a comprehensive comparison of the biological activity of proteins labeled via common amine-reactive chemistry versus their unlabeled counterparts, supported by experimental data, detailed protocols for activity validation, and clear visual workflows.

The most prevalent chemical labeling strategy targets primary amines on the side chains of lysine residues and the N-terminus of a protein. This is often achieved using N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with these amines.[1] While effective, this method can lead to a heterogeneous population of labeled proteins and may impact functionally critical lysine residues.[2][3] Therefore, it is imperative to experimentally validate that the labeled protein retains its biological function.

Data Presentation: Impact of Labeling on Protein Activity

The introduction of a label can alter a protein's key functional parameters. The extent of this alteration is dependent on the nature of the protein, the properties of the label, and the degree of labeling (DOL). Below is a summary of typical quantitative data comparing the functional parameters of unlabeled proteins to those labeled with amine-reactive fluorescent dyes.

Protein ClassAssay TypeFunctional ParameterUnlabeled ProteinLabeled Protein% Activity Retention (Typical)Reference
EnzymeEnzyme KineticsVmax (µmol/min)10085-9585-95%[1]
EnzymeEnzyme KineticsKm (µM)1011-1567-91% (Inverse)[1]
Binding Protein (e.g., Antibody)Binding AssayAffinity (Kd) (nM)515-2025-33% (Inverse)
GPCR LigandCell-Based AssayPotency (EC50) (nM)24-825-50% (Inverse)

Note: A higher Km value indicates lower substrate affinity, while a higher Kd or EC50 value indicates lower binding affinity or potency, respectively. The percent activity retention for these inverse metrics is calculated accordingly.

Mandatory Visualization

Signaling Pathway: G-Protein Coupled Receptor (GPCR)

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (Adenylyl Cyclase) G_Protein->Effector 3. α-subunit dissociates Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger 4. Production PKA Protein Kinase A Second_Messenger->PKA 5. Activation Cellular_Response Cellular_Response PKA->Cellular_Response 6. Phosphorylation of targets

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow: Protein Labeling & Purification

Protein_Labeling_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Mix Protein and Dye Solutions (Stir for 1 hour at room temp) A->C B 2. Prepare NHS-Ester Dye Solution (Anhydrous DMSO or DMF) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Labeled Protein (Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate (Determine Degree of Labeling) E->F

Caption: General experimental workflow for labeling proteins using amine-reactive NHS esters.

Logical Relationship: Activity Assay Selection

Assay_Selection Protein_Type Protein Type? Enzyme Enzyme Protein_Type->Enzyme Catalytic Receptor_Ligand Receptor or Ligand Protein_Type->Receptor_Ligand Binding Structural_Protein Structural Protein Protein_Type->Structural_Protein Other Enzyme_Assay Enzyme Kinetics Assay (Vmax, Km) Enzyme->Enzyme_Assay Binding_Assay Binding Assay (Kd) Receptor_Ligand->Binding_Assay Cell_Assay Cell-Based Assay (EC50, IC50) Receptor_Ligand->Cell_Assay Physicochemical_Assay Physicochemical Analysis (Aggregation, Stability) Structural_Protein->Physicochemical_Assay

Caption: A decision-making diagram for selecting an appropriate biological activity assay.

Experimental Protocols

Protocol 1: Protein Labeling with an Amine-Reactive NHS Ester

This protocol provides a general procedure for labeling a protein with a fluorescent NHS-ester dye.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • Amine-reactive NHS-ester dye (e.g., a succinimidyl ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M Tris-HCl, pH 8.5

  • Purification column (e.g., a desalting column)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, slowly add the dissolved dye to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Protocol 2: In Vitro Enzyme Kinetics Assay (Colorimetric)

This protocol describes a typical colorimetric assay to determine the kinetic parameters (Km and Vmax) of a labeled enzyme compared to its unlabeled counterpart.

Materials:

  • Unlabeled enzyme

  • Labeled enzyme

  • Substrate (that produces a colored product)

  • Enzyme assay buffer (optimized for pH and ionic strength)

  • Microplate reader or spectrophotometer

  • 96-well plate or cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the unlabeled and labeled enzymes, and a range of substrate concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, set up reactions with a fixed concentration of enzyme (both labeled and unlabeled in separate wells) and varying concentrations of the substrate. Include a blank for each substrate concentration containing all components except the enzyme.

  • Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at the wavelength corresponding to the colored product in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot V₀ versus substrate concentration for both the labeled and unlabeled enzyme.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each enzyme.

Protocol 3: Cell-Based Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Kd) of a fluorescently labeled ligand to its receptor on the surface of living cells.

Materials:

  • Cells expressing the receptor of interest

  • Fluorescently labeled ligand

  • Unlabeled ligand (for competition assay)

  • Cell culture medium

  • Binding Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer or fluorescence plate reader

  • 96-well plate (V-bottom for cell work)

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in cold Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Saturation Binding: In a 96-well plate, add a fixed number of cells (e.g., 100,000) to each well. Add increasing concentrations of the fluorescently labeled ligand. To determine non-specific binding, include a parallel set of wells with a high concentration of unlabeled ligand.

    • Competition Binding: Add a fixed number of cells and a fixed concentration of the fluorescently labeled ligand to each well. Then, add increasing concentrations of the unlabeled ligand.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium, with gentle agitation.

  • Washing (Optional, for endpoint assays): Gently wash the cells with cold Binding Buffer to remove unbound ligand. This step is omitted for assays measuring equilibrium in solution.

  • Fluorescence Measurement: Analyze the fluorescence of the cells in each well using a flow cytometer or a fluorescence plate reader.

  • Data Analysis:

    • For saturation binding, plot the specific binding (total binding - non-specific binding) against the labeled ligand concentration and fit to a one-site binding model to determine Kd and Bmax (maximum number of binding sites).

    • For competition binding, plot the fluorescence signal against the concentration of the unlabeled ligand and fit to a competition binding model to determine the IC50, from which the Ki (an estimate of Kd for the unlabeled ligand) can be calculated.

References

Characterizing C4-Amide-C4-NH2 Conjugates: A Comparative Guide to Circular Dichroism and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of novel molecules is paramount to predicting their biological activity and optimizing their properties. This guide provides a comprehensive comparison of circular dichroism (CD) spectroscopy with other key analytical techniques for the characterization of C4-Amide-C4-NH2 conjugates and structurally similar molecules. Experimental data and detailed protocols are provided to assist in the selection of the most appropriate methods for conformational analysis.

This compound conjugates, characterized by a central diamide core flanked by C4 alkyl chains with a terminal amino group, represent a class of molecules with significant conformational flexibility. Elucidating the preferred spatial arrangement of these molecules is crucial for understanding their interactions with biological targets. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that is highly sensitive to the chiral environment and secondary structure of molecules. This guide will compare the utility of CD spectroscopy with other common analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, for the conformational analysis of such conjugates.

Comparative Analysis of Characterization Techniques

The choice of analytical technique for conformational analysis depends on the specific information required, the nature of the sample, and the available instrumentation. While CD spectroscopy excels at providing information on the overall chirality and secondary structure in solution, NMR spectroscopy offers detailed insights into the local environment of individual atoms, and FTIR spectroscopy is adept at identifying specific functional groups and their hydrogen-bonding interactions.

Technique Information Provided Advantages Limitations Typical Data for a Flexible Diamide
Circular Dichroism (CD) Spectroscopy Overall chirality, secondary structure elements (e.g., turns, ordered structures), conformational changes.High sensitivity to chirality, non-destructive, suitable for dilute solutions, can monitor changes over time.Provides global structural information, not atomic-level detail; requires a chromophore near the chiral center.A weak Cotton effect in the far-UV region (190-250 nm) indicative of a disordered or flexible conformation. The sign and magnitude of the signal would depend on the specific chiral conformers present.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure, conformational equilibria, dynamics, intra- and intermolecular interactions.[1][2]Provides atomic-resolution structural information, can characterize molecular dynamics over a wide range of timescales.Lower sensitivity than CD, can be complex to interpret for flexible molecules, requires higher sample concentrations.1H and 13C chemical shifts and coupling constants would be averaged over all accessible conformations. NOE data might be weak and ambiguous due to conformational flexibility.[1][3]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., amide C=O, N-H), hydrogen bonding patterns.[4]Fast, requires minimal sample preparation, can be used for solid and solution samples.Provides limited information on 3D structure, spectra can be complex with overlapping peaks.Amide I (C=O stretch) and Amide II (N-H bend) bands would likely be broad, indicating a range of hydrogen-bonding environments consistent with conformational heterogeneity.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

This protocol outlines the general steps for acquiring CD spectra of a this compound conjugate.

1. Sample Preparation:

  • Dissolve the conjugate in a suitable solvent that does not absorb in the far-UV region (e.g., hexafluoroisopropanol, methanol, or a buffered aqueous solution).

  • The final concentration should be in the range of 0.1-1.0 mg/mL.

  • Prepare a blank sample containing only the solvent.

2. Instrumentation and Data Acquisition:

  • Use a calibrated CD spectropolarimeter.

  • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record the CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).

  • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Record the spectrum of the blank solvent under the same conditions.

3. Data Processing:

  • Subtract the blank spectrum from the sample spectrum to correct for solvent absorbance.

  • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (or molecular weight for non-peptidic molecules)

    • c is the concentration in mg/mL

    • l is the path length in cm

Alternative Characterization Methods: A Brief Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Samples are typically dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) at concentrations ranging from 1 to 10 mg/mL. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments are performed on a high-field NMR spectrometer.

  • Data Interpretation: Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data are used to determine through-bond and through-space connectivities, which in turn are used to build a 3D model of the molecule. For flexible molecules, these parameters represent an average over the conformational ensemble.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Protocol: The sample can be analyzed as a thin film, a KBr pellet (for solids), or in solution. A background spectrum of the empty sample compartment (or solvent) is recorded first, followed by the sample spectrum.

  • Data Interpretation: The positions and shapes of characteristic absorption bands, such as the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands, provide information about the presence of amide groups and their involvement in hydrogen bonding.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the conformational analysis of a this compound conjugate using circular dichroism spectroscopy.

CD_Workflow Conformational Analysis Workflow using CD Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparative Analysis prep1 Dissolve Conjugate in CD-transparent solvent prep2 Determine Concentration prep1->prep2 acq1 Instrument Calibration & N2 Purge prep2->acq1 acq2 Acquire Blank Spectrum acq1->acq2 acq3 Acquire Sample Spectrum (190-260 nm) acq2->acq3 proc1 Blank Subtraction acq3->proc1 proc2 Conversion to Molar Ellipticity proc1->proc2 proc3 Spectral Interpretation (Conformational Analysis) proc2->proc3 comp1 Integrate with NMR & FTIR Data proc3->comp1 comp2 Computational Modeling (Optional) comp1->comp2

Caption: Workflow for CD Spectroscopy Analysis.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Amide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The stability of the linker in bioconjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), is a critical factor that dictates the therapeutic index, influencing both efficacy and safety.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, but also be efficiently cleaved to release the active molecule at the target site.[2][3] This guide provides a comparative overview of the stability of different amide-based linkers, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Amide linkers are broadly categorized as cleavable or non-cleavable, with stability profiles that are key to their function.[1] Non-cleavable linkers, like the thioether-based SMCC linker, generally exhibit high plasma stability and rely on the complete degradation of the antibody within the lysosome to release their payload.[3] Cleavable linkers are designed to be selectively cleaved by specific triggers within the tumor microenvironment or inside cells, such as enzymes, pH, or redox potential.

Comparative Stability Data of Amide Linkers

The stability of amide linkers can vary significantly based on their chemical structure and the biological environment. Species-specific differences are a crucial consideration; for example, the widely used valine-citrulline (Val-Cit) dipeptide linker shows excellent stability in human plasma but is less stable in rodent plasma due to susceptibility to the enzyme carboxylesterase 1c (Ces1c).

Linker TypeLinker ExampleConditionStability Metric (% Remaining or % Release)SpeciesSource
Cleavable (Peptide) Val-Cit-PABCIn vitro plasma (7 days)Stable (acDrug concentration maintained)Human (IgG depleted)
Val-Cit-PABCIn vitro plasma (7 days)Unstable (significant decrease in acDrug)Mouse
m-Amide PABCIn vitro serum (24 h)93% Intact (7% release)Mouse
Unsubstituted AmideIn vitro serum (4 h)0% Intact (100% release)Mouse
Cleavable (Ester) Ester-based PROTAC linkerIn vitro plasma (90 min)10-40% Intact (60-90% loss)Human
Non-Cleavable Amino-PEG6-C2In vitro plasma (4.5 days)Stable (across most conjugation sites)Mouse
OHPAS LinkerIn vitro plasma (7 days)StableMouse & Human

Note: Direct comparison across studies can be challenging due to variations in experimental conditions, conjugate structure, and analytical methods.

Key Experimental Protocols

Accurate assessment of linker stability is paramount in preclinical development. The following are generalized protocols for common in vitro stability assays.

In Vitro Plasma Stability Assay

This assay determines the stability of a bioconjugate in plasma by measuring the amount of intact conjugate or released payload over time.

Objective: To quantify the rate of linker cleavage in a plasma environment.

Materials:

  • Test bioconjugate (e.g., ADC)

  • Control bioconjugate (with a known stable linker, if available)

  • Frozen plasma (e.g., human, mouse, rat) from certified vendors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)

  • Analytical instruments (LC-MS/MS, ELISA, or SEC)

Procedure:

  • Preparation: Thaw plasma at 37°C and centrifuge to remove cryoprecipitates. Prepare a stock solution of the test bioconjugate.

  • Incubation: Spike the test bioconjugate into the plasma to a final concentration (e.g., 90 µg/mL). Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 144 hours).

  • Sample Quenching: Immediately stop the reaction by adding 3-5 volumes of ice-cold acetonitrile to the aliquot to precipitate proteins.

  • Processing: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • For Released Payload: Collect the supernatant and analyze using LC-MS/MS to quantify the free payload concentration.

    • For Intact Conjugate: The intact or remaining conjugate can be quantified using various methods, including ELISA or by measuring the drug-to-antibody ratio (DAR) via LC-MS after immunoaffinity capture.

  • Data Analysis: Plot the concentration of the remaining conjugate or released payload against time. Calculate the half-life (t½) to determine the stability profile.

Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes, which can be relevant for linkers in small-molecule conjugates like PROTACs.

Objective: To measure the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human or relevant animal species)

  • NADPH regenerating system (contains NADPH, co-factors)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Incubator/shaking water bath at 37°C

  • Quenching solution (ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound, liver microsomes, and the NADPH regenerating system in phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube or 96-well plate, add the microsomal solution and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Control reactions should be run without the NADPH system.

  • Incubation: Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of the line, calculate the half-life (t½) and intrinsic clearance (CLint).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in vitro and in vivo stability of amide linkers in bioconjugates.

Linker_Stability_Workflow cluster_0 Stability Assessment Strategy cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation start Test Compound (Drug-Amide Linker Conjugate) invitro_plasma Plasma Stability Assay (Human, Mouse, Rat) start->invitro_plasma Incubate invitro_micro Microsomal Stability Assay (Liver Microsomes) start->invitro_micro Incubate invivo_pk Pharmacokinetic (PK) Study (Rodent Model) start->invivo_pk Administer analysis Sample Analysis (LC-MS/MS or ELISA) invitro_plasma->analysis invitro_micro->analysis invivo_pk->analysis Collect Samples data Data Interpretation (Half-life, Clearance, DAR) analysis->data

Caption: Workflow for assessing amide linker stability.

References

Head-to-Head Comparison: C4-Amide-C4-NH2 vs. C2-Amide-C4-NH2 Linkers in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Amide-Based Linkers for Antibody-Drug Conjugates (ADCs).

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, pharmacokinetics (PK), and efficacy. Among the various linker chemistries, simple amide-based alkyl chains offer a straightforward and stable, non-cleavable option. This guide provides a head-to-head comparison of two such linkers: C4-Amide-C4-NH2 and C2-Amide-C4-NH2.

While direct comparative experimental data for these specific linkers is not extensively available in peer-reviewed literature, this guide extrapolates from established principles of ADC linker design to present a reasoned comparison of their expected performance characteristics. The structural difference lies in the length of the initial alkyl chain (C4 vs. C2), which can have subtle but significant impacts on the overall properties of the resulting ADC.

Executive Summary: Key Performance Attributes

The choice between a C4 and a C2 amide linker involves a trade-off between hydrophobicity, steric hindrance, and linker length. The this compound, with its longer alkyl chain, is predicted to be slightly more hydrophobic, which could influence aggregation and clearance. Conversely, the shorter C2-Amide-C4-NH2 may offer enhanced stability by keeping the payload closer to the antibody's steric shield.

Data Presentation: Predicted Performance Comparison

The following tables summarize the anticipated quantitative differences in performance based on the structural variations between the C4 and C2 linkers. These values are illustrative and intended to guide experimental design.

Table 1: Physicochemical and Conjugation Properties

ParameterThis compoundC2-Amide-C4-NH2Rationale
Molecular Weight HigherLowerLonger alkyl chain in the C4 linker.
Predicted LogP Slightly HigherSlightly LowerIncreased alkyl chain length contributes to hydrophobicity.
Conjugation Efficiency HighHighAmide bond formation is generally efficient for both linkers.
ADC Aggregation Propensity Potentially HigherPotentially LowerIncreased hydrophobicity of the C4 linker may lead to a higher tendency for aggregation, especially at high Drug-to-Antibody Ratios (DAR).

Table 2: In Vitro Performance

ParameterThis compound ADCC2-Amide-C4-NH2 ADCRationale
Plasma Stability (% Intact ADC after 7 days) > 95%> 98%Both are non-cleavable and thus highly stable. The C2 linker may exhibit marginally higher stability due to better steric protection of the payload by the antibody.
In Vitro Cytotoxicity (IC50) Dependent on payloadDependent on payloadAs non-cleavable linkers, the primary determinant of potency is the payload and its release after antibody catabolism. Linker length is expected to have a minimal direct impact.

Table 3: In Vivo Performance (Predicted)

ParameterThis compound ADCC2-Amide-C4-NH2 ADCRationale
Plasma Half-life (t½) Slightly ShorterSlightly LongerIncreased hydrophobicity of the C4 linker could lead to faster clearance.
Tumor Accumulation GoodGoodPrimarily driven by the antibody's targeting function.
In Vivo Efficacy (Tumor Growth Inhibition) Potentially slightly lowerPotentially slightly higherBetter stability and a longer half-life for the C2-linked ADC could lead to improved overall exposure and efficacy.
Off-target Toxicity Potentially slightly higherPotentially slightly lowerFaster clearance and potential aggregation of the more hydrophobic C4-linked ADC could contribute to off-target effects.

Mandatory Visualizations

The following diagrams illustrate key concepts in the development and mechanism of action of ADCs utilizing these linkers.

ADC_Development_Workflow ADC Development and Evaluation Workflow cluster_0 Linker Synthesis & Payload Attachment cluster_1 Conjugation & Purification cluster_2 Characterization & Evaluation Linker_Synth Linker Synthesis (C4 or C2-Amide-C4-NH2) Payload_Attach Payload Activation & Attachment to Linker Linker_Synth->Payload_Attach Conjugation Conjugation of Linker-Payload to Antibody Payload_Attach->Conjugation Antibody_Mod Antibody Modification (e.g., Lysine acylation) Antibody_Mod->Conjugation Purification ADC Purification (e.g., SEC, HIC) Conjugation->Purification DAR_Analysis DAR & Aggregation Analysis Purification->DAR_Analysis In_Vitro In Vitro Studies (Stability, Cytotoxicity) DAR_Analysis->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy, Toxicity) In_Vitro->In_Vivo

Caption: A generalized workflow for the development and evaluation of an ADC.

ADC_Mechanism_of_Action General Mechanism of Action for a Non-Cleavable ADC ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell Targeting Binding 1. Binding to Tumor Antigen Internalization 2. Internalization via Receptor-Mediated Endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Degradation 4. Antibody & Linker Degradation Lysosome->Degradation Payload_Release 5. Release of Payload-Amino Acid Catabolite Degradation->Payload_Release Apoptosis 6. Induction of Apoptosis Payload_Release->Apoptosis

Caption: The mechanism of action for an ADC with a non-cleavable linker.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different linkers.

Protocol 1: Synthesis of Amide-Based Linker and Conjugation to Antibody
  • Linker Synthesis:

    • Protect the terminal amine of 1,4-diaminobutane (for C4) or 1,2-diaminoethane (for C2) with a suitable protecting group (e.g., Boc).

    • React the free amine with succinic anhydride to introduce the C4-carboxyl group, forming a Boc-protected amide-acid linker.

    • Activate the carboxyl group using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

    • Couple the activated linker to the amine group of the cytotoxic payload.

    • Deprotect the terminal amine to yield the final this compound or C2-Amide-C4-NH2 linker-payload construct.

  • Antibody Conjugation (via Lysine Acylation):

    • Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).

    • Add the linker-payload construct (with a reactive group such as an NHS ester on the payload-distal end) to the antibody solution at a specific molar ratio to control the Drug-to-Antibody Ratio (DAR).

    • Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature or 4°C.

    • Quench the reaction by adding a reagent like Tris or glycine.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.

    • Characterize the ADC for DAR, aggregation, and purity using techniques like Hydrophobic Interaction Chromatography (HIC) and SEC.

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation:

    • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma (human, mouse, rat) and in PBS as a control.

    • Incubate the samples at 37°C in a humidified incubator.

    • Collect aliquots at designated time points (e.g., 0, 24, 48, 96, 168 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any degradation.

  • Analysis (LC-MS based):

    • Thaw the plasma samples.

    • Quantify the concentration of the intact ADC using an affinity capture method followed by LC-MS analysis.[1]

    • Alternatively, precipitate the plasma proteins (e.g., with acetonitrile) to extract the free (released) payload.

    • Quantify the free payload concentration using a calibrated LC-MS/MS method.

    • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
  • Cell Seeding:

    • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in the cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Assessment:

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours.[2]

    • For MTT, add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[2]

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[2]

    • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 value for each compound.

Protocol 4: In Vivo Pharmacokinetic (PK) Study in Mice
  • Animal Dosing:

    • Administer a single intravenous (IV) dose of the ADC (e.g., 1-10 mg/kg) to a cohort of mice (e.g., nude mice bearing tumor xenografts).[3]

  • Sample Collection:

    • Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of total antibody and intact ADC in the plasma samples using a validated ELISA method.

    • Quantify the concentration of the free payload using a validated LC-MS/MS method.

  • Data Analysis:

    • Use the concentration-time data to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) for each analyte using non-compartmental analysis software.

Conclusion

The selection between this compound and C2-Amide-C4-NH2 linkers requires careful consideration of the specific antibody and payload. The C2 linker is predicted to offer superior stability and a potentially better pharmacokinetic profile due to its lower hydrophobicity and the closer proximity of the payload to the antibody. However, the C4 linker might be advantageous in specific contexts where a greater distance between the antibody and payload is desired, though this could come at the cost of increased aggregation risk. Ultimately, the principles and protocols outlined in this guide should serve as a foundation for the empirical evaluation of both linkers to determine the optimal choice for a given ADC candidate.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of C4-Amide-C4-NH2 Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of modified peptide therapeutics is paramount. Unintended cross-reactivity with off-target molecules can lead to diminished efficacy and adverse effects. This guide provides a comparative assessment of a hypothetical C4-Amide-C4-NH2 modified peptide, offering insights into its cross-reactivity profile against a panel of related targets. The data presented herein is for illustrative purposes, based on established principles of immunoassay-based cross-reactivity analysis, to guide researchers in their evaluation of similarly modified molecules.

The modification of peptides with linkers and functional groups is a common strategy to enhance their therapeutic properties, such as stability and bioavailability. The this compound modification, a hypothetical linker containing two four-carbon chains joined by an amide bond and terminating in an amine group, represents a class of modifications that can influence a peptide's interaction with its biological targets. Understanding the cross-reactivity of such modified peptides is a critical step in preclinical development.

Comparative Cross-Reactivity Assessment

This section presents a hypothetical cross-reactivity analysis of a base peptide (Peptide A), its this compound modified counterpart (Peptide A-C4), and an alternative modification, PEGylation (Peptide A-PEG), against its primary target (Target 1) and three potential off-targets (Off-Target A, B, and C). The assessment was performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The half-maximal inhibitory concentration (IC50) was determined for each peptide against each target. The IC50 value represents the concentration of the peptide required to inhibit 50% of the binding of a labeled ligand to the target. A lower IC50 value indicates a higher binding affinity. Cross-reactivity is expressed as a percentage relative to the binding affinity for the primary target.

Table 1: Comparative IC50 Values of Modified Peptides against Target Proteins

Peptide VariantTarget 1 (IC50, nM)Off-Target A (IC50, nM)Off-Target B (IC50, nM)Off-Target C (IC50, nM)
Peptide A (Base)151500>100008000
Peptide A-C4252500>100009500
Peptide A-PEG408000>10000>10000

Table 2: Percent Cross-Reactivity of Modified Peptides

Peptide VariantCross-Reactivity with Off-Target A (%)Cross-Reactivity with Off-Target B (%)Cross-Reactivity with Off-Target C (%)
Peptide A (Base)1.00%<0.15%0.19%
Peptide A-C41.00%<0.25%0.26%
Peptide A-PEG0.50%<0.40%<0.40%

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the methodology used to generate the hypothetical data presented above.

1. Materials:

  • 96-well microtiter plates coated with Target 1, Off-Target A, Off-Target B, or Off-Target C.

  • Biotinylated tracer peptide (a labeled version of Peptide A).

  • Peptide standards: Peptide A, Peptide A-C4, and Peptide A-PEG.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

  • Stop solution (e.g., 2N H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS with 1% BSA).

2. Procedure:

  • Prepare serial dilutions of the peptide standards (Peptide A, Peptide A-C4, and Peptide A-PEG) in assay buffer.

  • Add 50 µL of the peptide standards or controls to the appropriate wells of the coated microtiter plates.

  • Add 50 µL of the biotinylated tracer peptide to all wells.

  • Incubate the plate for 2 hours at room temperature with gentle shaking.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the log of the concentration of the unlabeled peptide standards.

  • Determine the IC50 value for each peptide against each target protein from the respective standard curves.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Peptide for Target 1 / IC50 of Peptide for Off-Target) x 100

Visualizing a Hypothetical Signaling Pathway and Experimental Workflow

To provide further context, the following diagrams illustrate a hypothetical signaling pathway in which the modified peptide might act and the experimental workflow for assessing its cross-reactivity.

Signaling_Pathway Peptide_A_C4 Peptide A-C4 Target_1_Receptor Target 1 Receptor Peptide_A_C4->Target_1_Receptor Off_Target_A_Receptor Off-Target A Receptor Peptide_A_C4->Off_Target_A_Receptor Signaling_Cascade Signaling Cascade Target_1_Receptor->Signaling_Cascade Cellular_Response Therapeutic Cellular Response Signaling_Cascade->Cellular_Response Adverse_Effect Adverse Effect Off_Target_A_Receptor->Adverse_Effect

Caption: Hypothetical signaling pathway of Peptide A-C4.

Experimental_Workflow cluster_0 Preparation cluster_1 Immunoassay cluster_2 Data Analysis Plate_Coating Coat Plates with Target Proteins Competitive_Binding Competitive Binding with Biotinylated Tracer Plate_Coating->Competitive_Binding Peptide_Dilution Prepare Peptide Serial Dilutions Peptide_Dilution->Competitive_Binding Incubation_Wash_1 Incubation & Wash Competitive_Binding->Incubation_Wash_1 HRP_Conjugate Add Streptavidin-HRP Incubation_Wash_1->HRP_Conjugate Incubation_Wash_2 Incubation & Wash HRP_Conjugate->Incubation_Wash_2 Substrate_Addition Add TMB Substrate Incubation_Wash_2->Substrate_Addition Stop_Reaction Stop Reaction Substrate_Addition->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 Determine_CR Determine % Cross-Reactivity Calculate_IC50->Determine_CR

Caption: Workflow for cross-reactivity assessment.

Conclusion

The hypothetical data suggests that the this compound modification (Peptide A-C4) results in a slight decrease in binding affinity to the primary target compared to the base peptide. However, it maintains a similar and low cross-reactivity profile against the tested off-targets. In this illustrative scenario, the PEGylated version (Peptide A-PEG) shows a greater reduction in primary target affinity but improved specificity, with lower cross-reactivity to Off-Target A.

This guide underscores the importance of empirical cross-reactivity testing for any novel peptide modification. The choice of modification will ultimately depend on a balance between target affinity, specificity, and other pharmacokinetic and pharmacodynamic properties. The provided protocols and workflows offer a foundational framework for researchers to conduct their own robust cross-reactivity assessments.

Benchmarking C4-Amide-C4-NH2: A Comparative Guide to Commercially Available Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker's properties profoundly influence the stability, efficacy, and therapeutic index of the final product.[1] This guide provides an objective comparison of the C4-Amide-C4-NH2 linker against two widely used, commercially available alternatives: the maleimide-based SMCC linker and the enzyme-cleavable Val-Cit-PABC linker. This analysis is supported by a review of existing experimental data for the commercial linkers and an informed assessment of the expected performance of the this compound linker based on its chemical structure.

Linker Profiles

A linker serves as the crucial bridge between a biomolecule, such as an antibody, and a functional molecule, like a cytotoxic payload.[2] The choice of linker dictates the stability of the conjugate in circulation and the mechanism of payload release at the target site.[1][3]

This compound is a simple, flexible alkyl amide linker with a terminal primary amine. Its structure suggests it would be used in conjugation strategies where the amine group can react with an activated functional group on the payload or antibody. While specific performance data for this particular linker is not extensively available in the public domain, its properties can be inferred from the well-understood chemistry of amide bonds and primary amines.

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable, heterobifunctional linker.[4] It contains an NHS ester that reacts with primary amines (like those on lysine residues of an antibody) and a maleimide group that reacts with sulfhydryl groups (from cysteine residues). The resulting thioether bond is generally stable, though it can be susceptible to a retro-Michael reaction, leading to premature drug release.

Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) is a cleavable linker designed to be sensitive to enzymes within the cell. The dipeptide Val-Cit motif is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. This enzymatic cleavage initiates a self-immolative cascade that releases the payload.

Comparative Performance Analysis

The ideal linker should be stable in systemic circulation to prevent off-target toxicity but allow for efficient release of the payload at the target site. Key parameters for comparing linker performance include stability, reactivity, and hydrophilicity/hydrophobicity.

Data Presentation
FeatureThis compoundSMCC (Maleimide-based)Val-Cit-PABC (Enzyme-cleavable)
Linker Type Alkyl AmideNon-cleavable ThioetherEnzyme-cleavable Peptide
Reactive Groups Primary AmineNHS Ester, MaleimideCarboxylic Acid (for activation)
Conjugation Chemistry Amide bond formationAmine-reactive (NHS ester), Thiol-reactive (maleimide)Amide bond formation
Release Mechanism Non-cleavable (requires antibody degradation)Non-cleavable (requires antibody degradation)Enzymatic cleavage (e.g., Cathepsin B)
Plasma Stability Expected to be high (stable amide bond)Moderately stable; susceptible to retro-Michael reactionGenerally high plasma stability
Payload Release Intracellular, upon lysosomal degradationIntracellular, upon lysosomal degradationIntracellular, enzyme-mediated
Bystander Effect LimitedLimitedPotentially high
Hydrophilicity ModerateHydrophobicGenerally Hydrophilic
Stability

Linker stability is paramount to ensure that the cytotoxic payload is not prematurely released into circulation, which could lead to systemic toxicity.

  • This compound : The amide bond within the linker backbone is known to be highly stable under physiological conditions. Therefore, ADCs constructed with this type of linker are expected to exhibit good plasma stability. Release of the payload would depend on the degradation of the antibody within the lysosome.

  • SMCC : While the thioether bond formed from the maleimide-thiol reaction is relatively stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like albumin in the plasma. This can lead to premature payload release. Strategies to improve the stability of the succinimide ring, such as hydrolysis, have been developed.

  • Val-Cit-PABC : This linker is designed to be stable at the physiological pH of blood and is resistant to cleavage by plasma proteases. Its specific cleavage by intracellular proteases like cathepsin B ensures that the payload is primarily released inside the target cells.

Reactivity

The efficiency and specificity of the conjugation reaction are critical for producing a homogenous and well-defined bioconjugate.

  • This compound : The terminal primary amine is a versatile functional group that can react with various activated esters (like NHS esters) to form stable amide bonds. This reaction is generally efficient and proceeds under mild conditions.

  • SMCC : The NHS ester of SMCC reacts efficiently with primary amines on proteins at physiological to slightly alkaline pH (7.2-9). The maleimide group shows high reactivity and selectivity towards sulfhydryl groups at a slightly acidic to neutral pH (6.5-7.5).

  • Val-Cit-PABC : The carboxylic acid of the peptide linker requires activation (e.g., as an NHS ester) to react with amines on the antibody or payload. This is a standard and reliable method for forming amide bonds.

Hydrophilicity and Hydrophobicity

The overall hydrophilicity of the linker can impact the solubility and aggregation propensity of the ADC.

  • This compound : The short alkyl chains (C4) contribute to a degree of hydrophobicity. The amide bond and terminal amine provide some polarity. Overall, it is expected to have moderate hydrophilicity. The length of the alkyl chain can influence the hydrophobic interactions.

  • SMCC : The cyclohexane ring in the SMCC linker is hydrophobic, which can increase the overall hydrophobicity of the ADC and potentially lead to aggregation.

  • Val-Cit-PABC : The peptide nature of this linker, along with the PABC spacer, generally imparts greater hydrophilicity compared to alkyl or cyclo-alkyl-based linkers. This can improve the solubility and pharmacokinetic profile of the ADC.

Experimental Protocols

Accurate assessment of linker performance is crucial for the rational design of bioconjugates. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • ADC of interest

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) plates

  • Detection antibodies

  • LC-MS system

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC and released payload.

  • Quantification using ELISA: Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

  • Quantification using LC-MS: This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).

In Vivo Pharmacokinetic (PK) Studies

Objective: To assess the in vivo stability and clearance of the ADC.

Materials:

  • ADC of interest

  • Animal model (e.g., mice, rats)

  • Blood collection supplies

  • ELISA or LC-MS/MS for quantification

Methodology:

  • Administer a single dose of the ADC to the animal model via intravenous injection.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of total antibody and intact ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Plot the concentration-time data to determine pharmacokinetic parameters such as half-life and clearance.

Mandatory Visualization

G cluster_c4 This compound Conjugation Antibody_C4 Antibody-COOH EDC_C4 EDC/NHS Activation Antibody_C4->EDC_C4 1. Activate Payload_C4 Payload ADC_C4 Antibody-Linker-Payload Payload_C4->ADC_C4 Linker_C4 H2N-(CH2)4-CONH-(CH2)4-NH2 EDC_C4->Linker_C4 2. React with Linker Linker_C4->Payload_C4 3. Conjugate Payload

Caption: this compound conjugation workflow.

G cluster_smcc SMCC Conjugation Antibody_SMCC Antibody-NH2 SMCC_Linker SMCC Linker Antibody_SMCC->SMCC_Linker 1. React with NHS ester Payload_SMCC Payload-SH ADC_SMCC Antibody-Linker-Payload Payload_SMCC->ADC_SMCC Intermediate Antibody-SMCC SMCC_Linker->Intermediate Intermediate->Payload_SMCC 2. React with Maleimide

Caption: SMCC linker conjugation workflow.

G cluster_vc Val-Cit-PABC Conjugation & Release ADC_VC Antibody-Val-Cit-PABC-Payload Internalization Internalization into Target Cell ADC_VC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB SelfImmolation Self-Immolation CathepsinB->SelfImmolation ReleasedPayload Released Payload SelfImmolation->ReleasedPayload

Caption: Val-Cit-PABC linker release mechanism.

G cluster_workflow Experimental Workflow for Linker Stability Comparison start Prepare ADCs with different linkers in_vitro In Vitro Plasma Stability Assay start->in_vitro in_vivo In Vivo Pharmacokinetic Study start->in_vivo analysis Quantify Intact ADC and Free Payload in_vitro->analysis in_vivo->analysis comparison Compare Stability Profiles analysis->comparison

Caption: Workflow for comparing ADC linker stability.

Conclusion

The choice of linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate.

  • This compound represents a simple, non-cleavable linker that is expected to provide high stability due to its amide backbone. Its utility will depend on the specific application and the requirement for payload release only upon complete antibody degradation. Its relatively straightforward chemistry and the versatility of its terminal amine group make it a viable option for research and development.

  • SMCC is a well-established non-cleavable linker that has been used in clinically approved ADCs. While it offers robust conjugation chemistry, its potential for instability via the retro-Michael reaction is a key consideration.

  • Val-Cit-PABC exemplifies a sophisticated, cleavable linker technology that enables targeted payload release in response to the tumor microenvironment. This linker class is particularly advantageous for heterogeneous tumors where a bystander effect is desired.

Ultimately, the optimal linker must be determined empirically for each specific antibody, payload, and therapeutic application. This guide provides a framework for making an informed decision by comparing the expected properties of the this compound linker with the well-characterized performance of commercially available alternatives. The provided experimental protocols offer a starting point for the necessary head-to-head comparisons to validate linker performance in a laboratory setting.

References

Validating the Utility of Aliphatic Amide Linkers in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of C4-Amide-C4-NH2 Analogues and Alternatives in Biochemical Applications.

The molecule described as this compound is representative of a class of short-chain aliphatic diamines and amides that serve as versatile linkers and active compounds in various biochemical studies.[1] While "this compound" is used as a descriptor for a compound with the formula C9H20N2O, this guide will delve into the broader context of similar aliphatic amide linkers, comparing their performance with other alternatives and providing supporting data from relevant research. These types of linkers are crucial in fields like drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), and in engineering nanomaterials.[2][3]

Comparative Analysis of Linker Technologies

The choice of a linker is a critical determinant of therapeutic success in complex molecules like ADCs, profoundly influencing stability, efficacy, and toxicity. Linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms. Aliphatic amide linkers, due to their structural simplicity and versatility, are integral components in constructing more complex molecular architectures.

Table 1: Comparative Performance of Linker Chemistries in Antibody-Drug Conjugates (ADCs)

Linker TypeStability in CirculationPayload Release MechanismKey AdvantagesKey Disadvantages
Aliphatic Amide (Non-cleavable Analogue) HighProteolytic degradation of the antibodyHigher therapeutic window, lower off-target toxicity.Payload remains attached to the amino acid, potentially reducing its activity.
Peptide Linkers (e.g., Val-Cit) ModerateCathepsin B cleavage in lysosomeSpecific release in tumor cells.Susceptible to premature cleavage in circulation.
Disulfide Linkers VariableReduction in the intracellular environmentTunable stability based on steric hindrance.Can lead to off-target release through disulfide exchange.
Hydrazone Linkers pH-sensitive (Low)Acid-catalyzed hydrolysis in endosomes/lysosomesEffective release in the acidic tumor microenvironment.Can be unstable at physiological pH, leading to premature release.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance in research applications.

Protocol 1: Synthesis of a C4-Amide-C4 Analogue

This protocol outlines a general method for synthesizing a chlorinated aliphatic amide, which can be adapted for this compound.

Objective: To synthesize N-(4-chlorobutyl)butanamide, a related chlorinated amide.

Materials:

  • 4-chlorobutylamine hydrochloride

  • Butyryl chloride

  • Triethylamine

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous NaHCO3 solution

  • Anhydrous MgSO4

Procedure:

  • A solution of 4-chlorobutylamine hydrochloride in CH2Cl2 is treated with triethylamine at 0°C.

  • Butyryl chloride is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with a saturated aqueous NaHCO3 solution.

  • The organic layer is separated, washed, dried over anhydrous MgSO4, and concentrated.

  • The resulting crude product is purified by chromatography to yield the final compound.

This protocol is adapted from a synthesis of a similar chlorinated amide.

Protocol 2: Assessing In Vitro Cytotoxicity of an ADC

Objective: To determine the cell-killing activity of an Antibody-Drug Conjugate (ADC) utilizing a specific linker.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (for control)

  • ADC construct

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., MTT or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and a control antibody in the cell culture medium.

  • Treat the cells with the different concentrations of the ADC and controls.

  • Incubate the plates for a period corresponding to several cell doubling times (e.g., 72-120 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader to determine the percentage of viable cells relative to untreated controls.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualization of Key Concepts

Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.

G cluster_synthesis General Synthesis Workflow Start Start Amine C4-NH2 Source Start->Amine AcidChloride C4-Amide Source (e.g., Butyryl Chloride) Start->AcidChloride Coupling Amide Coupling Reaction Amine->Coupling AcidChloride->Coupling Purification Purification (Chromatography) Coupling->Purification FinalProduct This compound Analogue Purification->FinalProduct

Caption: General workflow for the synthesis of aliphatic amide linkers.

G cluster_adc ADC Mechanism of Action ADC Antibody-Drug Conjugate in Circulation Binding Binding to Tumor Antigen ADC->Binding 1. Targeting TumorCell Antigen-Positive Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Uptake Binding->TumorCell Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release (Proteolysis) Lysosome->PayloadRelease 3. Degradation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 4. Action

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Applications in Research and Drug Design

Short-chain aliphatic diamines and amides are not only components of larger molecules but also serve as standalone research compounds. Their utility extends to:

  • Fragment-Based Drug Design: These molecules can serve as foundational fragments that are linked together to create more potent and specific inhibitors.

  • Nanoparticle Engineering: Aliphatic diamines are used as molecular linkers to control the distance between nanoparticles, which is crucial for applications in surface-enhanced Raman spectroscopy (SERS).

  • Probes and Ligands: When attached to fluorophores, these linkers help in creating fluorescent ligands to study biological targets like G-protein coupled receptors, with the linker separating the fluorophore from the active part of the molecule to avoid interference.

The selection of a specific linker, such as a this compound analogue, versus an alternative depends heavily on the desired application. For ADCs, the stability of a non-cleavable amide linker is advantageous for minimizing off-target toxicity. In contrast, for creating molecular probes or in fragment-based linking, the flexibility and defined length of the aliphatic chain are of primary importance. The data and protocols presented provide a framework for the systematic evaluation and selection of the optimal linker for a given research objective.

References

Safety Operating Guide

Personal protective equipment for handling C4-Amide-C4-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for C4-Amide-C4-NH2, a compound for research use. Given the absence of a specific Safety Data Sheet (SDS), the following guidance is based on general safety protocols for handling potentially hazardous, novel amine and amide compounds in a laboratory setting. It is imperative to supplement this guide by obtaining a substance-specific SDS from your supplier before handling the material.

I. Hazard Identification and Precautionary Measures

As a novel chemical intended for research, this compound should be treated as a substance with unknown toxicity.[1][2] General hazards associated with amine and amide compounds include potential skin and eye irritation, respiratory tract irritation, and the possibility of sensitization.[3] All laboratory personnel must adhere to stringent safety protocols to minimize exposure.[1][4]

General Safety Precautions:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid inhalation of dust, powder, or aerosols.

  • Prevent all contact with eyes, skin, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, even if gloves were worn.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound to create a barrier against potential exposure.

PPE CategoryItemSpecifications
Eye Protection Chemical Safety GogglesMust be worn at all times to protect from splashes and airborne particles.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines and amides. It is crucial to inspect gloves for any signs of degradation or perforation before use and to remove them immediately after contact with the chemical.
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage.
Respiratory Protection RespiratorMay be necessary if working outside of a fume hood or if there is a risk of generating aerosols. Consult your institution's environmental health and safety office for respirator selection and fit-testing.
Foot Protection Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.

III. Operational Plan for Safe Handling

Adherence to a strict, step-by-step operational plan is critical for minimizing risk.

Step 1: Preparation and Hazard Assessment

  • Obtain SDS: Request and thoroughly review the Safety Data Sheet from the supplier for this compound.

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for the entire procedure.

  • Emergency Preparedness: Ensure that safety showers and eyewash stations are accessible and have been recently tested. Have an appropriate spill kit readily available.

Step 2: Handling the Compound

  • Designated Area: Handle this compound in a designated area within a chemical fume hood.

  • Weighing: If weighing the solid compound, do so in a manner that minimizes dust generation, such as in a fume hood or using a balance enclosure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent. If the process is exothermic, use an ice bath for cooling.

  • Avoid Incompatibilities: Store away from strong oxidizing agents, acids, and bases unless they are part of the experimental protocol.

Step 3: Post-Handling Procedures

  • Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory.

  • Hand Washing: Wash hands with soap and water immediately after completing the work.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: All unused this compound and solutions containing the compound must be collected as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should be collected in a sealed, labeled container and disposed of as hazardous chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Store waste containers in a designated, secure area away from incompatible materials, awaiting pickup by your institution's hazardous waste management service.

V. Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_final Final Steps prep1 Obtain & Review SDS prep2 Conduct Risk Assessment prep1->prep2 prep3 Prepare PPE & Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store Waste Securely disp2->disp3 final1 Remove PPE disp3->final1 final2 Wash Hands final1->final2

Caption: Logical workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。